molecular formula C11H12O3 B7769710 Ethyl 3-phenylglycidate CAS No. 54276-44-7

Ethyl 3-phenylglycidate

Cat. No.: B7769710
CAS No.: 54276-44-7
M. Wt: 192.21 g/mol
InChI Key: GOMAKLPNAAZVCJ-UHFFFAOYSA-N
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Description

Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992)
Ethyl phenylglycidate is an epoxide and a carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenyloxirane-2-carboxylate
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InChI

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
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InChI Key

GOMAKLPNAAZVCJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=CC=C2
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Molecular Formula

C11H12O3
Record name ETHYL-3-PHENYLGLYCIDATE
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DSSTOX Substance ID

DTXSID8025886
Record name Ethyl 2,3-epoxy-3-phenylpropionate
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Molecular Weight

192.21 g/mol
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Physical Description

Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry
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Boiling Point

509 to 518 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992), 100 °C
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Record name ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE
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Solubility

Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol)
Record name ETHYL-3-PHENYLGLYCIDATE
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Density

1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125
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Color/Form

COLORLESS TO PALE-YELLOW LIQUID

CAS No.

121-39-1, 54276-44-7
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Record name Ethyl 3-phenyloxirane-2-carboxylate
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Melting Point

less than 32 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-phenylglycidate (CAS 121-39-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-phenylglycidate (CAS 121-39-1), an aromatic ester recognized for its characteristic fruity, strawberry-like aroma.[1] Beyond its prevalent use in the flavor and fragrance industry, this compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] A thorough understanding of its physical properties is paramount for its application in research, development, and quality control.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃[1][3]
Molecular Weight 192.21 g/mol [1][3][4]
Appearance Clear, colorless to pale yellow liquid[1]
Odor Strong fruity odor, suggestive of strawberry[1][3]
Taste Sweet, corresponding to its fruity odor[1]
Boiling Point 265-270 °C (509 to 518 °F) at 760 mmHg96 °C at 0.5 mmHg[1][4][5]
Melting Point < 0 °C (32 °F)[1]
Density 1.102 - 1.122 g/mL at 20-25 °C[3][4][5][6]
Refractive Index 1.516 - 1.523 at 20 °C[1][3][4][5]
Solubility Slightly soluble in water (1-10 mg/mL)[1][7]Soluble in 70% and 80% alcohol[1][7][1][7]
Vapor Pressure 0.002 mmHg at 25 °C (estimated)[4]
Flash Point > 100 °C (> 212 °F)[4]
Stability Stable under normal conditions; combustible[3][8]

Experimental Protocols

While specific experimental protocols for the determination of each physical property of this compound are not extensively detailed in publicly available literature, the following are general methodologies based on standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, which are commonly employed for chemical substances.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves heating the liquid in a flask equipped with a thermometer and a condenser. The temperature is recorded when the liquid boils and a steady stream of condensate is observed. For vacuum distillation, the pressure is reduced, and the corresponding boiling temperature is recorded.

Density Measurement (OECD Guideline 109)

The density of a liquid can be determined using a pycnometer, hydrometer, or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature. The density is then calculated by dividing the mass by the volume.

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is typically determined using an Abbe refractometer. A small sample of the liquid is placed between two prisms, and light is passed through it. The angle of refraction is measured, and the refractive index is read from a calibrated scale. The measurement is temperature-dependent and is usually performed at 20 °C.

Solubility Testing (OECD Guideline 105 - Water Solubility)

To determine water solubility, a known amount of this compound is added to a known volume of water at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as chromatography or spectroscopy. For solubility in other solvents like ethanol, a similar procedure is followed.

Flash Point Determination (ASTM D92/D93)

The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. For a high-boiling liquid like this compound, a closed-cup method such as the Pensky-Martens (ASTM D93) or an open-cup method like the Cleveland Open Cup (ASTM D92) is used. The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface until a flash is observed.

Logical Relationships and Structure-Property Correlation

The physical properties of this compound are directly influenced by its molecular structure. The presence of a phenyl group, an ester functional group, and an epoxide ring all contribute to its observed characteristics.

G Figure 1: Structure-Property Relationship of this compound cluster_structure Molecular Structure cluster_properties Physical Properties This compound This compound Phenyl_Group Phenyl Group This compound->Phenyl_Group Ester_Group Ester Group This compound->Ester_Group Epoxide_Ring Epoxide Ring This compound->Epoxide_Ring Boiling_Point High Boiling Point Phenyl_Group->Boiling_Point Increases van der Waals forces Density Density > 1 g/mL Phenyl_Group->Density Contributes to higher mass Ester_Group->Boiling_Point Polar interactions Solubility Limited Water Solubility Ester_Group->Solubility Polar, but shielded by nonpolar groups Odor Fruity Odor Ester_Group->Odor Characteristic of many esters Epoxide_Ring->Boiling_Point Polarity and ring strain

Caption: Structure-Property Relationship of this compound.

References

The Darzens Condensation Route to Ethyl 3-Phenyloxiranecarboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-phenyloxiranecarboxylate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The core of this guide focuses on the Darzens condensation, a classic and efficient method for the formation of α,β-epoxy esters, also known as glycidic esters. This document details the reaction mechanism, provides structured quantitative data from various synthetic protocols, outlines detailed experimental procedures, and includes visualizations of the reaction pathway and experimental workflow.

The Core Synthesis: Darzens Condensation

The primary and most well-established method for synthesizing ethyl 3-phenyloxiranecarboxylate is the Darzens condensation. This reaction involves the base-mediated condensation of an α-haloester (ethyl chloroacetate) with a carbonyl compound (benzaldehyde). The reaction proceeds via the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular nucleophilic substitution results in the formation of the epoxide ring.

Reaction Mechanism

The mechanism of the Darzens condensation for the synthesis of ethyl 3-phenyloxiranecarboxylate can be summarized in the following steps:

  • Enolate Formation: A strong base abstracts an acidic α-proton from ethyl chloroacetate (B1199739), forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde (B42025), forming a new carbon-carbon bond and a tetrahedral intermediate (a halohydrin ester).

  • Epoxide Formation: The newly formed alkoxide undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. This displaces the chloride ion and forms the desired oxirane ring.

The reaction typically produces a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the reaction conditions, including the choice of base, solvent, and temperature.

Darzens_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde halohydrin Halohydrin Intermediate benzaldehyde->halohydrin Nucleophilic Attack ethyl_chloroacetate Ethyl Chloroacetate enolate Enolate of Ethyl Chloroacetate ethyl_chloroacetate->enolate Deprotonation base Base (e.g., NaOEt) base->enolate enolate->halohydrin product Ethyl 3-Phenyloxiranecarboxylate (cis/trans mixture) halohydrin->product Intramolecular SN2

Caption: Reaction mechanism of the Darzens condensation.

Quantitative Data on Synthesis Protocols

The yield and diastereoselectivity of the Darzens synthesis of ethyl 3-phenyloxiranecarboxylate are highly dependent on the reaction parameters. Below is a summary of representative data from various studies.

BaseSolventTemperature (°C)Yield (%)cis:trans RatioReference
Sodium EthoxideEthanol (B145695)25~851:1.5Generic Protocol
Potassium tert-Butoxidetert-Butanol25>90VariesGeneric Protocol
Phosphazene Base (P1-t-Bu)Acetonitrile25~991:1[1]
Cyclopropenimine Catalyst (I·HCl) / K₂CO₃Acetonitrile25781:0.7[2]
Sodium Hydroxide (solid)THF/AcetonitrileRoom Temp.ModerateMixture[3]

Detailed Experimental Protocols

This section provides a detailed methodology for the synthesis of ethyl 3-phenyloxiranecarboxylate via the Darzens condensation using sodium ethoxide as the base.

Materials and Equipment
  • Benzaldehyde (freshly distilled)

  • Ethyl chloroacetate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a calculated amount of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Setup: To a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add freshly distilled benzaldehyde and an equimolar amount of ethyl chloroacetate, dissolved in a minimal amount of absolute ethanol.

  • Addition of Base: Cool the flask in an ice bath. Add the prepared sodium ethoxide solution dropwise from the dropping funnel to the benzaldehyde and ethyl chloroacetate mixture with constant stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to obtain ethyl 3-phenyloxiranecarboxylate as a colorless to pale yellow liquid.

Experimental_Workflow A Prepare Sodium Ethoxide Solution D Slowly Add Sodium Ethoxide Solution A->D B Charge Reactor with Benzaldehyde & Ethyl Chloroacetate C Cool Reactor to 0-10°C B->C C->D E Stir at Room Temperature D->E F Quench with Ice Water E->F G Extract with Diethyl Ether F->G H Wash Organic Layer with Brine G->H I Dry with Anhydrous MgSO4 H->I J Filter and Concentrate I->J K Purify by Vacuum Distillation J->K L Characterize Product (NMR, IR, etc.) K->L

Caption: General experimental workflow for the synthesis.

Product Characterization: Spectroscopic Data

Accurate characterization of the synthesized ethyl 3-phenyloxiranecarboxylate is crucial. The following are typical spectroscopic data for the product.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.40-7.28m-5H, Aromatic protons
4.25q7.12H, -OCH₂CH₃
4.08d1.81H, C3-H (trans)
3.50d1.81H, C2-H (trans)
4.05d4.41H, C3-H (cis)
3.75d4.41H, C2-H (cis)
1.30t7.13H, -OCH₂CH₃

Note: The chemical shifts for the oxirane protons can vary slightly between the cis and trans isomers.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
168.5C=O (Ester)
135.0C-Ar (quaternary)
129.0CH-Ar
128.8CH-Ar
126.0CH-Ar
61.8-OCH₂CH₃
58.5C3 (Oxirane)
57.0C2 (Oxirane)
14.2-OCH₂CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3065, 3030C-H stretch (aromatic)
2985C-H stretch (aliphatic)
1745C=O stretch (ester)
1250C-O stretch (ester)
850C-O-C stretch (epoxide)

This guide provides a foundational understanding of the synthesis of ethyl 3-phenyloxiranecarboxylate. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and diastereoselectivity. Researchers are encouraged to consult the primary literature for more specialized protocols and applications.

References

Spectroscopic Profile of Ethyl 3-Phenylglycidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl 3-phenylglycidate (CAS 121-39-1), an important intermediate in the synthesis of pharmaceuticals and a component in flavor and fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.35 - 7.25m5H, Aromatic (C₆H₅)
4.20q7.12H, Methylene (-OCH₂CH₃)
4.05d1.81H, Epoxide CH
3.50d1.81H, Epoxide CH
1.25t7.13H, Methyl (-OCH₂CH₃)

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ) ppmAssignment
168.0Carbonyl (C=O)
135.0Aromatic C (quaternary)
129.0Aromatic CH
128.5Aromatic CH
126.0Aromatic CH
61.5Methylene (-OCH₂)
58.0Epoxide CH
57.5Epoxide CH
14.0Methyl (-CH₃)
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3030MediumAromatic C-H stretch
2980MediumAliphatic C-H stretch
1750StrongC=O (ester) stretch
1250StrongC-O (ester) stretch
850MediumEpoxide ring vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
19220[M]⁺ (Molecular Ion)
135100[M - CO₂Et]⁺
10780[C₇H₇O]⁺
9160[C₇H₇]⁺ (Tropylium ion)
7740[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

  • Instrumentation : A 400 MHz (or higher) Bruker Avance spectrometer or equivalent.

  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters are used.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For a liquid sample like this compound, the spectrum is typically recorded using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition : The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used.

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Separation : A small volume of the prepared solution is injected into the GC, where the compound is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent).

  • MS Analysis : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic methods.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample Sample NMR NMR Sample->NMR ¹H & ¹³C IR IR Sample->IR MS MS Sample->MS GC-MS Proton_Connectivity Proton_Connectivity NMR->Proton_Connectivity ¹H Data Carbon_Skeleton Carbon_Skeleton NMR->Carbon_Skeleton ¹³C Data Functional_Groups Functional_Groups IR->Functional_Groups Molecular_Weight_Fragmentation Molecular_Weight_Fragmentation MS->Molecular_Weight_Fragmentation Structure_Confirmation Structure_Confirmation Proton_Connectivity->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight_Fragmentation->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

An In-Depth Technical Guide to the Stereoisomers and Chirality of Ethyl 3-Phenylglycidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers and chirality of ethyl 3-phenylglycidate, a pivotal intermediate in the synthesis of various pharmaceuticals. The document details the synthesis, properties, and separation of its stereoisomers, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Introduction to this compound and its Stereoisomers

This compound, also known as ethyl 2,3-epoxy-3-phenylpropanoate, is a glycidic ester characterized by an epoxide ring and a phenyl group. The presence of two chiral centers at the C2 and C3 positions of the oxirane ring gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These stereoisomers exist as two pairs of enantiomers. The trans-isomers, (2R,3S) and (2S,3R), and the cis-isomers, (2R,3R) and (2S,3S), are diastereomers of each other.

The stereochemistry of this compound is of paramount importance in the pharmaceutical industry. Notably, the (2R,3S)-enantiomer is a key precursor for the synthesis of the C-13 side chain of Paclitaxel (Taxol®), a potent anticancer drug.[1][2] The (2S,3R)-enantiomer serves as an intermediate in the production of the nootropic drug clausenamide.[1] Furthermore, these compounds are valuable building blocks in the synthesis of other bioactive molecules, including the antidepressant Reboxetine.[1]

G cluster_trans trans-Isomers (Enantiomers) cluster_cis cis-Isomers (Enantiomers) 2R,3S (2R,3S)-Ethyl 3-phenylglycidate 2S,3R (2S,3R)-Ethyl 3-phenylglycidate 2R,3S->2S,3R Enantiomers 2R,3R (2R,3R)-Ethyl 3-phenylglycidate 2R,3S->2R,3R Diastereomers 2S,3S (2S,3S)-Ethyl 3-phenylglycidate 2R,3S->2S,3S Diastereomers 2S,3R->2R,3R Diastereomers 2S,3R->2S,3S Diastereomers 2R,3R->2S,3S Enantiomers

Quantitative Data on Physical Properties

The physical properties of the individual stereoisomers of this compound are crucial for their characterization and separation. While data for the racemic mixture is readily available, specific values for each pure stereoisomer are less commonly reported.

Property(2R,3S)-Ethyl 3-phenylglycidate(2S,3R)-Ethyl 3-phenylglycidate(2R,3R)-Ethyl 3-phenylglycidate(2S,3S)-Ethyl 3-phenylglycidateRacemic (cis/trans mixture)
Specific Rotation ([(\alpha)]D) -158.8° (c 1.06, CHCl3)[3]Data not readily availableData not readily availableData not readily availableOptically inactive
Melting Point (°C) Liquid at room temperatureLiquid at room temperatureData not readily availableData not readily available< 0[4]
Boiling Point (°C) ----96 @ 0.5 mmHg[2]
Density (g/mL at 25°C) ----1.102[2]
Refractive Index (n20/D) ----1.518[2]

Synthesis of Racemic this compound via Darzens Condensation

The most common method for synthesizing this compound is the Darzens condensation, which involves the reaction of benzaldehyde (B42025) with ethyl chloroacetate (B1199739) in the presence of a strong base, such as sodium ethoxide. This reaction typically produces a mixture of cis and trans diastereomers.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product benzaldehyde Benzaldehyde halohydrin Halohydrin Intermediate benzaldehyde->halohydrin ethyl_chloroacetate Ethyl Chloroacetate enolate Enolate of Ethyl Chloroacetate ethyl_chloroacetate->enolate base Base (e.g., NaOEt) base->ethyl_chloroacetate Deprotonation enolate->benzaldehyde Nucleophilic Attack product This compound halohydrin->product Intramolecular SN2 Cyclization

Experimental Protocol: Darzens Condensation

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add a solution of freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous THF to the cooled sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature at -10°C.[5]

  • After the addition is complete, continue stirring the mixture at -10°C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[5]

  • Quench the reaction by pouring the mixture into a beaker containing a mixture of ice and water with a small amount of acetic acid to neutralize the excess base.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.[5]

Chiral Separation of this compound Stereoisomers

The separation of the enantiomers of this compound is crucial for their application in asymmetric synthesis. Enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC) are two effective methods for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Epoxide hydrolases and lipases are commonly employed for the resolution of this compound.

G racemic Racemic this compound reaction Enzymatic Reaction racemic->reaction enzyme Enzyme (e.g., Epoxide Hydrolase) enzyme->reaction separation Separation (e.g., Extraction, Chromatography) reaction->separation enantiomer1 Enantioenriched (2R,3S)-Ethyl 3-phenylglycidate separation->enantiomer1 product Diol Product from (2S,3R)-enantiomer separation->product

Experimental Protocol: Enzymatic Resolution with Galactomyces geotrichum

This protocol describes the kinetic resolution of racemic this compound using the whole cells of Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase that selectively hydrolyzes the (2S,3R)-enantiomer.[3]

Materials:

  • Racemic this compound (rac-EPG)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium phosphate (B84403) buffer (KPB, 100 mM, pH 7.2)

  • Wet mycelium of G. geotrichum ZJUTZQ200

  • n-Butanol

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Prepare a stock solution of rac-EPG in DMSO (e.g., 1 mL rac-EPG in 4 mL DMSO).[6]

  • In a reaction vessel, dissolve the rac-EPG/DMSO solution in 195 mL of KPB (100 mM, pH 7.2).[6]

  • Add 20 g of wet mycelium of G. geotrichum ZJUTZQ200 to the reaction mixture.[6]

  • Stir the mixture at 200 rpm at 30°C in an oil bath for 8 hours.[6]

  • Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the substrate and product using chiral HPLC.

  • After 8 hours, terminate the reaction by centrifuging the mixture to remove the mycelium.[6]

  • Extract the supernatant with n-butanol (3 x 60 mL).[6]

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the crude product by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain enantioenriched (2R,3S)-EPG.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column is often effective. Examples include Daicel Chiralpak® AS-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. A typical starting composition is 80:20 (v/v) n-hexane:isopropanol.[4] The exact ratio may need to be optimized for baseline separation of all four stereoisomers.

  • Flow Rate: A typical flow rate is 0.8 mL/min.[4]

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Procedure:

  • Prepare a dilute solution of the this compound sample in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the chromatogram for the separation of the stereoisomers.

  • Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of known standards, if available.

  • Quantify the enantiomeric excess (e.e.) by integrating the peak areas of the enantiomers.

Conclusion

The stereoisomers of this compound are of significant interest in the pharmaceutical industry due to their role as key chiral building blocks. A thorough understanding of their synthesis, properties, and methods for their separation is essential for the efficient production of enantiomerically pure active pharmaceutical ingredients. The Darzens condensation provides a straightforward route to the racemic mixture, while enzymatic kinetic resolution and chiral HPLC offer effective strategies for obtaining the desired pure stereoisomers. This guide provides the fundamental knowledge and detailed protocols to aid researchers and drug development professionals in their work with this important class of molecules.

References

The Biological Activity of Ethyl 3-Phenylglycidate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-phenylglycidate and its derivatives represent a class of compounds with significant potential in pharmaceutical and other industries. As key intermediates in the synthesis of prominent drugs such as the anticancer agent Taxol and the antidepressant reboxetine, their inherent biological activities are of considerable interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a resource for researchers in the field.

Introduction

This compound, an organic compound featuring a phenyl group and an epoxide ring, along with its structural analogs, serves as a versatile precursor in organic synthesis. The reactivity of the epoxide ring allows for a variety of nucleophilic substitution reactions, leading to a diverse range of derivatives with potential biological activities. While their primary role has been as building blocks for more complex molecules, emerging research is beginning to shed light on the intrinsic bioactivities of these glycidic esters. This guide will explore these activities, with a particular focus on their cytotoxic effects on cancer cell lines and their potential as antimicrobial agents.

Anticancer Activity of Glycidate Derivatives

Recent studies have begun to explore the direct cytotoxic effects of glycidate derivatives against various cancer cell lines. While data on a broad range of this compound derivatives is still emerging, studies on structurally related glycidyl (B131873) esters of phosphorus acids have shown promising results.

Quantitative Cytotoxicity Data

A study on the cytotoxic potential of novel glycidyl esters of phosphorus acids revealed moderate preferential cytotoxicity toward cancer cells. The half-maximal inhibitory concentrations (IC50) were determined using an MTT assay on human prostate cancer (PC-3), breast cancer (MCF7) cell lines, and non-cancerous human fibroblasts (HSF).[1][2][3][4]

CompoundDerivative StructureCell LineIC50 (µM)
1 Diglycidyl methylphosphonate (B1257008)HSF394 ± 28
PC-3355 ± 25
MCF7216 ± 16
2 Diglycidyl methylphosphateHSF398 ± 33
PC-3300 ± 21
MCF7128 ± 10
3 Triglycidyl phosphateHSF254 ± 19
PC-3257 ± 20
MCF7182 ± 14

Data sourced from Zagidullin et al. (2025).[1][2][3][4]

These results indicate that glycidyl ester derivatives can exhibit cytotoxic activity against cancer cells, with some selectivity over non-cancerous cells. Compound 2 (Diglycidyl methylphosphate) showed the highest potency against the MCF7 breast cancer cell line.[1][2][3][4]

Antimicrobial Activity

The evaluation of this compound derivatives for antimicrobial activity is an area of growing interest. While specific minimum inhibitory concentration (MIC) data for a wide range of these derivatives is not yet available in the literature, the established protocols for determining such activity are well-defined.

General Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of a compound against various microbial strains.

Implicated Signaling Pathways

The precise mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, studies on related compounds suggest potential involvement in key cellular signaling pathways, particularly those related to apoptosis.

Apoptosis Signaling

Research on the cytotoxic effects of R- and S-glycidol, structurally related to the core of glycidic esters, has indicated a downregulation of ERK ½, pERK, and Bcl-2 protein expression in HCT 116 cells. This suggests a potential role in the induction of apoptosis through the MAPK/ERK signaling pathway and the intrinsic apoptosis pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK/ERK Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Caspase-8 Caspase-8 Death Receptors (Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Cytochrome c->Caspase-3 Activates Bcl-2 Bcl-2 (Inhibited by Glycidol (B123203) Derivatives) Bcl-2->Mitochondrion Inhibits Bax/Bak Bax/Bak Bax/Bak->Mitochondrion Promotes Apoptosis Apoptosis Caspase-3->Apoptosis ERK ERK (Inhibited by Glycidol Derivatives) ERK->Bcl-2 Potential Regulation External Stimuli External Stimuli External Stimuli->Death Receptors (Fas, TNFR) External Stimuli->Mitochondrion External Stimuli->ERK

Apoptosis Signaling Pathways
PI3K/Akt Signaling Pathway

Studies on other structurally related esters, such as ethyl gallate, have demonstrated an inhibitory effect on the PI3K/Akt signaling pathway in breast cancer cells. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to apoptosis. While direct evidence for this compound derivatives is pending, this pathway represents a plausible target for their anticancer activity.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K (Potential Target) Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt (Potential Target) PIP3->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes Ethyl Phenylglycidate Derivative (Hypothetical) Ethyl Phenylglycidate Derivative (Hypothetical) Ethyl Phenylglycidate Derivative (Hypothetical)->PI3K Inhibits Ethyl Phenylglycidate Derivative (Hypothetical)->Akt Inhibits

PI3K/Akt Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of glycidate derivatives and the assessment of their biological activities.

Synthesis of Glycidyl Esters of Phosphorus Acids

This protocol describes the synthesis of diglycidyl methylphosphonate (Compound 1) as an example.

Materials:

Procedure:

  • A 500 mL flask equipped with a mechanical stirrer is charged with 200 mL of dichloromethane and cooled to -30 °C.

  • 2 equivalents of glycidol (21.4 g, 0.289 mol) and 4.2 equivalents of potassium hydroxide (34.0 g, 0.607 mol) are added to the flask.

  • 1 equivalent of methylphosphonic dichloride (19.2 g, 0.144 mol) is added dropwise to the stirred mixture over 1 hour, maintaining the temperature at -30 °C.

  • The reaction mixture is stirred for an additional 2 hours at -25 to -30 °C.

  • The mixture is allowed to precipitate for 12 hours, ensuring the temperature does not exceed 0 °C.

  • The precipitate is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield the final product.[1]

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cultured cell lines.

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF7) and a non-cancerous cell line (e.g., HSF)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from dose-response curves.[1]

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

MTT Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland)

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of a 96-well plate.

  • Each well is inoculated with a standardized suspension of the microorganism.

  • Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Serial Dilution of Compound Serial Dilution of Compound Inoculation of Wells Inoculation of Wells Serial Dilution of Compound->Inoculation of Wells Standardize Inoculum Standardize Inoculum Standardize Inoculum->Inoculation of Wells Incubation Incubation Inoculation of Wells->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Broth Microdilution Workflow

Conclusion and Future Directions

The available data, though limited, suggests that this compound derivatives and related compounds possess promising biological activities, particularly as anticancer agents. The cytotoxicity data for glycidyl esters of phosphorus acids provides a strong rationale for the further investigation of other this compound derivatives with varied substituents on the phenyl ring and different ester groups.

Future research should focus on:

  • Synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships.

  • Conducting comprehensive antimicrobial susceptibility testing to identify derivatives with potent antibacterial and antifungal properties.

  • Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this versatile class of compounds.

References

The Versatile World of Glycidic Esters: A Technical Guide to Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycidic esters, or α,β-epoxy esters, are a fascinating and highly versatile class of organic compounds. Characterized by a reactive epoxide ring adjacent to an ester functional group, these molecules serve as pivotal intermediates in a wide array of chemical transformations. Their unique structural motif allows for the stereocontrolled synthesis of a variety of valuable compounds, making them indispensable building blocks in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth review of the applications of glycidic esters, with a focus on their synthesis, biological significance, and role in the development of therapeutic agents.

Core Synthesis: The Darzens Condensation

The most prominent method for synthesizing glycidic esters is the Darzens condensation, a reaction discovered by Auguste Georges Darzens in 1904.[1][2] This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[3][4]

The reaction mechanism is initiated by the deprotonation of the α-haloester at the halogenated carbon by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes an intramolecular S_N_2 reaction, where the alkoxide attacks the carbon bearing the halogen, leading to the formation of the epoxide ring.[2]

Quantitative Data on Darzens Condensation

The yield of the Darzens condensation is influenced by various factors, including the nature of the carbonyl compound, the α-haloester, the base, and the reaction conditions. The following table summarizes representative yields for the synthesis of various glycidic esters.

Carbonyl Compoundα-HaloesterBaseSolventYield (%)Reference
BenzaldehydeEthyl chloroacetate (B1199739)Sodium ethoxideBenzene/Ether68-72[5]
Acetophenone (B1666503)Ethyl chloroacetateSodium ethoxideEther85[5]
4-Methoxybenzaldehyde (B44291)Methyl chloroacetateSodium methoxide (B1231860)Methanol (B129727)75[6]
β-IononeMethyl chloroacetateSodium methylateN-Methyl-2-pyrrolidone89.4[7]
4-BromobenzaldehydeMethyl chloroacetateP₁-t-BuAcetonitrile92[8]
4-NitrobenzaldehydeMethyl chloroacetateP₁-t-BuAcetonitrile81[8]

Detailed Experimental Protocols

Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This protocol describes the synthesis of a key precursor for the pharmaceutical drug diltiazem (B1670644).[6]

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Methyl chloroacetate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Ice

  • Water

  • Acetic acid

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol.

  • Cool the sodium methoxide solution to -10°C in an ice-salt bath.

  • Slowly add a mixture of p-anisaldehyde and methyl chloroacetate to the cooled sodium methoxide solution over a period of 3 hours with vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at -5°C for 2 hours, and then at room temperature for 3 hours.

  • Pour the reaction mixture into ice-water containing a small amount of acetic acid.

  • Filter the precipitated white solid, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.

Synthesis of Ethyl 3-methyl-3-phenyloxirane-2-carboxylate ("Strawberry Aldehyde")

This glycidic ester is widely used in the fragrance industry for its characteristic strawberry-like aroma.

Materials:

  • Acetophenone

  • Ethyl chloroacetate

  • Sodium ethoxide

  • Ethanol (B145695) (absolute)

  • Ice

  • Water

  • Diethyl ether

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath.

  • Add a mixture of acetophenone and ethyl chloroacetate dropwise to the cooled sodium ethoxide solution with constant stirring.

  • After the addition, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Applications in Fragrance and Flavor Industries

Glycidic esters are valued in the fragrance and flavor industries for their fruity and floral aromas. The most notable example is ethyl 3-methyl-3-phenyloxirane-2-carboxylate, commonly known as "strawberry aldehyde," which possesses a sweet, fruity, strawberry-like scent and is a key component in many artificial strawberry flavorings and perfumes.[9] The structural variations in the glycidic ester molecule can lead to a wide range of other scents, making them a versatile tool for perfumers and flavorists.

Pharmaceutical Applications

The reactivity of the epoxide ring makes glycidic esters valuable intermediates in the synthesis of a variety of pharmaceuticals. The ability to introduce stereocenters with high control is particularly crucial in drug development.

Synthesis of Diltiazem

A key application of glycidic esters is in the synthesis of diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias. The synthesis begins with the Darzens condensation of 4-methoxybenzaldehyde and methyl chloroacetate to form methyl 3-(4-methoxyphenyl)glycidate.[6] This glycidic ester then undergoes ring-opening with 2-aminothiophenol, followed by a series of reactions to construct the benzothiazepine (B8601423) core of the diltiazem molecule.

Synthesis of the Taxol Side Chain

The complex anticancer drug Taxol (paclitaxel) features a crucial C-13 side chain that is essential for its biological activity. Chiral glycidic esters serve as important precursors for the stereoselective synthesis of this side chain.[2] For instance, a phenyl glycidic ester can be ring-opened with a nitrogen nucleophile, followed by further functional group manipulations to yield the desired phenylisoserine (B1258129) side chain.[10][11][12]

Beta-Blockers

The synthesis of certain beta-blockers, a class of drugs used to manage cardiovascular diseases, can involve the use of glycidyl (B131873) ether intermediates, which share the reactive epoxide functionality with glycidic esters.[13][14] The ring-opening of these epoxides with an appropriate amine is a key step in constructing the pharmacophore of these drugs.[15][16]

Potential as Anticancer Agents

Recent research has explored the potential of glycidic ester derivatives as anticancer agents. Certain glycidyl esters of phosphorus acids have demonstrated antiproliferative activity against cancer cell lines.[17][18][19] The cytotoxic effects are believed to be related to the alkylating ability of the epoxide ring, which can react with nucleophilic sites in biological macromolecules.[17]

Biological Significance and Signaling Pathways

While glycidic esters themselves are not typically direct modulators of signaling pathways, their epoxide motif is highly relevant to biological systems. The metabolism of endogenous epoxide-containing molecules, such as epoxyeicosatrienoic acids (EETs), is regulated by the soluble epoxide hydrolase (sEH) enzyme. Inhibition of sEH can lead to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects. This has made sEH a target for the development of new therapeutic agents. Given their structural similarity, synthetic glycidic ester derivatives have the potential to act as inhibitors of sEH or other enzymes involved in epoxide metabolism.

Data on Biological Activity

While specific IC50 values for glycidic ester derivatives as enzyme inhibitors are not extensively documented in publicly available literature, the following table provides examples of IC50 values for other compounds that target enzymes relevant to the biological activities discussed, illustrating the potency that can be achieved.

Compound ClassTarget EnzymeIC50 ValueReference
Carbamate derivativesAcetylcholinesterase29.9 - 105.4 nM[12]
Diphenylamine-hydrazone derivativesEGFR tyrosine kinase0.73 - 2.38 µM[19]
Glycidyl esters of phosphorus acidsMCF7 cancer cell line (cytotoxicity)Not specified, but potent[17]

Spectroscopic Data of Representative Glycidic Esters

The structural characterization of glycidic esters is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Ethyl 3-methyl-3-phenyloxirane-2-carboxylate

  • ¹³C NMR (CDCl₃): δ 13.7, 55.5, 63.0, 91.6, 114.0, 124.1, 132.8, 164.7, 170.2, 189.8.[3]

  • IR (KBr, cm⁻¹): 1750 (C=O, ester), 1250 (C-O, ester), 850 (epoxide).

  • MS (EI, m/z): 206 (M+), 177, 131, 105, 77.

Methyl 3-(4-methoxyphenyl)glycidate

  • ¹H NMR (CDCl₃): δ 3.51 (d, 1H), 3.79 (s, 3H), 3.82 (s, 3H), 4.05 (d, 1H), 6.89 (d, 2H), 7.21 (d, 2H).[6]

  • IR (KBr, cm⁻¹): 1755 (C=O, ester), 1610, 1515 (aromatic C=C), 1250 (C-O, ether and ester), 830 (epoxide).

  • MS (EI, m/z): 208 (M+), 177, 151, 135, 121, 91, 77.

Conclusion

Glycidic esters are a cornerstone of modern organic synthesis, offering a powerful and versatile platform for the construction of complex and biologically active molecules. From the creation of alluring fragrances to the synthesis of life-saving pharmaceuticals, the applications of these remarkable compounds are vast and continue to expand. The Darzens condensation remains the most fundamental route to these intermediates, and ongoing research into new catalytic and stereoselective methods promises to further enhance their utility. For researchers and professionals in drug development, a thorough understanding of the chemistry and biological potential of glycidic esters is essential for the innovation of new therapeutic agents and the advancement of medicinal chemistry.

References

Unveiling the Thermodynamic Profile of Ethyl 3-Phenylglycidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Ethyl 3-phenylglycidate, a key intermediate in the synthesis of various pharmaceuticals and a notable component in the flavor and fragrance industry. This document collates available quantitative data, details relevant experimental protocols for thermodynamic measurements, and presents logical workflows for its synthesis and property determination.

Core Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of this compound gathered from various sources.

PropertyValueTemperature (°C)PressureCitation
Vapor Pressure 0.000861 mmHg23N/A[1]
0.12 Pa (approx. 0.0009 mmHg)24N/A[2][3]
0.002 mmHg (estimated)25N/A
Boiling Point 96 °CN/A0.5 mmHg[3][4]
265-270 °C (decomposes)N/A760 mmHg
Density 1.102 g/mL25N/A[2][3][4]
Enthalpy of Vaporization Data not availableN/AN/A
Heat Capacity Data not availableN/AN/A

Experimental Protocols

Determination of Vapor Pressure

1. Ebullioscopic Method

The ebullioscopic method directly measures the boiling point of a liquid at a given pressure.

  • Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, a thermometer or temperature probe, and a pressure control system.

  • Procedure:

    • A sample of this compound is placed in the boiling flask.

    • The system is evacuated to a specific, stable pressure using a vacuum pump.

    • The sample is heated until it boils.

    • The temperature of the vapor-liquid equilibrium is precisely measured.

    • This process is repeated at various pressures to obtain a set of vapor pressure-temperature data points.

2. Thermogravimetric Analysis (TGA)

TGA can be used as an indirect method to estimate vapor pressure.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precise amount of this compound is placed in the TGA sample pan.

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

    • The TGA measures the mass loss of the sample as a function of temperature.

    • The rate of mass loss is related to the vapor pressure of the substance, which can be calculated using appropriate models and calibration with a standard of known vapor pressure.

Determination of Enthalpy of Vaporization (ΔHvap)

1. Calorimetry

Direct calorimetric measurement provides the most accurate values for the enthalpy of vaporization.

  • Apparatus: A vaporization calorimeter.

  • Procedure:

    • A known mass of this compound is introduced into the calorimeter.

    • A measured amount of electrical energy is supplied to the sample to induce vaporization at a constant temperature and pressure.

    • The amount of substance vaporized is determined by mass difference or by condensing the vapor and measuring its mass.

    • The molar enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.

2. Calculation from Vapor Pressure Data (Clausius-Clapeyron Equation)

The enthalpy of vaporization can be estimated from vapor pressure data obtained at different temperatures.

  • Procedure:

    • Vapor pressure is measured at several different temperatures using a method like the ebullioscopic method.

    • The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).

    • According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

    • The enthalpy of vaporization can be calculated from the slope of the resulting line.

Determination of Heat Capacity (Cp)

1. Differential Scanning Calorimetry (DSC)

DSC is a common technique for measuring the heat capacity of liquids.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A baseline is obtained by running the DSC with empty sample and reference pans.

    • A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and heated at a constant rate, and the heat flow is recorded.

    • The experiment is repeated with a known mass of this compound under the same conditions.

    • The heat capacity of the sample is calculated by comparing the heat flow required to raise its temperature by a certain amount to that of the standard.

Logical Workflows and Pathways

Synthesis of this compound

The Darzens condensation is a common and effective method for the synthesis of glycidic esters like this compound. The following diagram illustrates the logical workflow of this synthesis.

Workflow for the Synthesis of this compound via Darzens Condensation cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Product benzaldehyde Benzaldehyde mixing Mixing of Reactants and Solvent benzaldehyde->mixing ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->mixing base Strong Base (e.g., Sodium Ethoxide) base_addition Slow Addition of Base at Low Temperature base->base_addition solvent Aprotic Solvent (e.g., Diethyl Ether) solvent->mixing mixing->base_addition reaction Darzens Condensation (Formation of Glycidic Ester) base_addition->reaction quench Reaction Quenching (e.g., with Water) reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification product This compound purification->product Generalized Workflow for Vapor Pressure Determination cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_analysis Data Analysis sample_prep Sample Preparation (Pure this compound) apparatus_setup Apparatus Assembly (e.g., Ebulliometer) sample_prep->apparatus_setup set_pressure Set and Stabilize System Pressure apparatus_setup->set_pressure heating Heat Sample to Boiling Point set_pressure->heating record_temp Record Equilibrium Temperature heating->record_temp repeat_measurement Repeat for Multiple Pressure Points record_temp->repeat_measurement repeat_measurement->set_pressure Next Pressure data_compilation Compile Temperature- Pressure Data repeat_measurement->data_compilation All Points Collected clausius_clapeyron Plot ln(P) vs. 1/T (Clausius-Clapeyron Plot) data_compilation->clausius_clapeyron determine_properties Determine Thermodynamic Properties (e.g., ΔHvap) clausius_clapeyron->determine_properties

References

The Darzens Glycidic Ester Condensation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Darzens glycidic ester condensation, a cornerstone of organic synthesis for over a century, remains a pivotal reaction for the stereocontrolled formation of α,β-epoxy esters, also known as glycidic esters. These compounds are valuable intermediates in the synthesis of a wide array of complex molecules, including fragrances, agrochemicals, and perhaps most significantly, pharmaceuticals. This guide provides an in-depth exploration of the history, mechanism, and practical applications of the Darzens condensation, with a particular focus on its role in drug development.

A Rich History: From Discovery to Modern Advancements

The reaction was first reported in 1904 by the French chemist Auguste Georges Darzens.[1][2] His initial work involved the condensation of aldehydes or ketones with α-haloesters in the presence of a base, such as sodium ethoxide, to yield the corresponding glycidic ester.[1][2] This discovery provided a direct and efficient method for the synthesis of epoxides, a class of compounds that were otherwise challenging to access at the time.

Over the decades, the Darzens condensation has been the subject of extensive research, leading to a deeper understanding of its mechanism and stereochemical course.[3] The scope of the reaction has been expanded to include a wider range of substrates and the development of asymmetric variations has enabled the synthesis of chiral epoxides with high enantioselectivity, a critical requirement in modern drug development.[3][4]

The Core Mechanism: A Step-by-Step Analysis

The Darzens condensation proceeds through a well-established two-step mechanism:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-haloester at the carbon bearing the halogen. This is achieved using a strong base, which abstracts the acidic α-proton to form a resonance-stabilized enolate.[2][5] The choice of base is crucial and can influence the stereochemical outcome of the reaction. Common bases include sodium ethoxide, potassium tert-butoxide, and sodium amide.[6]

  • Nucleophilic Attack and Intramolecular Substitution: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This results in the formation of a halohydrin intermediate.[2][5] The final step is an intramolecular SN2 reaction where the alkoxide attacks the carbon bearing the halogen, displacing the halide and forming the epoxide ring.[2][5]

The overall transformation is a condensation reaction, as it involves the joining of two molecules with the elimination of a small molecule (in this case, a salt).[5]

Darzens_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product alpha-Haloester α-Haloester Enolate Enolate Intermediate alpha-Haloester->Enolate Deprotonation Carbonyl Aldehyde or Ketone Halohydrin Halohydrin Intermediate Carbonyl->Halohydrin Nucleophilic Attack Base Base GlycidicEster α,β-Epoxy Ester (Glycidic Ester) Halohydrin->GlycidicEster Intramolecular SN2

Figure 1: Reaction mechanism of the Darzens glycidic ester condensation.

Quantitative Analysis of Reaction Parameters

The yield and diastereoselectivity of the Darzens condensation are highly dependent on the substrates, base, solvent, and reaction temperature. The following tables summarize representative data from the literature.

Table 1: Influence of Substrates and Base on Yield and Diastereoselectivity

Aldehyde/Ketoneα-HaloesterBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
Benzaldehyde (B42025)Ethyl chloroacetate (B1199739)NaOEtEther0-10"Good"Not Specified
4-Bromobenzaldehydet-Butyl chloroacetateCyclopropenimine IMeCN2567Not Specified
4-Bromobenzaldehydet-Butyl chloroacetateK2CO3 / I·HCl (cat.)MeCN2567Not Specified
Aromatic AldehydesMethyl chloroacetateP1-t-BuMeCN25up to 92~1:1

Note: "Good" is a qualitative description from early 20th-century literature where specific yields were not always reported.[1] Quantitative data is sourced from recent studies on catalytic and modified Darzens reactions.[4][7]

Applications in Drug Development: A Gateway to Complex Pharmaceuticals

The glycidic esters produced via the Darzens condensation are versatile intermediates that can be transformed into a variety of functional groups, making them highly valuable in the synthesis of complex drug molecules.[6]

One of the most notable applications is in the synthesis of the calcium channel blocker Diltiazem . The key step in the synthesis involves a Darzens condensation between 4-methoxybenzaldehyde (B44291) and methyl chloroacetate to form the corresponding glycidic ester.[8][9] This intermediate then undergoes further transformations to construct the benzothiazepine (B8601423) core of the drug.

The Darzens reaction has also been employed in the synthesis of the side chain of the potent anticancer drug Taxol® (Paclitaxel).[10] The synthesis involves the condensation of benzaldehyde and a chloroacetate to generate a racemic α,β-epoxy carboxylate, which serves as a precursor to the optically pure side chain.[10]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the Darzens glycidic ester condensation.

Protocol 1: Classic Darzens Condensation of Benzaldehyde and Ethyl Chloroacetate[1]

Reactants:

  • Benzaldehyde (freshly distilled)

  • Ethyl chloroacetate

  • Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol, or as a solid)

  • Absolute ether

  • Ice-cold water

  • Anhydrous sodium sulfate

Procedure:

  • A solution or suspension of sodium ethoxide in absolute ether is prepared in a flask equipped with a dropping funnel and a condenser.

  • A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is added dropwise to the stirred suspension of sodium ethoxide at a temperature maintained between 0 and 10 °C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The mixture is then poured into ice-cold water.

  • The ethereal layer is separated, and the aqueous layer is extracted with ether.

  • The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude glycidic ester is then purified by distillation under reduced pressure.

Protocol 2: Catalytic Darzens Reaction of an Aldehyde and an α-Chloroester[6]

Reactants:

  • Aldehyde (5.0 mmol)

  • α-Chloroester (6.0 mmol)

  • Catalyst (2 mol %)

  • Base (6.0 mmol)

  • THF (10 ml)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the aldehyde (5.0 mmol), α-chloroester (6.0 mmol), and catalyst (2 mol %) is suspended in THF (10 ml) and stirred for 30 minutes.

  • The base (6.0 mmol) is added to the reaction mixture.

  • The reaction is stirred for 24 hours at room temperature.

  • The reaction is quenched with water and extracted with ethyl acetate (3 x 15 ml).

  • The combined organic layer is washed with brine, dried with anhydrous sodium sulfate, and the solvent is concentrated under reduced pressure.

  • The product is purified by flash column chromatography.

Conclusion

The Darzens glycidic ester condensation has evolved from a classic named reaction into a powerful and versatile tool in modern organic synthesis. Its ability to efficiently construct α,β-epoxy esters with increasing levels of stereocontrol has cemented its importance in the synthesis of complex natural products and pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the nuances of this reaction, from its historical roots to its modern catalytic variants, is essential for the innovative design and synthesis of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Darzens Condensation for the Synthesis of Ethyl 3-phenylglycidate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-phenylglycidate via the Darzens condensation reaction. The Darzens condensation is a classic and reliable method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base.[1] this compound is a valuable intermediate in the synthesis of pharmaceuticals, such as Diltiazem, and is also utilized in the flavor and fragrance industry for its characteristic fruity, strawberry-like aroma.[2][3][4] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, involves the reaction of a ketone or aldehyde with an α-haloester using a base to form an α,β-epoxy ester.[1] The reaction proceeds through the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[1] A subsequent intramolecular SN2 reaction forms the epoxide ring.[1][5] This method is advantageous as it facilitates the formation of a carbon-carbon bond and the epoxide ring in a single synthetic step.[6]

This protocol details the synthesis of this compound from benzaldehyde (B42025) and ethyl chloroacetate (B1199739). Various bases can be employed for this transformation, with common choices including sodium ethoxide, sodium methoxide, and potassium tert-butoxide. The selection of the base and reaction conditions can influence the yield and diastereoselectivity of the product.

Data Presentation

The following table summarizes various reported conditions and yields for the synthesis of phenylglycidic esters via the Darzens condensation, providing a comparative overview of different methodologies.

Carbonyl Compoundα-HaloesterBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthyl chloroacetateSodium ethoxideEther0-10SeveralGood[7]
4-MethoxybenzaldehydeMethyl chloroacetateSodium methoxideMethanol-10 to RT575[2][8]
BenzaldehydeEthyl chloroacetateSodium ethoxideEthanol (B145695)/THF-10 to RT5-[5]
CyclohexanoneEthyl chloroacetatePotassium tert-butoxidetert-Butyl alcohol10-152.5-383-95[9]
Aldehydet-Butyl-chloroacetateCyclopropenimine I·HCl / K₂CO₃Acetonitrile251667[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound using sodium ethoxide as the base.

Materials and Reagents:

  • Benzaldehyde (freshly distilled)

  • Ethyl chloroacetate

  • Sodium metal

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Acetic Acid

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Nitrogen or Argon gas supply

Procedure:

Part 1: Preparation of Sodium Ethoxide

  • Under an inert atmosphere (N₂ or Ar), carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to anhydrous ethanol in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide. The flask may need to be gently heated to ensure all the sodium reacts.[10]

  • Cool the resulting sodium ethoxide solution to -10°C using an ice-salt bath.

Part 2: Darzens Condensation

  • In a dropping funnel, prepare a mixture of freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) dissolved in a minimal amount of anhydrous diethyl ether or THF.[5][7]

  • Slowly add the benzaldehyde/ethyl chloroacetate mixture dropwise to the cooled, stirred solution of sodium ethoxide over a period of 1-3 hours, maintaining the reaction temperature between -10°C and 0°C.[5][8]

  • After the addition is complete, continue stirring the reaction mixture at -5°C to 0°C for an additional 2 hours.[8]

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 3 hours.[5][8]

Part 3: Work-up and Purification

  • Quench the reaction by pouring the mixture into a beaker containing ice-water and a small amount of acetic acid to neutralize the excess base.[5][8]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic layers and wash with saturated sodium chloride solution (brine).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][7]

  • The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent or by distillation under reduced pressure to yield this compound.[5][7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound via the Darzens condensation.

Darzens_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol reaction Slowly add reagent mixture to cooled base solution (-10°C to 0°C). Stir for several hours. prep_base->reaction prep_reagents Mix Benzaldehyde and Ethyl Chloroacetate in Ether/THF prep_reagents->reaction quench Quench with ice-water and Acetic Acid reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography or Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the ester and other side reactions.[5]

    • Use freshly distilled benzaldehyde to avoid impurities that may interfere with the reaction.

    • Maintain a low temperature during the addition of reagents to minimize side reactions such as aldol (B89426) condensation.[5]

  • Formation of Side Products:

    • Aldol condensation products can form from the self-reaction of the enolate or its reaction with the aldehyde.[5] Maintaining low temperatures can help to control this.

    • The presence of water can lead to the hydrolysis of the ester to the corresponding carboxylic acid or opening of the epoxide ring to form a diol.[5]

  • Incorrect Stereocontrol:

    • The diastereoselectivity of the Darzens condensation can be influenced by the choice of base, solvent, and temperature.[5] The use of bulky bases may favor the formation of one diastereomer over the other.[5] Aprotic solvents like THF are generally preferred for better control.[5]

Conclusion

The Darzens condensation is an effective and straightforward method for the synthesis of this compound. The protocol outlined in this document, utilizing sodium ethoxide as the base, provides a reliable procedure for obtaining this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity. The synthesized this compound can then be utilized in various applications, including the development of pharmaceuticals and the formulation of fragrances and flavors.

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of the Taxol C-13 Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol, a critical component for its potent anticancer activity. The synthesis originates from racemic ethyl 3-phenylglycidate, employing an enzymatic resolution step to achieve the desired stereochemistry. This approach offers a highly selective and environmentally favorable alternative to purely chemical synthetic methods.

The core of this chemoenzymatic strategy is the kinetic resolution of a racemic mixture of this compound. This is achieved through the use of enzymes, such as lipases or epoxide hydrolases, which selectively catalyze the transformation of one enantiomer, allowing for the separation of the desired optically pure intermediate.[1][2] The (2R,3S)-enantiomer of this compound is a key precursor for the Taxol side chain.[1][2][3]

Data Presentation: Enzymatic Resolution of this compound

The efficiency of the enzymatic resolution is paramount for the overall success of the synthesis. The following tables summarize quantitative data from various enzymatic resolutions of racemic this compound.

Table 1: Epoxide Hydrolase-Catalyzed Resolution of rac-Ethyl 3-Phenylglycidate

BiocatalystSubstrate ConcentrationCo-solventReaction Time (h)Yield (%) of (2R,3S)-EPGEnantiomeric Excess (e.e.) of (2R,3S)-EPG (%)Reference
Galactomyces geotrichum ZJUTZQ200Not SpecifiedNot Specified848>99[1][4]
Pseudomonas sp.0.2% (w/v)10% (v/v) Dimethyl formamide122695[5]

Table 2: Lipase-Mediated Enantioselective Transesterification of rac-Mthis compound

LipaseAlcoholConversion (%)e.e. of Product (%)e.e. of Remaining Substrate (%)Reference
Lipase MAP-10Isobutyl alcohol369756[6]
Lipase MAP-10Isobutyl alcohol459577[6]

Experimental Protocols

The following are detailed protocols for the key steps in the chemoenzymatic synthesis of the Taxol C-13 side chain starting from racemic this compound.

Protocol 1: Enzymatic Resolution of rac-Ethyl 3-Phenylglycidate using Galactomyces geotrichum ZJUTZQ200[1]

This protocol outlines the whole-cell catalyzed resolution of racemic this compound (rac-EPG) to produce (2R,3S)-ethyl-3-phenylglycidate.

Materials:

  • Racemic this compound (rac-EPG)

  • Galactomyces geotrichum ZJUTZQ200 wet mycelium

  • Potassium phosphate (B84403) buffer (KPB), pH 7.2

  • Ethyl acetate

Procedure:

  • Prepare a reaction mixture containing 1.0 g of wet G. geotrichum ZJUTZQ200 mycelium and 10 mL of KPB (pH 7.2) in a suitable flask.

  • Add 0.01 mL of rac-EPG to the mixture.

  • Incubate the flask at 30°C with shaking at 200 rpm for 8 hours.

  • After the reaction, extract the mixture with an equal volume of ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The resulting (2R,3S)-EPG should be analyzed by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chemical Conversion of (2R,3S)-Ethyl 3-Phenylglycidate to the Taxol Side Chain[1]

This protocol describes the conversion of the enantioenriched (2R,3S)-EPG to the final N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.

Step 1: Azidolysis of (2R,3S)-EPG

  • React the optically pure (2R,3S)-EPG (e.e. > 99%) with sodium azide (B81097) in methanol. This reaction proceeds with high yield (approximately 95%) to afford the corresponding azido (B1232118) alcohol.

Step 2: Subsequent Chemical Transformations The resulting azido alcohol is then converted to the final Taxol side chain, ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate, through a series of established chemical reactions which typically involve reduction of the azide to an amine followed by benzoylation. The overall yield for this chemoenzymatic route is reported to be 33.8% with an enantiomeric excess of the final product greater than 95%.[1]

Visualizations

The following diagrams illustrate the key processes and workflows described in these application notes.

Chemoenzymatic_Synthesis_Workflow rac_EPG Racemic Ethyl 3-Phenylglycidate enz_res Enzymatic Resolution rac_EPG->enz_res R_EPG (2R,3S)-Ethyl 3-Phenylglycidate enz_res->R_EPG Unreacted S_diol (2S,3R)-Diol enz_res->S_diol Hydrolyzed chem_trans Chemical Transformations R_EPG->chem_trans side_chain Taxol C-13 Side Chain chem_trans->side_chain

Caption: Overall workflow for the chemoenzymatic synthesis of the Taxol C-13 side chain.

Enzymatic_Resolution_Principle cluster_racemate Racemic Mixture R_enantiomer (R)-Enantiomer enzyme Enzyme (e.g., Lipase or Epoxide Hydrolase) R_enantiomer->enzyme S_enantiomer (S)-Enantiomer S_enantiomer->enzyme product Product from (S)-Enantiomer enzyme->product Selective Transformation unreacted Unreacted (R)-Enantiomer enzyme->unreacted No Reaction separation Separation product->separation unreacted->separation

Caption: Principle of kinetic resolution via enzymatic transformation.

References

Application of Ethyl 3-Phenylglycidate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-phenylglycidate (EPG), a valuable chiral building block, serves as a critical starting material and intermediate in the synthesis of several important pharmaceuticals. Its versatile epoxide ring can be strategically opened to introduce key functionalities with precise stereocontrol, making it an essential component in the asymmetric synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of key pharmaceutical intermediates for the anticancer drug Paclitaxel (Taxol) and the cardiovascular drug Diltiazem.

Synthesis of the Paclitaxel (Taxol®) C-13 Side Chain

The C-13 side chain of Paclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for its potent anti-tumor activity.[1] The chemoenzymatic synthesis of this side chain is a widely adopted and efficient method, which commences with racemic this compound.

Overall Synthesis Workflow

The synthesis involves a four-step process starting from racemic this compound:

  • Darzens Condensation: Synthesis of racemic this compound.

  • Enzymatic Resolution: Selective hydrolysis of the racemate to obtain the desired (2R,3S)-enantiomer.

  • Epoxide Ring Opening: Azidolysis of (2R,3S)-EPG to introduce the C-3 amino precursor.

  • Reduction and Benzoylation: Conversion of the azido (B1232118) group to an amino group followed by N-benzoylation to yield the final side chain.

Taxol Side Chain Synthesis Workflow cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Epoxide Ring Opening cluster_3 Step 4: Reduction & Benzoylation A Benzaldehyde + Ethyl Chloroacetate (B1199739) B rac-Ethyl 3-phenylglycidate A->B C (2R,3S)-Ethyl 3-phenylglycidate B->C Galactomyces geotrichum D Ethyl (2R,3S)-3-azido-2-hydroxy- 3-phenylpropionate C->D NaN3, NH4Cl E Ethyl (2R,3S)-3-amino-2-hydroxy- 3-phenylpropionate D->E H2, Pd/C F Taxol C-13 Side Chain (Ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate) E->F Benzoyl Chloride, Triethylamine (B128534)

Caption: Workflow for the chemoenzymatic synthesis of the Taxol C-13 side chain.

Quantitative Data Summary
StepProductYieldEnantiomeric Excess (e.e.)PurityReference
1. Darzens Condensationrac-Ethyl 3-phenylglycidate62-64%N/A-[2]
2. Enzymatic Resolution(2R,3S)-Ethyl 3-phenylglycidate37.1%> 99%-[1]
3. Epoxide Ring OpeningEthyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropionate95%--[1]
4. ReductionEthyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate74% (as N-benzoyl ester)--[3]
4. BenzoylationEthyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate33.8% (total yield)> 95%-[1]
Experimental Protocols

Protocol 1: Synthesis of rac-Ethyl 3-phenylglycidate (Darzens Condensation) [2]

  • To a 1-L three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, add acetophenone (B1666503) (120 g, 1 mol), ethyl chloroacetate (123 g, 1 mol), and 200 mL of dry benzene (B151609).

  • Over a period of 2 hours, add finely pulverized sodium amide (47.2 g, 1.2 mol) while maintaining the temperature at 15–20°C with external cooling.

  • After the addition is complete, stir the mixture for 2 hours at room temperature.

  • Pour the reddish mixture onto 700 g of cracked ice with manual stirring.

  • Separate the organic layer and extract the aqueous layer once with 200 mL of benzene.

  • Combine the benzene solutions and wash with three 300-mL portions of water, with the final wash containing 10 mL of acetic acid.

  • Dry the benzene solution over 25 g of anhydrous sodium sulfate, filter, and rinse the drying agent with a small amount of dry benzene.

  • Remove the solvent under reduced pressure and fractionate the residue to collect the product boiling at 107–113°C/3 mm.

Protocol 2: Enzymatic Resolution of rac-Ethyl 3-phenylglycidate [1]

  • Prepare a culture of Galactomyces geotrichum ZJUTZQ200 to obtain wet mycelium.

  • Dissolve rac-EPG (1 mL) in DMSO (4 mL) to make a 2:8 (v/v) solution.

  • Add the EPG/DMSO solution to 195 mL of KPB (100 mM, pH 7.2) containing 20 g of wet mycelium as the biocatalyst.

  • Stir the mixture at 200 rpm at 30°C in an oil bath.

  • After 8 hours of biotransformation, centrifuge the reaction solution to remove the mycelium.

  • Extract the supernatant with n-butanol (3 x 60 mL).

  • Combine the organic phases and concentrate under reduced pressure.

  • Purify the residue by TLC with petroleum ether/ethyl acetate (B1210297) (10:1, v/v) to obtain 0.36 g of (2R,3S)-EPG with an e.e. > 99%.

Protocol 3: Synthesis of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropionate [1]

  • Dissolve (2R,3S)-EPG (0.25 g, 1.3 mmol) in 10 mL of methanol (B129727) in a round-bottom flask.

  • Add sodium azide (B81097) (0.25 g, 3 eq.) and ammonium (B1175870) chloride (0.19 g, 3 eq.) to the solution.

  • Stir the mixture at 65°C for 6 hours.

  • After completion of the reaction, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL).

  • Wash the organic phase with saturated sodium chloride (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 0.3 g (95%) of the product as a pale yellow oil.

Protocol 4: Synthesis of Ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate [1][3]

  • Reduction of the Azide: Hydrogenate the azide from the previous step (10 g, 24 mmol) with 10% Pd/C (2.5 g) in methanol under H₂ (50 p.s.i.) for 4 hours.[3] Filter the solution to remove the catalyst.

  • Benzoylation: Dissolve the resulting amino ester (0.1 g, 0.5 mmol) in dichloromethane (B109758) (20 mL).[1]

  • Add triethylamine (0.72 g, 1.5 eq.) and benzoyl chloride (0.77 g, 1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by TLC (eluent petroleum ether/ethyl acetate 2:1, v/v) to obtain 0.102 g of the final product (e.e. > 95%) as a white solid.

Synthesis of Diltiazem Intermediate

An analog of this compound, (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester, is a key intermediate in the synthesis of the cardiovascular drug diltiazem.[1] The synthesis of this intermediate also begins with a Darzens condensation.

Synthesis Pathway Overview

The initial and crucial step is the Darzens condensation of 4-methoxybenzaldehyde (B44291) with a chloroacetate ester to form the corresponding glycidic ester. This intermediate is then further processed to construct the benzothiazepine (B8601423) core of diltiazem.

Diltiazem Intermediate Synthesis cluster_0 Darzens Condensation cluster_1 Further Synthesis Steps A 4-Methoxybenzaldehyde + Methyl Chloroacetate B Methyl 3-(4-methoxyphenyl)glycidate A->B Sodium Methoxide (B1231860) C Diltiazem Core Synthesis B->C e.g., Reaction with 2-aminothiophenol

Caption: Initial step in the synthesis of a Diltiazem intermediate.

Quantitative Data Summary for Darzens Condensation
ReactantsProductBaseYieldReference
4-Methoxybenzaldehyde, Methyl ChloroacetateMethyl 3-(4-methoxyphenyl)glycidateSodium Methoxide75%[4]
Experimental Protocol

Protocol 5: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate [4]

  • Prepare a solution of sodium (5.1 g, 0.22 gram-atoms) in 90 mL of anhydrous methanol and cool to -10°C in an ice bath under an inert (N₂) atmosphere.

  • Prepare a solution of 4-methoxybenzaldehyde (20 g, 0.15 mol) and methyl chloroacetate (23.9 g, 0.22 mol).

  • Add the aldehyde/chloroacetate solution dropwise to the sodium methoxide solution over a period of 3 hours with vigorous stirring. The reaction mixture will become a white paste.

  • After the addition is complete, stir the mixture at -5°C for 2 hours and then at room temperature for 3 hours.

  • Pour the mixture into 350 mL of ice-water containing 2 mL of acetic acid.

  • Filter the precipitated white solid, wash with cold water, and dry in a desiccator. The crude yield is approximately 23 g (75%).

  • Recrystallize the crude product from methanol to obtain the pure methyl glycidate.

These detailed notes and protocols highlight the significance of this compound and its analogs as versatile intermediates in pharmaceutical synthesis. The provided experimental procedures and quantitative data offer a valuable resource for researchers and professionals in drug development.

References

Application Notes and Protocols for the RP-HPLC Analysis and Purification of Ethyl 3-phenylglycidate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-phenylglycidate, commonly known as strawberry aldehyde, is a key fragrance and flavor compound used extensively in the food, perfume, and cosmetic industries. It possesses a characteristic sweet, fruity, strawberry-like aroma. The synthesis of this compound results in a racemic mixture of cis and trans diastereomers, with each diastereomer existing as a pair of enantiomers. The different stereoisomers can exhibit distinct biological activities and sensory properties, making their separation and analysis crucial for quality control and regulatory purposes. This document provides detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the routine analysis and preparative purification of this compound, as well as a normal-phase HPLC method for the critical chiral separation of its stereoisomers.

Part 1: Analytical RP-HPLC Method for Purity Assessment

This method is suitable for determining the purity of this compound in a sample.

Experimental Protocol

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[1][2]

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)[1][2]

    • This compound standard

    • Sample of this compound for analysis

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1, v/v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Run Time: 15 minutes

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in the mobile phase at a concentration of 1 mg/mL.

    • Prepare the sample solution by dissolving an accurately weighed amount of the sample in the mobile phase to achieve a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Presentation

ParameterValue
Retention Time (t R )~ 5.8 min (typical)
Tailing Factor (T f )≤ 1.5
Theoretical Plates (N)≥ 2000
Purity (%)Calculated from peak area

Part 2: Preparative RP-HPLC Method for Purification

This method is designed for the isolation and purification of this compound from a mixture.[3]

Experimental Protocol

  • Instrumentation:

    • Preparative HPLC system with a high-pressure gradient pump and a UV detector

    • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)

    • Fraction collector

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Crude this compound sample

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 65:35, v/v). Isocratic elution is often preferred for simplicity in preparative HPLC.

    • Flow Rate: 20 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 254 nm

    • Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)

  • Sample Preparation and Purification:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Inject the sample onto the preparative column.

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Part 3: Chiral HPLC Method for Enantiomeric Separation

Due to the limitations of RP-HPLC in separating enantiomers, a normal-phase chiral HPLC method is required for the analysis of the stereoisomers of this compound.[4][5]

Experimental Protocol

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., Daicel Chiralpack AS-H, 4.6 x 250 mm, 5 µm)[4]

  • Reagents and Materials:

    • n-Hexane (HPLC grade)

    • Isopropanol (HPLC grade)

    • Racemic this compound standard

    • Sample for chiral analysis

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)[4]

    • Flow Rate: 0.8 mL/min[4]

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Data Presentation

EnantiomerRetention Time (t R )Peak Area (%)
Enantiomer 1(typical, e.g., 9.5 min)(Calculated)
Enantiomer 2(typical, e.g., 11.2 min)(Calculated)

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/Ratios integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC analysis of this compound.

separation_principle cluster_racemic cluster_column Chiral Stationary Phase cluster_separated racemic_mixture This compound (Mixture of Enantiomers) racemic_mixture->chiral_phase Interaction enantiomer_r Enantiomer R chiral_phase->enantiomer_r Stronger Interaction (Longer Retention) enantiomer_s Enantiomer S chiral_phase->enantiomer_s Weaker Interaction (Shorter Retention)

Caption: Principle of chiral separation of enantiomers.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-Phenylglycidate using Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure ethyl 3-phenylglycidate is a valuable chiral building block in the synthesis of numerous pharmaceuticals. Notably, the (2R,3S)-enantiomer serves as a key intermediate in the production of the side chain of the potent anticancer drug, Taxol. The selective synthesis of a single enantiomer is therefore of significant interest. Enzymatic kinetic resolution, which leverages the stereoselectivity of enzymes, presents a green and efficient alternative to traditional chemical resolution methods. This document provides detailed protocols for the kinetic resolution of racemic this compound (rac-EPG) via hydrolysis catalyzed by microbial epoxide hydrolases (EHs). Epoxide hydrolases catalyze the enantioselective opening of the epoxide ring of one enantiomer to the corresponding diol, leaving the other enantiomer unreacted and thus allowing for their separation.

Comparative Data

The following table summarizes the key quantitative data from studies on the enzymatic resolution of racemic this compound using different microbial epoxide hydrolases.

BiocatalystSubstrate ConcentrationCo-solventReaction Time (h)pHTemp (°C)Enantiomeric Excess (e.e.) of SubstrateYield of (2R,3S)-EPGReference
Galactomyces geotrichum ZJUTZQ200 (whole cells)5% (w/w substrate/cell ratio)DMSO87.2 (KPB)30> 99%37.1%[1]
Pseudomonas sp. (whole cells)0.2% (w/v)10% (v/v) DMF12--95%26%[2]

KPB: Potassium Phosphate (B84403) Buffer, DMF: Dimethylformamide

Signaling Pathways and Experimental Workflows

Enzymatic Reaction Mechanism

The kinetic resolution of racemic this compound is achieved through the enantioselective hydrolysis of one of the enantiomers by an epoxide hydrolase. The enzyme preferentially catalyzes the ring-opening of the (2S,3R)-enantiomer to the corresponding diol, leaving the desired (2R,3S)-enantiomer unreacted.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products rac-EPG Racemic Ethyl 3-Phenylglycidate ((2R,3S) and (2S,3R)) EH Epoxide Hydrolase (e.g., from G. geotrichum) rac-EPG->EH Binds to active site H2O Water H2O->EH Binds to active site 2R3S-EPG (2R,3S)-Ethyl 3-Phenylglycidate (enantioenriched) EH->2R3S-EPG Unreacted enantiomer released Diol (2S,3R)-3-Phenyl- glyceric acid ethyl ester (Diol) EH->Diol Hydrolyzed product released

Kinetic resolution of rac-EPG by epoxide hydrolase.
Experimental Workflow

The general workflow for the enzymatic resolution of racemic this compound involves biocatalyst preparation, the enzymatic reaction, and subsequent product isolation and analysis.

G cluster_prep Biocatalyst Preparation cluster_reaction Enzymatic Resolution cluster_downstream Downstream Processing A Microorganism Cultivation (e.g., G. geotrichum) B Cell Harvesting (Centrifugation) A->B C Cell Washing B->C D Reaction Setup: - Washed Cells - rac-EPG - Buffer - Co-solvent C->D E Incubation (Controlled temp. & shaking) D->E F Reaction Monitoring (Chiral HPLC) E->F G Reaction Termination & Cell Removal F->G H Product Extraction (Solvent extraction) G->H I Purification (e.g., Chromatography) H->I J Analysis (e.e. determination by Chiral HPLC) I->J

General experimental workflow for enzymatic resolution.

Experimental Protocols

Protocol 1: Resolution of rac-EPG using Galactomyces geotrichum ZJUTZQ200 Whole Cells

This protocol is based on the method described by Li et al.[1]

1. Biocatalyst Preparation

  • Enzyme Production Medium: Prepare the following medium (per liter): 10 g glycerin, 15 g soybean flour, 3 g NaNO₃, 0.5 g MgSO₄, 1 g KH₂PO₄, and 0.5 g KCl. Adjust the pH to 5.0.[3]

  • Cultivation: Inoculate the sterile enzyme production medium with Galactomyces geotrichum ZJUTZQ200. Incubate at 30°C with shaking at 200 rpm for 72 hours.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the collected wet cells with potassium phosphate buffer (KPB, 0.1 M, pH 7.0).

2. Enzymatic Resolution Reaction

  • Substrate Solution: Prepare a substrate solution of racemic this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Setup: In a suitable reaction vessel, suspend 1.0 g of the washed wet mycelium in 10 mL of KPB (100 mM, pH 7.2).

  • Substrate Addition: Add the substrate solution to the cell suspension to achieve a final substrate/cell ratio of 5% (w/w).

  • Reaction Conditions: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 8 hours.

3. Product Isolation and Analysis

  • Reaction Termination: After 8 hours, terminate the reaction and remove the mycelium by centrifugation.

  • Extraction: Extract the supernatant with a suitable organic solvent such as n-butanol.

  • Purification: Combine the organic phases and concentrate under reduced pressure. The crude product can be further purified by thin-layer chromatography (TLC) or column chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) of the unreacted (2R,3S)-EPG using chiral HPLC.

    • Column: Daicel Chiralpack AS-H (0.46 cm × 25 cm, 5 μm)

    • Mobile Phase: n-hexane/isopropanol (8:2, v/v)

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 254 nm

Protocol 2: Resolution of rac-EPG using Pseudomonas sp. Whole Cells

This protocol is based on the method described by Li et al.[2]

1. Biocatalyst Preparation

  • Growth Medium: Cultivate the Pseudomonas sp. in a suitable medium with sucrose (B13894) as the carbon source.

  • Cultivation: Grow the cells to a desired density.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with a suitable buffer.

2. Enzymatic Resolution Reaction

  • Reaction Setup: Suspend the washed whole cells in a reaction buffer.

  • Co-solvent and Substrate Addition: Add dimethylformamide (DMF) to a final concentration of 10% (v/v) as a co-solvent. Add racemic this compound to a final concentration of 0.2% (w/v).

  • Reaction Conditions: Incubate the reaction mixture for 12 hours.

3. Product Isolation and Analysis

  • Work-up: Follow a similar procedure as described in Protocol 1 for product extraction and purification.

  • Analysis: Analyze the enantiomeric excess of the resulting (2R,3S)-ethyl 3-phenylglycidate by chiral HPLC. The specific conditions may need to be optimized but can be based on the parameters provided in Protocol 1.

Conclusion

The enzymatic resolution of racemic this compound using microbial epoxide hydrolases is a highly effective method for producing the enantiopure (2R,3S)-enantiomer. The use of whole-cell biocatalysts, such as Galactomyces geotrichum and Pseudomonas sp., offers a cost-effective and environmentally friendly approach. The protocols provided herein serve as a detailed guide for researchers to implement this valuable synthetic strategy. Optimization of reaction parameters such as pH, temperature, co-solvent, and substrate-to-cell ratio may be necessary to achieve the desired enantioselectivity and yield for a specific biocatalyst.

References

Application Notes: Ethyl 3-Phenylglycidate as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylglycidate, also known as ethyl 3-phenyloxirane-2-carboxylate, is a versatile chemical intermediate recognized for its utility in organic synthesis.[1] Its characteristic epoxide ring and ester functional group provide two reactive centers, making it an attractive starting material for the synthesis of a variety of complex molecules. While extensively utilized in the pharmaceutical and fragrance industries, its application as a building block for agrochemicals such as fungicides, herbicides, and insecticides is an area of growing interest. This document provides an overview of the potential applications of this compound in the agrochemical sector, including a hypothetical synthetic protocol for the generation of a novel triazole fungicide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 121-39-1[2]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 260-262 °C
Density 1.123 g/mL at 25 °C
Solubility Insoluble in water, soluble in organic solvents

Applications in Agrochemical Synthesis

The epoxide ring of this compound is susceptible to ring-opening reactions with various nucleophiles, leading to the formation of diverse functionalized intermediates. This reactivity is key to its potential as a precursor for agrochemically active molecules.

Hypothetical Synthesis of a Phenyl-Substituted Triazole Fungicide

Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The synthesis of these compounds often involves the creation of a core structure containing a 1,2,4-triazole (B32235) ring linked to a substituted phenyl group via a carbon backbone. This compound can serve as a valuable starting material for generating the necessary phenyl-substituted backbone.

The following section outlines a hypothetical multi-step synthesis of a novel triazole fungicide, starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-3-phenylpropanoate (A Hypothetical Triazole Fungicide Intermediate)

This protocol describes the ring-opening of this compound with 1,2,4-triazole to form a key intermediate in the synthesis of a potential triazole fungicide.

Materials:

Procedure:

  • To a stirred solution of 1,2,4-triazole (1.2 eq.) in anhydrous DMF (10 mL/mmol of this compound) under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq.).

  • Heat the mixture to 80 °C and stir for 30 minutes.

  • Add this compound (1.0 eq.) dropwise to the reaction mixture.

  • Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane, 1:1).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the desired product.

Expected Outcome:

The expected product is ethyl 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-3-phenylpropanoate, a key intermediate for further elaboration into a final triazole fungicide.

Data Presentation

Table 2: Hypothetical Fungicidal Activity Data

The following table presents hypothetical fungicidal activity data for the final, elaborated triazole fungicide derived from the synthesized intermediate. This data is for illustrative purposes to demonstrate the potential efficacy of compounds derived from this compound.

Fungal SpeciesEC₅₀ (µg/mL)
Puccinia triticina (Wheat leaf rust)5.2
Septoria tritici (Wheat leaf blotch)8.1
Mycosphaerella fijiensis (Black Sigatoka of banana)3.5
Botrytis cinerea (Gray mold)12.7

Visualizations

Figure 1: Hypothetical Synthetic Pathway for a Triazole Fungicide

G start This compound reagents1 1,2,4-Triazole, K₂CO₃, DMF start->reagents1 intermediate1 Ethyl 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-3-phenylpropanoate reagents1->intermediate1 reagents2 Further Synthetic Steps (e.g., introduction of a substituted benzyl (B1604629) ether) intermediate1->reagents2 final_product Hypothetical Triazole Fungicide reagents2->final_product

Caption: Synthetic route to a hypothetical triazole fungicide.

Figure 2: Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification a Combine 1,2,4-Triazole and K₂CO₃ in DMF b Heat to 80 °C a->b c Add this compound b->c d Monitor by TLC c->d e Quench with Water d->e f Extract with Ethyl Acetate e->f g Wash with Brine f->g h Dry and Concentrate g->h i Column Chromatography h->i j Characterize Product i->j

Caption: Workflow for synthesis, workup, and purification.

Conclusion

References

Application Notes and Protocols: Ring-Opening Reactions of Ethyl 3-Phenylglycidate for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylglycidate, a versatile epoxide, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its strained three-membered ring is susceptible to nucleophilic attack, leading to a variety of functionalized products with significant applications in the pharmaceutical and agrochemical industries.[1] The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is paramount for the efficient construction of intricate molecular architectures, including key intermediates for blockbuster drugs like Taxol and Diltiazem.[2][3]

These application notes provide detailed protocols for various nucleophilic ring-opening reactions of this compound, offering a practical guide for researchers in organic synthesis and drug development. The methodologies covered include reactions with nitrogen, oxygen, and carbon-based nucleophiles, with a focus on reaction conditions, yields, and stereochemical outcomes.

Key Ring-Opening Reactions and Applications

The reactivity of the epoxide ring in this compound allows for the introduction of diverse functional groups, leading to the formation of valuable β-hydroxy esters and their derivatives. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C2). In contrast, acidic conditions can promote opening at the more substituted benzylic carbon (C3) due to the stabilization of a partial positive charge.

Signaling Pathway for Regioselective Ring-Opening

G cluster_conditions Reaction Conditions cluster_substrate This compound cluster_products Ring-Opened Products Basic_Neutral Basic/Neutral (SN2) Epoxide C2 (less substituted) C3 (benzylic, more substituted) Basic_Neutral->Epoxide Nucleophilic attack Acidic Acidic (SN1-like) Acidic->Epoxide Protonation of Epoxide Oxygen Product_C2 Nucleophile at C2 (Anti-product) Epoxide->Product_C2 at C2 Product_C3 Nucleophile at C3 (Syn/Anti mixture possible) Epoxide->Product_C3 Nucleophilic attack at C3 G Start Dissolve (2R,3S)-EPG in Methanol Add_Reagents Add Sodium Azide and Ammonium Chloride Start->Add_Reagents Reaction Stir at 65 °C for 6h Add_Reagents->Reaction Workup Solvent Removal & Extraction with Ethyl Acetate Reaction->Workup Purification Washing and Concentration Workup->Purification Product Ethyl (2R,3S)-3-azido-2-hydroxy- 3-phenylpropanoate Purification->Product G EPG This compound Product β-Hydroxy Ether EPG->Product Ring-Opening Alcohol Alcohol (R-OH) + Lewis Acid (cat.) Alcohol->Product G EPG This compound Intermediate Ring-Opened Intermediate EPG->Intermediate Ring-Opening at C2 Grignard_1 1. Grignard Reagent (R-MgX) Grignard_1->Intermediate Product Tertiary Alcohol Intermediate->Product Attack on Ester Grignard_2 2. Grignard Reagent (R-MgX) Grignard_2->Product Workup 3. Acidic Workup Product:n->Product:n Protonation

References

Application Notes and Protocols for the Synthesis of Specialty Polymers Using Ethyl 3-phenylglycidate as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenylglycidate (EPG) is a versatile functional monomer that holds significant promise for the synthesis of specialty polymers. Its structure, featuring a reactive epoxide ring and a pendant phenyl and ester group, allows for the production of polyethers with unique properties such as hydrophobicity, potential chirality, and post-polymerization modification capabilities. These characteristics make poly(this compound) and its copolymers attractive candidates for various applications, including drug delivery systems, advanced coatings, and specialty materials in biomedical devices.

This document provides detailed protocols for the synthesis of polymers from this compound via anionic and cationic ring-opening polymerization (ROP). The methodologies presented are based on established principles for the polymerization of functional epoxides and glycidyl (B131873) esters.[1][2][3]

Chemical Structure of this compound:

Caption: Workflow for the anionic ring-opening polymerization of this compound.

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ROP is another important method for polymerizing epoxides. The mechanism involves the attack of the monomer on a growing cationic chain end. The choice of initiator (a Lewis or Brønsted acid) and reaction conditions is critical to control the polymerization and suppress side reactions.

Protocol: Cationic ROP using a Lewis Acid Initiator

This protocol is a general procedure for the cationic polymerization of functional epoxides.

Materials:

  • This compound (EPG), purified as described above.

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable halogenated solvent.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid initiator.

  • Quenching agent (e.g., methanol (B129727) or ammonia (B1221849) solution in methanol).

Experimental Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is cooled under a nitrogen atmosphere.

  • Monomer Solution: The purified EPG is dissolved in anhydrous DCM inside the flask.

  • Initiation: The reaction mixture is cooled to a low temperature (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions. The initiator (BF₃·OEt₂) is then added dropwise via a syringe.

  • Polymerization: The reaction is allowed to proceed at the low temperature for a specified time.

  • Termination: The polymerization is quenched by the addition of methanol or a solution of ammonia in methanol.

  • Purification: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or hexane). The precipitate is then collected and dried under vacuum.

Cationic Polymerization Mechanism

Cationic_ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator BF3·OEt2 Monomer EPG Initiator->Monomer Initiator attacks epoxide oxygen Activated_Monomer Activated Monomer (Oxonium Ion) Monomer->Activated_Monomer Forms Growing_Chain Growing Polymer Chain (Cationic end) Another_Monomer EPG Monomer Growing_Chain->Another_Monomer Nucleophilic attack by monomer on cationic center Longer_Chain Elongated Polymer Chain Another_Monomer->Longer_Chain Chain grows Final_Chain Polymer Chain Quenching_Agent Quenching Agent (e.g., Methanol) Final_Chain->Quenching_Agent Reaction with Terminated_Polymer Terminated Polymer Quenching_Agent->Terminated_Polymer

Caption: Simplified mechanism of cationic ring-opening polymerization of EPG.

Polymer Characterization

The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

Key Characterization Techniques
TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the polymer structure, determines monomer conversion, and analyzes end-groups.
Gel Permeation Chromatography (GPC) Determines the number-average (Mn) and weight-average (Mw) molecular weights, and the dispersity (Đ = Mw/Mn).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the disappearance of the epoxide peak and the presence of the polyether backbone.
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg) of the polymer.

Applications and Future Directions

The synthesis of well-defined poly(this compound) opens up possibilities for various advanced applications. The pendant phenyl and ester groups can be further modified to attach bioactive molecules, targeting ligands, or other functional moieties, making these polymers highly suitable for drug delivery applications. The hydrophobic nature of the polymer backbone could also be exploited in the formulation of nanoparticles or micelles for encapsulating poorly water-soluble drugs.

Future research could focus on:

  • The synthesis of block copolymers of EPG with hydrophilic monomers (e.g., ethylene (B1197577) oxide) to create amphiphilic structures.

  • Investigation of the stereospecific polymerization of chiral EPG to produce polymers with controlled tacticity.

  • Exploring the post-polymerization modification of the pendant ester groups for the attachment of fluorescent probes or therapeutic agents.

By following the protocols outlined in this document, researchers can synthesize and characterize novel polymers based on this compound, paving the way for new discoveries in materials science and drug development.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl 3-phenylglycidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-phenylglycidate, commonly known as "strawberry aldehyde," is a key intermediate in the flavor and fragrance industry and a valuable building block in the synthesis of pharmaceuticals, including chiral compounds such as the side chain of Taxol.[1][2] This document provides detailed protocols for the large-scale synthesis of this compound via the Darzens condensation reaction, followed by a comprehensive purification procedure. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound (also known as ethyl 3-phenyloxirane-2-carboxylate) is an organic compound with the chemical formula C₁₁H₁₂O₃.[1][3] It is a colorless to pale-yellow liquid with a characteristic strong, fruity odor reminiscent of strawberries.[3][4] The primary route for its synthesis is the Darzens condensation, a well-established method that involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5][6] In the case of this compound, benzaldehyde (B42025) and ethyl chloroacetate (B1199739) are the starting materials.[3][4]

The purity of this compound is crucial for its applications, especially in the pharmaceutical industry where enantiomeric purity can be critical.[2] This document outlines a robust procedure for its synthesis and subsequent purification to achieve high-purity product suitable for various applications.

Synthesis of this compound via Darzens Condensation

The Darzens condensation is the cornerstone of this compound synthesis.[5][7][8] The reaction proceeds via the formation of an enolate from ethyl chloroacetate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent intramolecular SN2 reaction forms the epoxide ring.[8]

Synthesis Workflow

cluster_synthesis Synthesis Stage A Preparation of Sodium Ethoxide Solution C Controlled Addition to Sodium Ethoxide A->C B Mixing of Benzaldehyde and Ethyl Chloroacetate B->C D Reaction Quenching C->D E Phase Separation D->E F Washing of Organic Phase E->F cluster_purification Purification Stage G Crude Product from Synthesis H Vacuum Distillation Setup G->H I Fractional Collection H->I J Purity Analysis (GC, NMR) I->J K Final Product Storage J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 3-phenylglycidate Synthesis via the Darzens Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3-phenylglycidate synthesized through the Darzens reaction. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended SolutionsExpected Outcome
Incomplete Reaction - Ensure all reagents are fresh and anhydrous. Benzaldehyde (B42025) should be freshly distilled to remove benzoic acid impurities. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).Increased conversion of starting materials to the desired product.
Side Reactions - Aldol Condensation: A common side reaction can occur. To minimize this, add the ethyl chloroacetate (B1199739) slowly to the mixture of benzaldehyde and the base. This keeps the enolate concentration low, favoring the Darzens pathway. - Cannizzaro Reaction: If using a strong base with an aldehyde that has no α-hydrogens (like benzaldehyde), this can be a competing reaction. Ensure the reaction temperature is kept low.Reduction of byproducts and an increased yield of the glycidic ester.
Product Loss During Workup - Emulsion Formation: Emulsions can form during the aqueous workup, trapping the product. To break an emulsion, try adding brine (saturated NaCl solution), filtering the mixture through a pad of Celite, or allowing the mixture to stand for an extended period.[1][2] - Hydrolysis of the Ester: The ester can be hydrolyzed back to the carboxylic acid, especially under harsh basic or acidic workup conditions. Use a mild quenching agent like a saturated ammonium (B1175870) chloride solution and avoid strong acids or bases during extraction.Improved recovery of the crude product and prevention of product degradation.

Issue 2: Low Purity and/or Undesired Stereoisomer Ratio

Potential CauseRecommended SolutionsExpected Outcome
Formation of Diastereomers (cis/trans mixture) - Choice of Base: The stereoselectivity of the Darzens reaction is highly dependent on the base used. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the cis-glycidic ester.[3][4] - Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Aprotic solvents like THF or toluene (B28343) are generally preferred for better stereocontrol. - Reaction Temperature: Lowering the reaction temperature (e.g., -78°C to 0°C) generally leads to higher diastereoselectivity.Increased formation of the desired diastereomer and simplified purification.
Presence of Unreacted Starting Materials - Purification: Unreacted benzaldehyde can often be removed by washing the organic layer with a sodium bisulfite solution. Column chromatography is also effective for separating the product from starting materials.Higher purity of the final product.
Formation of Byproducts - Purification: Column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system is a standard method for purifying this compound from various side products.Isolation of the pure desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Darzens reaction for the synthesis of this compound?

A1: The mechanism involves three key steps:

  • Enolate Formation: A base abstracts a proton from the α-carbon of ethyl chloroacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde, forming a halohydrin intermediate.

  • Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 fashion, displacing the chloride and forming the epoxide ring of this compound.[5]

Q2: Which base is best for the Darzens reaction to obtain a high yield of this compound?

A2: The choice of base is critical and can significantly impact both yield and stereoselectivity. Common bases include sodium ethoxide, sodium amide, and potassium tert-butoxide. While sodium ethoxide is widely used, potassium tert-butoxide, being a bulkier base, often provides higher yields and favors the formation of the cis-isomer.[6][7]

Q3: What is the ideal solvent for this reaction?

A3: Aprotic solvents are generally preferred. Solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and benzene (B151609) are commonly used. The choice of solvent can influence the solubility of the intermediates and the stereochemical outcome of the reaction.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials (benzaldehyde and ethyl chloroacetate), you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product.

Q5: My workup is complicated by a persistent emulsion. What are the best strategies to resolve this?

A5: Emulsions are a common issue in the workup of the Darzens reaction. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[1]

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can help to break up the fine particles that are often the cause of the emulsion.[1]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time (30 minutes to several hours) can lead to the separation of the layers.

  • Solvent Evaporation: If the emulsion persists, one strategy is to evaporate the organic solvent, and then take up the residue in a different, less emulsion-prone extraction solvent.[8]

Data Presentation

The following tables summarize the effect of different reaction conditions on the yield and diastereomeric ratio of glycidic esters in Darzens-type reactions.

Table 1: Effect of Different Bases on Yield

BaseCarbonyl Compoundα-Halo EsterYield (%)Reference
Sodium EthoxideCyclohexanoneEthyl Chloroacetate65[6]
Sodium in XyleneCyclohexanoneEthyl Chloroacetate50[6]
Potassium tert-ButoxideCyclohexanoneEthyl Chloroacetate83-95[6]
Sodium AmideAcetophenoneEthyl Chloroacetate62-64[9]

Table 2: Effect of Catalyst and Solvent on Yield and Diastereoselectivity

CatalystSolventYield (%)cis:trans RatioReference
PsTEACTHF826.5:1[10]
PSCNCAcetonitrile921:2.8[10]
THABAcetonitrile831:6.7[10]

PsTEAC: Polystyrene-supported triethylammonium (B8662869) chloride, PSCNC: Polystyrene-supported cinchonidinium chloride, THAB: Tetrahexylammonium bromide

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Methoxide (B1231860) in Methanol (B129727)

This protocol is adapted from a procedure used for the synthesis of phenylglycidate derivatives.[11]

  • Materials:

    • Benzaldehyde

    • Methyl Chloroacetate

    • Sodium Methoxide

    • Dry Methanol

    • Dichloromethane (B109758)

    • Saturated Sodium Chloride Solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Under an ice bath, dissolve methyl chloroacetate (10 mmol) in a solution of sodium methoxide (10 mmol) in dry methanol (10 mL).

    • Stir the solution for 5 minutes.

    • Add benzaldehyde (5 mmol) to the reaction mixture.

    • Continue stirring at 0°C until the reaction is complete (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Add dichloromethane (40 mL) to the residue.

    • Wash the organic layer with a saturated sodium chloride solution (3 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under vacuum.

    • Purify the crude product by thin-layer chromatography (TLC) or column chromatography.

Protocol 2: Synthesis of a Glycidic Ester using Potassium tert-Butoxide

This protocol is a general procedure for the Darzens condensation using potassium tert-butoxide and can be adapted for the synthesis of this compound.[6]

  • Materials:

    • Benzaldehyde (freshly distilled)

    • Ethyl Chloroacetate (freshly distilled)

    • Potassium tert-Butoxide

    • Dry tert-Butyl Alcohol

    • Diethyl Ether

    • Saturated Sodium Chloride Solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Set up a flame-dried, three-necked round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.

    • Charge the flask with benzaldehyde and ethyl chloroacetate.

    • Prepare a solution of potassium tert-butoxide in dry tert-butyl alcohol and add it to the dropping funnel.

    • Cool the flask in an ice bath and begin stirring.

    • Add the potassium tert-butoxide solution dropwise over approximately 1.5 hours, maintaining the reaction temperature between 10-15°C.

    • After the addition is complete, continue stirring at about 10°C for an additional 1-1.5 hours.

    • Remove most of the tert-butyl alcohol by distillation under reduced pressure.

    • Take up the oily residue in diethyl ether.

    • Wash the ether solution with water, followed by a saturated aqueous sodium chloride solution.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Evaporate the ether and purify the resulting crude glycidic ester by vacuum distillation.

Visualizations

Darzens_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Closure (SN2) Ethyl_Chloroacetate Ethyl Chloroacetate Enolate Enolate Intermediate Ethyl_Chloroacetate->Enolate Deprotonation Base Base (e.g., NaOEt) Halohydrin Halohydrin Intermediate Enolate->Halohydrin Attack on Carbonyl Benzaldehyde Benzaldehyde Ethyl_3_phenylglycidate This compound Halohydrin->Ethyl_3_phenylglycidate Intramolecular SN2

Caption: Mechanism of the Darzens reaction for this compound synthesis.

Darzens_Workflow Start Start Reaction_Setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Add Benzaldehyde & Solvent Start->Reaction_Setup Cooling Cool Reaction Mixture (e.g., 0°C or lower) Reaction_Setup->Cooling Base_Addition Slowly Add Base Solution (e.g., NaOEt in EtOH) Cooling->Base_Addition Reactant_Addition Slowly Add Ethyl Chloroacetate Base_Addition->Reactant_Addition Reaction Stir at Controlled Temperature (Monitor by TLC) Reactant_Addition->Reaction Workup Workup: - Quench Reaction - Aqueous Extraction Reaction->Workup Purification Purification: - Dry Organic Layer - Remove Solvent - Column Chromatography or Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the Darzens synthesis.

Troubleshooting_Darzens Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity / Poor Stereoselectivity Start->Low_Purity Side_Reactions Significant Side Products? (Check NMR/GC-MS) Low_Yield->Side_Reactions Workup_Issues Emulsion or Product Loss during Workup? Low_Yield->Workup_Issues Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Starting_Material_Contam Unreacted Starting Material? Low_Purity->Starting_Material_Contam Diastereomer_Mix Diastereomer_Mix Low_Purity->Diastereomer_Mix Solution_Side_Reactions Optimize: - Slow addition of reagents - Lower temperature Side_Reactions->Solution_Side_Reactions Solution_Workup Optimize Workup: - Use brine/Celite - Mild quench Workup_Issues->Solution_Workup Solution_Incomplete Optimize: - Extend reaction time - Use fresh reagents Solution_SM_Contam Purify: - Bisulfite wash for aldehyde - Column chromatography Starting_Material_Contam->Solution_SM_Contam Solution_Diastereomer Optimize: - Use bulky base (e.g., KOtBu) - Lower temperature Incomplete_Reaction->Solution_Incomplete Diastereomer_Mix->Solution_Diastereomer

Caption: Troubleshooting decision tree for the Darzens reaction.

References

Controlling the cis/trans stereoselectivity in Ethyl 3-phenylglycidate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-phenylglycidate. The focus is on controlling the cis/trans stereoselectivity of the Darzens condensation reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solutions Expected Outcome
Low or No Product Yield 1. Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture. 2. Impure Reagents: Benzaldehyde (B42025) may have oxidized to benzoic acid; ethyl chloroacetate (B1199739) may have hydrolyzed. 3. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use Freshly Prepared or Properly Stored Base: Ensure the base is anhydrous and active. 2. Purify Reagents: Distill benzaldehyde and ethyl chloroacetate immediately before use. 3. Optimize Temperature: While lower temperatures favor cis selectivity, the reaction still needs to proceed. Monitor the reaction by TLC to find the optimal balance. For general synthesis, a temperature range of 0°C to room temperature is common. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.Improved overall yield of this compound.
Poor Stereoselectivity (Undesired cis/trans ratio) 1. Suboptimal Base: The choice of base significantly influences the stereochemical outcome. Less bulky bases like sodium ethoxide tend to favor the trans isomer. 2. Inappropriate Solvent: The polarity of the solvent affects the transition state of the reaction and thus the stereoselectivity. 3. Incorrect Temperature: Higher temperatures can lead to a loss of stereoselectivity, often favoring the thermodynamically more stable trans isomer.1. Select the Appropriate Base: For the cis isomer, use a bulky base such as potassium tert-butoxide. For the trans isomer, a less sterically hindered base like sodium ethoxide is often preferred. 2. Solvent Selection: Aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are generally preferred. The optimal solvent may need to be determined empirically. 3. Strict Temperature Control: For higher cis selectivity, maintain a low reaction temperature (e.g., -78°C to 0°C). For the trans isomer, the reaction can often be run at 0°C to room temperature.Enhanced ratio of the desired stereoisomer.
Formation of Side Products 1. Aldol (B89426) Condensation: Self-condensation of benzaldehyde or reaction of the enolate with another molecule of benzaldehyde. 2. Cannizzaro Reaction: Disproportionation of benzaldehyde in the presence of a strong base. 3. Hydrolysis of Ester: The glycidate ester product can hydrolyze back to the carboxylic acid, especially during workup.1. Slow Addition of Haloester: Add the ethyl chloroacetate slowly to the mixture of the aldehyde and the base to keep the enolate concentration low. 2. Use of a Non-Nucleophilic Base: Consider using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). 3. Careful Workup: Use a mild acidic quench (e.g., saturated ammonium (B1175870) chloride solution) and avoid prolonged exposure to strong acids or bases during extraction.A cleaner reaction mixture with a higher purity of the desired product.
Difficulty in Purifying Isomers 1. Similar Polarity: The cis and trans isomers of this compound have very similar polarities, making separation by standard column chromatography challenging.1. High-Performance Column Chromatography: Use a high-quality silica (B1680970) gel with an optimized eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a shallow gradient). 2. Fractional Distillation: Under high vacuum, it may be possible to separate the isomers based on slight differences in boiling points. 3. Preparative HPLC: For high purity separation of small quantities.Isolation of the individual cis and trans isomers with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Darzens reaction for synthesizing this compound?

A1: The Darzens reaction is a condensation reaction between a ketone or aldehyde (in this case, benzaldehyde) and an α-haloester (ethyl chloroacetate) in the presence of a base. The mechanism proceeds in three main steps:

  • Enolate Formation: The base abstracts an acidic α-proton from ethyl chloroacetate to form a resonance-stabilized enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of benzaldehyde, forming a halohydrin intermediate.

  • Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the epoxide ring of this compound.

Q2: How can I control the reaction to selectively synthesize the cis or trans isomer of this compound?

A2: The stereoselectivity of the Darzens reaction is primarily influenced by the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

  • To favor the cis isomer (Kinetic Product): Use a bulky base, such as potassium tert-butoxide, in a non-polar, aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C to 0°C). The bulky base favors a transition state that leads to the less sterically hindered cis product.

  • To favor the trans isomer (Thermodynamic Product): Use a less sterically hindered base, such as sodium ethoxide, in a protic solvent like ethanol (B145695) or an aprotic solvent at a higher temperature (e.g., 0°C to room temperature). These conditions allow for equilibration to the more thermodynamically stable trans isomer.

Q3: What is the role of the base in determining the stereoselectivity?

A3: The size and nature of the base are critical. Bulky bases, like potassium tert-butoxide, are thought to favor a more compact transition state that leads to the cis isomer. Less bulky bases, like sodium ethoxide, allow for the formation of a more extended transition state, which can lead to the more stable trans product. The choice of base also influences the reversibility of the initial aldol addition step, which can affect the final isomer ratio.

Q4: How does the choice of solvent affect the cis/trans ratio?

A4: The solvent's polarity and ability to solvate the intermediate ions can influence the transition state energies. Aprotic solvents like THF are generally preferred as they do not participate in hydrogen bonding and can better solvate the metal cation of the base, potentially influencing the aggregation state and reactivity of the enolate. Protic solvents like ethanol can lead to a mixture of isomers and may promote side reactions.

Q5: What are the most common side reactions in this synthesis, and how can they be minimized?

A5: The most common side reactions are the aldol condensation of benzaldehyde and the Cannizzaro reaction. To minimize these, it is recommended to add the ethyl chloroacetate slowly to the mixture of benzaldehyde and the base. This keeps the concentration of the enolate low and favors the desired Darzens condensation. Using a strong, non-nucleophilic base can also suppress side reactions. A careful and prompt workup is also crucial to prevent hydrolysis of the ester product.

Data Presentation

The following table summarizes the expected impact of different reaction conditions on the cis/trans stereoselectivity in the synthesis of this compound. Please note that these are general trends, and actual ratios may vary based on specific experimental details.

Base Solvent Temperature (°C) Predominant Isomer Approximate cis:trans Ratio
Sodium EthoxideEthanol25trans30:70
Sodium EthoxideTetrahydrofuran (THF)25trans40:60
Sodium EthoxideTetrahydrofuran (THF)0Mixture50:50
Potassium tert-ButoxideTetrahydrofuran (THF)25Mixture60:40
Potassium tert-ButoxideTetrahydrofuran (THF)0cis75:25
Potassium tert-ButoxideTetrahydrofuran (THF)-78cis>90:10
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78cis>95:5

Experimental Protocols

Protocol 1: Synthesis of predominantly cis-Ethyl 3-phenylglycidate

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of freshly distilled benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the reaction mixture while maintaining the temperature at -78°C.

  • Reagent Addition: Slowly add a solution of ethyl chloroacetate (1.1 equivalents) in anhydrous THF to the reaction mixture over 30 minutes, ensuring the temperature remains below -70°C.

  • Reaction: Stir the mixture at -78°C for 4 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to isolate the cis-isomer.

Protocol 2: Synthesis of predominantly trans-Ethyl 3-phenylglycidate

  • Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a pre-mixed solution of freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) to the stirred base solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture into a mixture of ice and water.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to isolate the trans-isomer.

Visualizations

Darzens_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Benzaldehyde + Ethyl Chloroacetate + Base Mixing Combine Reagents & Control Temperature Reagents->Mixing Solvent Anhydrous Solvent (e.g., THF) Solvent->Mixing Stirring Stir for Specified Time Mixing->Stirring Quench Quench Reaction Stirring->Quench Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Product cis/trans-Ethyl 3-phenylglycidate Purify->Product

Figure 1. General experimental workflow for the Darzens synthesis of this compound.

Stereoselectivity_Control cluster_conditions Reaction Conditions cluster_pathways Stereochemical Pathways cluster_products Predominant Isomer Base Base Selection Kinetic Kinetic Control Base->Kinetic Bulky Base (e.g., KOtBu) Thermodynamic Thermodynamic Control Base->Thermodynamic Less Bulky Base (e.g., NaOEt) Temp Temperature Temp->Kinetic Low Temp (-78 to 0°C) Temp->Thermodynamic Higher Temp (0 to 25°C) Solvent Solvent Choice Solvent->Kinetic Aprotic Non-polar (e.g., THF) Solvent->Thermodynamic Protic or Polar (can favor equilibration) Cis cis-Isomer Kinetic->Cis Trans trans-Isomer Thermodynamic->Trans

Figure 2. Logical relationship between reaction conditions and stereochemical outcome.

Optimization of bioresolution conditions for chiral Ethyl 3-phenylglycidate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of bioresolution conditions for chiral Ethyl 3-phenylglycidate production. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to overcome common challenges in the enzymatic kinetic resolution of this crucial chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic methods for the kinetic resolution of racemic this compound (rac-EPG)?

There are two main enzymatic strategies for the resolution of rac-EPG:

  • Epoxide Hydrolase (EH)-Catalyzed Hydrolysis: This method uses epoxide hydrolases to enantioselectively hydrolyze one enantiomer of the glycidic ester into its corresponding diol, leaving the other, desired enantiomer unreacted.[1] Microorganisms containing EHs, such as Pseudomonas sp. and Galactomyces geotrichum, have been successfully used for this purpose.[2]

  • Lipase-Catalyzed Resolution: Lipases are versatile enzymes that can catalyze either the enantioselective hydrolysis of the ester or a transesterification reaction.[1] Immobilized lipases, such as those from Candida antarctica (CALB) or Burkholderia cepacia, are commonly used to achieve high enantioselectivity.[1]

Q2: Why is the choice of co-solvent and buffer system critical for the reaction?

The reaction medium significantly influences enzyme activity and enantioselectivity.

  • Co-solvents: Can affect the spatial conformation of the enzyme and the solubility of the substrate.[2] The choice of an appropriate co-solvent can improve the enantioselectivity (E value) of the reaction.[2]

  • Buffer System (pH): The pH of the reaction medium directly impacts the enzyme's spatial conformation and the dissociation state of the substrate, which in turn affects the binding of the substrate to the enzyme's active site.[2] Optimizing the pH is crucial for maximizing both enzyme activity and enantioselectivity.[2]

Q3: What are the benefits of using immobilized enzymes for this bioresolution?

Immobilizing enzymes, particularly lipases, offers several advantages for industrial applications:

  • Enhanced Stability: Immobilized enzymes often exhibit higher stability against changes in temperature and pH.[3]

  • Easy Separation and Reusability: Immobilization transforms the enzyme from a homogeneous to a heterogeneous catalyst, simplifying its recovery from the reaction mixture.[3] This allows for the enzyme to be easily filtered off, washed, and reused in multiple reaction cycles, which is more cost-effective.[1][4]

  • Reduced Product Contamination: Using an immobilized enzyme minimizes protein contamination in the final product.[3]

Q4: How can I monitor the progress of the kinetic resolution?

The progress of the reaction, specifically the conversion and the enantiomeric excess (e.e.) of both the substrate and the product, should be tracked periodically.[1] The most common and reliable analytical method for this is Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

Troubleshooting Guide

This guide addresses specific problems that may arise during the bioresolution of rac-EPG.

Problem: Low Enantiomeric Excess (e.e.)

Possible CauseSuggested Solution
Suboptimal Reaction Conditions Systematically optimize reaction parameters. The enantioselectivity of the enzyme is highly sensitive to the solvent, pH, and temperature.[2]
Incorrect Enzyme Choice The enzyme's substrate specificity significantly affects selectivity.[2] Screen different lipases or epoxide hydrolases to find one with high enantioselectivity for this compound.
Reaction Proceeding Past 50% Conversion In a kinetic resolution, the maximum yield for one enantiomer is 50%. Pushing the reaction beyond this point will lead to the conversion of the desired enantiomer, thus reducing its e.e. Monitor the reaction closely and stop it at or near 50% conversion.[1]
Low Enzyme Enantioselectivity (E value) The E value is an intrinsic property of the enzyme under specific conditions. Try to improve it by optimizing the reaction medium (co-solvents, pH) or consider protein engineering if possible.[2]

Problem: Low Conversion or Slow Reaction Rate

Possible CauseSuggested Solution
Insufficient Enzyme Loading A low concentration of the biocatalyst can lead to slow reaction rates.[5] Increase the amount of enzyme (or whole cells) in a stepwise manner to find the optimal loading.
Enzyme Inactivation The enzyme may be inactivated by high substrate concentrations, improper pH, high temperatures, or the presence of certain organic solvents.[5] Verify the stability of your enzyme under the reaction conditions. Consider a fed-batch approach for substrate addition to avoid high initial concentrations.[5]
Poor Substrate Solubility This compound has low solubility in aqueous solutions.[6] Use a suitable co-solvent (e.g., DMSO) to improve substrate availability to the enzyme.[1]
Substrate/Cell Ratio Imbalance (for whole-cell catalysis) For whole-cell biocatalysts, a high substrate-to-cell ratio can inhibit the cells, while a very low ratio may not saturate the enzyme's catalytic center, leading to low efficiency.[2] Optimize this ratio to maximize the E value and conversion rate.[2]

Problem: Difficulty in Product Isolation

Possible CauseSuggested Solution
Inefficient Extraction from Aqueous Phase The product of hydrolysis (3-phenylglycidic acid) will be in the aqueous phase as a salt. After separating the unreacted ester, acidify the aqueous layer with HCl before extracting the acid product with a solvent like ethyl acetate (B1210297).[1]
Emulsion Formation during Work-up The presence of denatured proteins or cell debris can cause emulsions during liquid-liquid extraction, trapping the product.[5] Centrifuge or filter the reaction mixture to remove all solids before performing the extraction.[5]
Separation of Product and Unreacted Substrate After the reaction, you will have a mixture of the unreacted ester and the hydrolyzed acid product. Separate the organic and aqueous layers. The unreacted ester (e.g., (2R,3S)-EPG) remains in the organic layer, while the acid product is in the aqueous layer.[1] Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid.[1]

Quantitative Data Summary

The following tables summarize the optimization of various parameters for the bioresolution of rac-EPG using the whole cells of Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase.[2]

Table 1: Effect of Co-solvents on Bioresolution

Co-solvent (10% v/v)e.e.s (%)E value
None97.517
Methanol97.819
Ethanol97.316
Isopropanol98.223
n-Butanol98.021
Acetone97.618
DMSO 99.1 31
Acetonitrile98.425
Reaction conditions: 30 °C, 200 rpm, 8 h.

Table 2: Effect of pH and Buffer System on Bioresolution

Buffer SystempHe.e.s (%)E value
Citrate Buffer3.693.28
Citrate Buffer5.097.417
Citrate Buffer6.298.526
KPB 7.2 99.1 31
KPB8.098.829
Tris-HCl8.097.819
Tris-HCl9.096.513
Reaction conditions: 30 °C, 200 rpm, 8 h, 10% DMSO.

Table 3: Effect of Substrate/Cell Mass Ratio on Bioresolution

Substrate/Cell Ratio (%, w/w)Reaction Time (h)e.e.s (%)E value
14>9919
36>9935
5 8 >99 49
712>9942
101278.140
Reaction conditions: 30 °C, 200 rpm, KPB buffer (pH 7.2), 10% DMSO.

Visualized Workflows and Logic Diagrams

G cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_post Phase 3: Work-up & Analysis start Select Biocatalyst (Lipase or Epoxide Hydrolase) rac_EPG Prepare Racemic This compound start->rac_EPG media Prepare Buffer & Co-solvent start->media reaction Perform Initial Bioresolution Reaction rac_EPG->reaction media->reaction monitor Monitor Reaction Progress (Chiral HPLC/GC for e.e. & conversion) reaction->monitor optimize Systematically Optimize Parameters: - pH - Temperature - Co-solvent - Substrate/Enzyme Ratio optimize->reaction stop Stop Reaction at ~50% Conversion optimize->stop Optimal Conditions Found monitor->optimize Iterate separation Separate Biocatalyst (Filtration/Centrifugation) stop->separation extraction Product Extraction & Purification separation->extraction analysis Final Product Analysis (Yield, e.e.) extraction->analysis

Caption: General workflow for optimizing the bioresolution of this compound.

G start Experiment Start q1 Is Enantiomeric Excess (e.e.) Low? start->q1 a1_yes Troubleshoot e.e. q1->a1_yes Yes q2 Is Conversion Rate Low or Reaction Slow? q1->q2 No a1_sol 1. Optimize pH, Temp, Solvent 2. Stop reaction near 50% conversion 3. Screen for a more selective enzyme a1_yes->a1_sol a1_sol->q2 a2_yes Troubleshoot Conversion q2->a2_yes Yes q3 Problem with Product Isolation? q2->q3 No a2_sol 1. Increase enzyme/cell loading 2. Check for enzyme inactivation 3. Optimize substrate/cell ratio 4. Improve substrate solubility (co-solvent) a2_yes->a2_sol a2_sol->q3 a3_yes Troubleshoot Work-up q3->a3_yes Yes end Successful Resolution q3->end No a3_sol 1. Remove solids before extraction 2. Adjust pH for acid/base extraction 3. Use appropriate extraction solvent a3_yes->a3_sol a3_sol->end

Caption: A logical troubleshooting guide for common bioresolution issues.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Resolution [1]

This protocol is a general guideline and should be optimized for specific lipases and conditions.

  • Materials:

    • Racemic this compound (rac-EPG)

    • Immobilized lipase (B570770) (e.g., from Candida antarctica Lipase B)

    • Organic solvent (e.g., toluene, diisopropyl ether)

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction Setup: In a flask, dissolve a known quantity of rac-EPG in the chosen organic solvent.

    • Aqueous Phase Addition: Add a specific volume of the phosphate buffer to create a biphasic system.

    • Enzyme Addition: Add the immobilized lipase to the mixture. The optimal enzyme loading should be determined experimentally.

    • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with vigorous stirring or shaking.

    • Monitoring: Periodically take samples from the organic phase to analyze the conversion and e.e. of the substrate via chiral HPLC/GC.

    • Work-up: When the conversion reaches approximately 50%, stop the reaction and filter off the immobilized enzyme. The enzyme can be washed with solvent and stored for reuse.

    • Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

    • Isolate Unreacted Ester: Wash the organic layer with saturated sodium bicarbonate solution to remove the acid product. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched this compound.

    • Isolate Acid Product: Acidify the aqueous layer with HCl and extract multiple times with ethyl acetate to isolate the enantioenriched 3-phenylglycidic acid.

Protocol 2: Epoxide Hydrolase (Whole-Cell) Resolution [1]

This protocol is based on the use of Galactomyces geotrichum ZJUTZQ200 cells.

  • Materials:

    • Wet mycelium of G. geotrichum ZJUTZQ200

    • rac-EPG

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Potassium phosphate buffer (KPB, 100 mM, pH 7.2)

  • Procedure:

    • Substrate Preparation: Prepare a stock solution of rac-EPG in DMSO (e.g., 1 mL rac-EPG in 4 mL DMSO).

    • Reaction Setup: In a reaction vessel, add the rac-EPG/DMSO solution to the KPB buffer.

    • Biocatalyst Addition: Add the wet mycelium of G. geotrichum to the reaction mixture. The optimal substrate/cell ratio should be around 5% (w/w).[2]

    • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and speed (e.g., 200 rpm).

    • Monitoring: Monitor the reaction by taking samples at regular intervals and analyzing the e.e. of the substrate and product using chiral HPLC.

    • Work-up: Once the desired e.e. is achieved (typically >99% e.e.s after 8 hours under optimal conditions), the reaction can be stopped. The work-up would involve separating the cells (centrifugation) and then extracting the product as described in the lipase protocol.

References

Identifying and minimizing byproducts in Ethyl 3-phenylglycidate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Ethyl 3-phenylglycidate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Darzens condensation reaction.

Issue 1: Low Yield of this compound

  • Potential Cause: Incomplete reaction or side reactions consuming starting materials.

    • Solution:

      • Ensure all reagents, especially benzaldehyde (B42025) and ethyl chloroacetate (B1199739), are pure. Distill benzaldehyde if necessary to remove benzoic acid.

      • Use a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. Ensure the base is not old or degraded.

      • Maintain anhydrous conditions, as moisture can lead to unwanted side reactions. Dry all glassware and use anhydrous solvents.

      • Optimize the reaction temperature. The Darzens reaction is often carried out at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions.

  • Potential Cause: Self-condensation of benzaldehyde (Cannizzaro reaction) or ethyl chloroacetate (Claisen condensation).

    • Solution:

      • Add the base slowly to the mixture of the aldehyde and α-haloester to keep the instantaneous concentration of the base low.

      • Maintain a low reaction temperature to disfavor these competing reactions.

Issue 2: Formation of Significant Amounts of Byproducts

  • Potential Cause: Hydrolysis of the ester or the epoxide ring.

    • Solution:

      • As mentioned, strictly maintain anhydrous conditions throughout the reaction and work-up.

      • During the work-up, use a mild quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride instead of strong acids or bases.

      • Minimize the exposure of the product to acidic or basic conditions.

  • Potential Cause: Incorrect diastereomeric ratio (undesired cis/trans isomer ratio).

    • Solution:

      • The stereochemical outcome of the Darzens reaction can be influenced by the choice of base and solvent.[1] The use of bulky bases may favor the formation of one diastereomer over the other.

      • The polarity of the solvent can affect the transition state of the reaction. Experiment with different anhydrous solvents (e.g., THF, diethyl ether, toluene) to optimize the diastereoselectivity.

      • Precise temperature control is crucial, as it can influence the kinetic and thermodynamic control of the reaction.

Issue 3: Difficulty in Product Purification

  • Potential Cause: Presence of closely related byproducts.

    • Solution:

      • Utilize column chromatography on silica (B1680970) gel with a carefully selected eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the desired product from isomers and other impurities.

      • For volatile impurities, consider purification by fractional distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Darzens reaction?

The most common byproducts include:

  • Diastereomers: The Darzens reaction can produce both cis and trans isomers of this compound. The ratio of these isomers depends on the reaction conditions.[2]

  • Hydrolysis products: Phenylglycidic acid (from hydrolysis of the ester) and 3-phenyl-2,3-dihydroxypropanoic acid ethyl ester (from opening of the epoxide ring) can form if water is present.

  • Self-condensation products: Benzoic acid and benzyl (B1604629) alcohol can result from the Cannizzaro reaction of benzaldehyde, especially in the presence of a strong base. Ethyl 3-hydroxy-4-phenyl-2-butenoate could potentially form from a Claisen-type condensation.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting materials (benzaldehyde and ethyl chloroacetate) and the formation of the product. The product spot can be visualized under UV light.

Q3: What analytical techniques are recommended for identifying the product and byproducts?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the volatile components of the reaction mixture, including the desired product, diastereomers, and potential byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying impurities. The chemical shifts and coupling constants of the protons on the epoxide ring are characteristic and can help distinguish between diastereomers.[4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the enantiomers if a stereoselective synthesis is performed.

Q4: What is the general mechanism of the Darzens condensation for the synthesis of this compound?

The reaction proceeds through the following steps:

  • Enolate formation: A strong base removes a proton from the α-carbon of ethyl chloroacetate to form an enolate.

  • Nucleophilic attack: The enolate attacks the carbonyl carbon of benzaldehyde.

  • Intramolecular cyclization: The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the chloride ion to form the epoxide ring.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on the Outcome of this compound Synthesis

ParameterEffect on Yield and PurityRecommendations
Base The choice of base can influence the reaction rate and stereoselectivity. Bulky bases may favor the trans isomer.[1]Use strong, non-nucleophilic bases like sodium ethoxide or potassium tert-butoxide.
Solvent The polarity of the solvent can affect the diastereomeric ratio. Aprotic solvents are generally preferred.Use anhydrous solvents such as THF, diethyl ether, or toluene.
Temperature Lower temperatures generally improve stereoselectivity and reduce side reactions.Maintain the reaction temperature between 0 °C and 10 °C.
Water Content The presence of water leads to hydrolysis of the ester and epoxide, significantly reducing the yield.Ensure all glassware is oven-dried and use anhydrous solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Darzens Condensation

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous diethyl ether.

  • Reaction: Cool the flask to 0 °C in an ice bath. Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (B145695) and add it dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Mandatory Visualization

Darzens_Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Benzaldehyde Benzaldehyde Halohydrin_alkoxide Halohydrin_alkoxide Benzaldehyde->Halohydrin_alkoxide Nucleophilic attack by Enolate Ethyl_chloroacetate Ethyl_chloroacetate Enolate Enolate Ethyl_chloroacetate->Enolate Base abstracts α-proton Base Base Enolate->Halohydrin_alkoxide Ethyl_3_phenylglycidate Ethyl_3_phenylglycidate Halohydrin_alkoxide->Ethyl_3_phenylglycidate Intramolecular SN2 cyclization

Caption: Darzens reaction mechanism for this compound synthesis.

Byproduct_Formation_Pathway Ethyl_3_phenylglycidate Ethyl_3_phenylglycidate Phenylglycidic_acid Phenylglycidic_acid Ethyl_3_phenylglycidate->Phenylglycidic_acid Ester Hydrolysis (H2O) Diol_byproduct Diol_byproduct Ethyl_3_phenylglycidate->Diol_byproduct Epoxide Ring Opening (H2O) Phenylacetaldehyde Phenylacetaldehyde Phenylglycidic_acid->Phenylacetaldehyde Decarboxylation

Caption: Major byproduct formation pathways from this compound.

Troubleshooting_Workflow Start Start Low_Yield Low_Yield Start->Low_Yield Impure_Product Impure_Product Start->Impure_Product Check_Reagents Check_Reagents Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize_Conditions Low_Yield->Optimize_Conditions No Analyze_Byproducts Analyze_Byproducts Impure_Product->Analyze_Byproducts Yes Improve_Purification Improve_Purification Impure_Product->Improve_Purification No End End Check_Reagents->End Optimize_Conditions->End Modify_Workup Modify_Workup Analyze_Byproducts->Modify_Workup Modify_Workup->End Improve_Purification->End

Caption: General troubleshooting workflow for synthesis optimization.

References

Troubleshooting column chromatography purification of glycidic esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of glycidic esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of glycidic esters, presented in a question-and-answer format.

Issue 1: Poor or No Separation of Glycidic Ester from Impurities

Question: My glycidic ester is co-eluting with impurities, resulting in poor separation. What steps can I take to improve the resolution?

Answer:

Poor separation is a common issue that can often be resolved by systematically optimizing the chromatographic conditions. Here are several approaches to enhance the resolution between your glycidic ester and contaminants:

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving good separation.[1][2]

    • Adjusting Polarity: If your glycidic ester and impurities are eluting too quickly with broad peaks, the mobile phase may be too polar for normal-phase chromatography (e.g., silica (B1680970) gel) or not polar enough for reversed-phase chromatography. Conversely, if elution is too slow, the mobile phase polarity should be increased in normal-phase or decreased in reversed-phase.

    • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed during the separation, can significantly improve the resolution of complex mixtures.[1][2] Start with a weak mobile phase to allow for strong retention of all compounds on the column, then gradually increase the solvent strength to elute the compounds sequentially.

    • Solvent Selectivity: If adjusting polarity is insufficient, changing the solvent system entirely can alter the selectivity of the separation. Solvents are classified into different selectivity groups, and choosing solvents from different groups can significantly impact the separation.[1]

  • Stationary Phase Selection: The choice of stationary phase is fundamental to the separation mechanism.[3][4]

    • Silica Gel vs. Alumina (B75360): Silica gel is an acidic stationary phase and is the most common choice for normal-phase chromatography.[3][5] However, the acidic nature of silica can sometimes lead to the degradation of acid-sensitive compounds like some epoxides.[6][7] In such cases, using neutral or basic alumina might be a better alternative.[5]

    • Reversed-Phase Chromatography: For less polar glycidic esters, reversed-phase chromatography using a C18-silica stationary phase can be a powerful alternative.[3][8] In this mode, the stationary phase is non-polar, and a polar mobile phase is used.

  • Column Parameters: The physical dimensions of the column also play a role in separation efficiency.

    • Column Length: A longer column generally provides better resolution, but at the cost of longer run times and higher backpressure.

    • Particle Size: Smaller stationary phase particles lead to higher separation efficiency but also result in increased backpressure.

Issue 2: Glycidic Ester Degradation on the Column

Question: I suspect my glycidic ester is decomposing during purification on a silica gel column. How can I confirm this and what can be done to prevent it?

Answer:

Degradation of glycidic esters on silica gel is a valid concern due to the acidic nature of the stationary phase potentially catalyzing the opening of the epoxide ring.[6][7]

  • Confirmation of Degradation:

    • TLC Analysis: Perform a two-dimensional thin-layer chromatography (TLC) analysis. Spot the crude material on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a different solvent system. If new spots appear that were not present in the original mixture, it could indicate on-plate degradation, which is often indicative of column degradation.[6]

    • NMR of Fractions: Analyze the collected fractions by NMR. The appearance of signals corresponding to diols or other rearrangement products would confirm decomposition.

  • Prevention Strategies:

    • Deactivation of Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a base. This can be done by adding a small amount of a volatile base like triethylamine (B128534) (Et3N) to the mobile phase (e.g., 0.1-1%).[6]

    • Use of Alternative Stationary Phases:

      • Alumina: As a basic or neutral support, alumina is a good alternative to silica gel for acid-sensitive compounds.[5]

      • Florisil: This is a mild, neutral stationary phase that can be effective for the purification of sensitive compounds.[5]

      • Reversed-Phase Silica: C18 or other non-polar bonded silica phases are used with polar, often neutral, mobile phases, which can prevent degradation.

    • Minimize Residence Time: A faster flow rate can reduce the time the glycidic ester is in contact with the stationary phase, potentially minimizing degradation. However, this may also reduce separation efficiency.

Issue 3: Peak Tailing of the Glycidic Ester

Question: My glycidic ester is eluting as a tailing peak. What are the likely causes and how can I improve the peak shape?

Answer:

Peak tailing is often a sign of undesirable interactions between the analyte and the stationary phase.[9]

  • Causes and Solutions:

    • Strong Analyte-Stationary Phase Interactions: The silanol (B1196071) groups on the surface of silica gel can strongly interact with polar functional groups, leading to tailing.

      • Mobile Phase Modifier: Adding a small amount of a polar modifier to the mobile phase, such as methanol (B129727) or acetic acid, can help to block the active sites on the stationary phase and improve peak shape.[10] For basic compounds, a small amount of a base like triethylamine can be added.

    • Column Overload: Injecting too much sample onto the column can lead to peak tailing.[10][11]

      • Reduce Sample Load: Decrease the amount of sample loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.

    • Channeling in the Column: An improperly packed column can have channels or voids, leading to poor peak shape.

      • Repack the Column: If you suspect the column is poorly packed, it should be repacked carefully to ensure a homogenous bed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a solvent system for the column chromatography of my glycidic ester?

A1: The ideal solvent system provides a good separation of your target compound from impurities on a TLC plate. A good starting point is to find a solvent system that gives your glycidic ester an Rf value of 0.2-0.4 on a silica gel TLC plate.[12] A common mobile phase for moderately polar organic compounds is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. You can screen different solvent ratios to find the optimal separation.

Q2: Should I use dry loading or liquid loading for my glycidic ester sample?

A2: Both methods have their advantages.[13][14][15]

  • Liquid Loading: This is the simpler method, where the sample is dissolved in a small amount of the initial mobile phase and loaded directly onto the column.[13][16] This method is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: In this technique, the sample is first adsorbed onto a small amount of silica gel (or another inert support like Celite) by dissolving the sample in a volatile solvent and then evaporating the solvent.[15][16] The resulting dry powder is then loaded onto the top of the column. Dry loading is preferred for samples that have poor solubility in the mobile phase or when a high resolution is required, as it often leads to sharper bands and better separation.[13][15]

Q3: What are the most common detectors used for monitoring the separation of glycidic esters?

A3: The choice of detector depends on the properties of the glycidic ester.

  • Ultraviolet (UV) Detector: If the glycidic ester contains a chromophore (e.g., an aromatic ring), a UV detector is a simple and sensitive option.[17]

  • Evaporative Light Scattering Detector (ELSD): This is a universal detector that can be used for compounds that do not have a UV chromophore.[8] It is a mass-sensitive detector that is well-suited for the analysis of non-volatile compounds like glycidic esters.

  • Mass Spectrometry (MS): Coupling the chromatography system to a mass spectrometer provides the highest selectivity and sensitivity, and also provides structural information about the eluting compounds.[9]

Q4: My column backpressure is too high. What should I do?

A4: High backpressure can be caused by several factors:[9][11]

  • Blockage: The column frit or the top of the column bed may be blocked by particulate matter from the sample or the mobile phase. Filtering your sample and mobile phase before use can help prevent this.[9]

  • Solvent Viscosity: A highly viscous mobile phase will result in higher backpressure. You may need to choose a less viscous solvent system or run the chromatography at a slightly elevated temperature to reduce viscosity.

  • Flow Rate: A high flow rate will increase backpressure. Ensure your flow rate is appropriate for the column dimensions and particle size.

  • Column Packing: A column that is too tightly packed can also lead to high backpressure.

Data Presentation

Table 1: Common Solvents for Normal-Phase Chromatography on Silica Gel

SolventPolarity IndexEluting Strength (ε° on Silica)
Hexane/Heptane0.10.01
Toluene2.40.22
Diethyl Ether2.80.38
Dichloromethane3.10.32
Ethyl Acetate4.40.45
Acetone5.10.53
Isopropanol3.90.63
Methanol5.10.73

Data compiled from various chromatography resources.

Experimental Protocols

Protocol 1: Preparation of a Deactivated Silica Gel Column

  • Slurry Preparation: In a beaker, weigh the required amount of silica gel. Add the initial mobile phase containing 0.5% (v/v) triethylamine. Stir gently to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column in one continuous motion. Use a funnel to aid in the pouring.

  • Settling: Gently tap the side of the column to help the silica gel settle into a uniform bed.

  • Equilibration: Once the silica gel has settled, open the column outlet and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

  • Final Equilibration: Add more of the initial mobile phase and run it through the column for at least two column volumes to ensure the column is fully equilibrated before loading the sample.

Protocol 2: Dry Loading a Sample

  • Dissolve Sample: Dissolve your glycidic ester sample in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).

  • Adsorb onto Silica: In a round-bottom flask, add silica gel (approximately 2-3 times the weight of your sample). Pour the sample solution over the silica gel.

  • Evaporate Solvent: Swirl the flask to ensure the sample is evenly distributed on the silica. Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Load onto Column: Carefully add the dry, sample-adsorbed silica onto the top of the prepared chromatography column.

  • Add Mobile Phase: Gently add the initial mobile phase to the column, being careful not to disturb the top layer of the stationary phase.

Visualizations

Troubleshooting_Workflow start Poor Separation check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_polarity Adjust Polarity check_mobile_phase->adjust_polarity Yes check_stationary_phase Change Stationary Phase? check_mobile_phase->check_stationary_phase No gradient_elution Use Gradient Elution adjust_polarity->gradient_elution change_solvent Change Solvent System adjust_polarity->change_solvent end Improved Separation adjust_polarity->end gradient_elution->end change_solvent->end use_alumina Use Alumina/Florisil check_stationary_phase->use_alumina Yes use_reversed_phase Use Reversed-Phase (C18) check_stationary_phase->use_reversed_phase check_column_params Adjust Column Parameters? check_stationary_phase->check_column_params No use_alumina->end use_reversed_phase->end change_length Change Column Length/Particle Size check_column_params->change_length Yes check_column_params->end No change_length->end

Caption: A logical workflow for troubleshooting poor separation in column chromatography.

Sample_Loading_Decision start Choose Sample Loading Method check_solubility Sample Soluble in Mobile Phase? start->check_solubility liquid_loading Use Liquid Loading check_solubility->liquid_loading Yes dry_loading Use Dry Loading check_solubility->dry_loading No high_resolution High Resolution Required? liquid_loading->high_resolution end_dry Proceed with Dry Loading dry_loading->end_dry high_resolution->dry_loading Yes end_liquid Proceed with Liquid Loading high_resolution->end_liquid No

Caption: Decision tree for selecting the appropriate sample loading technique.

References

Ethyl 3-phenylglycidate degradation pathways and stabilization techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stabilization techniques for ethyl 3-phenylglycidate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on available data, the primary degradation pathways for this compound involve hydrolysis of the epoxide ring and thermal decomposition.

  • Hydrolysis: The epoxide ring is susceptible to hydrolysis, which can be catalyzed by acids or bases, or occur enzymatically. This process opens the epoxide ring to form a diol. The rate of hydrolysis is influenced by pH.

  • Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. Theoretical studies suggest a two-step mechanism in the gas phase, initiated by the elimination of the ethyl ester group, followed by further rearrangement.[1]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products depend on the degradation pathway:

  • From Hydrolysis: The main product of hydrolysis is the corresponding diol, 3-phenyl-2,3-dihydroxypropanoic acid ethyl ester.

  • From Thermal Decomposition: In the gas phase, thermal decomposition is proposed to lead to the formation of 2-phenylacetaldehyde after decarboxylation of an intermediate glycidic acid.[1]

Q3: How can I minimize the degradation of this compound during storage?

A3: To minimize degradation, proper storage conditions are crucial. It is recommended to store this compound in a cool, dry place, protected from heat and light in tightly sealed containers.[2] For long-term storage, refrigeration is advised.

Q4: What stabilization techniques can be employed for formulations containing this compound?

A4: The use of antioxidants is a common strategy to stabilize fragrance compounds like this compound. Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in the food and cosmetic industries.

  • Tocopherols (B72186) (Vitamin E): Natural antioxidants that are effective in preventing oxidation.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of this compound in my formulation over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis - Check the pH of your formulation: Extremes in pH can accelerate hydrolysis. Adjust the pH to a more neutral range if possible. - Minimize water content: If your formulation allows, reduce the amount of water to slow down hydrolysis.
Thermal Degradation - Review storage and processing temperatures: Avoid exposing the compound to high temperatures. - Perform a thermal stability study: Determine the temperature at which significant degradation occurs to establish safe handling and storage limits.
Photodegradation - Protect from light: Store the compound and formulations in opaque or amber containers to prevent light-induced degradation. - Conduct a photostability study: Expose your formulation to controlled light sources to assess its stability.
Oxidation - Incorporate antioxidants: Add antioxidants like BHT or tocopherols to your formulation to inhibit oxidative degradation. - Package under an inert atmosphere: For highly sensitive formulations, consider packaging under nitrogen or another inert gas to minimize contact with oxygen.

Quantitative Data Summary

Table 1: Influence of pH on the Spontaneous Hydrolysis of this compound

Buffer SystempHSpontaneous Hydrolysis Rate
Citrate Buffer3.6 - 6.0Lower
Potassium Phosphate Buffer (KPB)6.0 - 8.0Moderate
Tris-HCl Buffer7.2 - 9.0Higher

Data is qualitative and based on a study of enzymatic hydrolysis where spontaneous hydrolysis was also observed.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC or GC-MS system

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60 °C for a specified time.

    • Neutralize the solution with NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH and/or heat at 60 °C for a specified time.

    • Neutralize the solution with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample and a solution of this compound in an oven at a controlled temperature (e.g., 60 °C, 80 °C) for a specified duration.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to a light source in a photostability chamber, following ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC or GC-MS method to identify and quantify the degradation products.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

Objective: To quantify the amount of this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound at known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm (or as determined by UV scan)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks corresponding to this compound and its degradation products by comparing retention times with the control sample. Quantify the amount of each compound using the calibration curve generated from the standard solutions.

Visualizations

cluster_degradation Degradation Pathways EPG This compound Hydrolysis Hydrolysis (Acid/Base/Enzyme) EPG->Hydrolysis Thermal Thermal Decomposition EPG->Thermal Photo Photodegradation EPG->Photo Diol 3-Phenyl-2,3-dihydroxypropanoic acid ethyl ester Hydrolysis->Diol Aldehyde 2-Phenylacetaldehyde Thermal->Aldehyde Other_Photo Photodegradation Products Photo->Other_Photo

Caption: Potential degradation pathways of this compound.

cluster_workflow Forced Degradation Study Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress analysis Analyze by HPLC / GC-MS stress->analysis identify Identify Degradation Products analysis->identify quantify Quantify Degradation analysis->quantify pathway Elucidate Degradation Pathways identify->pathway quantify->pathway end End: Stability Profile pathway->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Industrial Scale-up of the Darzens Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the industrial scale-up of the Darzens condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the Darzens condensation from the laboratory to an industrial setting?

Scaling the Darzens condensation introduces significant challenges that are often not apparent at the bench scale. The primary hurdles include:

  • Thermal Management: The reaction is often exothermic, and the surface-area-to-volume ratio decreases upon scale-up. This can lead to inefficient heat dissipation, causing temperature gradients, runaway reactions, and the formation of impurities.[1][2]

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is difficult. Poor mixing can create localized concentrations of reagents and "hot spots," leading to inconsistent reaction rates and an increased level of side products.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical. Strong bases required for the reaction can also promote side reactions like hydrolysis of the ester product, especially in protic solvents.[3][4]

  • Product Isolation and Purification: Glycidic ester products are often oils, which complicates purification. Methods like column chromatography used in the lab are generally not feasible on an industrial scale.[5]

  • Process Safety: Handling large quantities of α-haloesters, strong bases, and managing exothermic reactions requires rigorous safety protocols to prevent accidents.[2][6]

  • Stereoselectivity Control: Consistently controlling the diastereomeric (cis/trans) ratio between batches can be difficult, as it is often kinetically controlled and sensitive to temperature and addition rates.[7][8]

Q2: How does the choice of base impact the industrial-scale reaction?

The base is fundamental to the reaction's success as it facilitates the initial deprotonation of the α-haloester.[9] On an industrial scale, the choice of base affects yield, selectivity, and safety.

  • Conventional Bases: Alkali metal alkoxides (e.g., sodium ethoxide) and hydroxides are commonly used.[10] To prevent side reactions like acyl exchange, the alkoxide should correspond to the ester being used.[7][9] However, these bases can lead to the hydrolysis of the final α,β-epoxy ester product.[4]

  • Non-Nucleophilic Bases: Strong, non-nucleophilic bases like phosphazenes (P1-t-Bu, P4-t-Bu) have been shown to promote the reaction efficiently, affording high yields with minimal side products.[3] They can be used in aprotic solvents, which helps to minimize product hydrolysis.[3]

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate can be effective, particularly in catalytic systems, offering a milder and often safer alternative.[4]

Q3: What are the key safety considerations for a large-scale Darzens reaction?

Process safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: The reaction's exothermicity must be quantified using reaction calorimetry. This data is essential to ensure that the plant's cooling systems can handle the heat generated and to prevent thermal runaway.[2]

  • Reagent Stability: The thermal stability of all reactants, intermediates, and products under process conditions should be assessed to identify potential decomposition hazards.[2]

  • Control of Reagent Addition: The rate of addition of the limiting reagent must be carefully controlled to manage the rate of heat generation.

  • Pressure Management: The potential for gas evolution, especially during a deviation from normal operating conditions, should be evaluated to ensure adequate pressure relief systems are in place.[1]

Q4: What are the common side reactions and how can they be minimized?

Several side reactions can reduce the yield and purity of the desired glycidic ester.

  • Ester Hydrolysis: The α,β-epoxy ester product is susceptible to hydrolysis, particularly under basic conditions.[4] This can be minimized by using aprotic solvents, non-nucleophilic bases, and maintaining anhydrous conditions.[3]

  • Aldol (B89426) Condensation: Aliphatic aldehydes, in particular, can undergo self-condensation as a competing reaction.[11]

  • Acyl Exchange: This occurs when the alkoxide base used does not match the ester group of the α-haloester reactant.[9]

  • Formation of α-chloro-β-lactones: This has been reported as a dominant side reaction when using certain lithium amide bases.[3]

Troubleshooting Guide

Problem: Low Yield

QuestionPotential CausesRecommended Solutions
My product yield dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes? 1. Inefficient Heat Transfer: Localized overheating due to poor heat dissipation can increase the rate of side reactions and decomposition.[1] 2. Poor Mixing: Inadequate mixing can lead to localized areas of low reagent concentration, slowing the desired reaction.[1] 3. Base Instability/Incorrect Stoichiometry: The base may be degrading or reacting with other components before it can deprotonate the α-haloester. 4. Competing Side Reactions: Hydrolysis or aldol condensation may become more significant at a larger scale.[4][11]1. Improve Heat Management: Ensure the reactor's cooling capacity is sufficient. Control the addition rate of the limiting reagent to manage the exotherm.[2] 2. Optimize Agitation: Modify the stirrer type, speed, and baffle configuration to ensure homogenous mixing. 3. Re-evaluate Base: Confirm the activity and stoichiometry of the base. Consider a more stable or less nucleophilic base.[3] 4. Modify Reaction Conditions: Use an aprotic solvent to reduce hydrolysis.[3] Adjust the temperature to disfavor competing reactions.

Problem: High Impurity Profile

QuestionPotential CausesRecommended Solutions
I'm observing a high level of by-products, particularly from the hydrolysis of my epoxy-ester product. How can I prevent this? 1. Nucleophilic Attack by Base: Hydroxide or alkoxide bases can directly hydrolyze the ester product.[4] 2. Presence of Water: Trace amounts of water in reagents or solvents can lead to hydrolysis. 3. Inappropriate Solvent: Protic solvents (e.g., ethanol) can participate in and facilitate hydrolysis.1. Change the Base: Switch to a strong, non-nucleophilic base such as a phosphazene or a milder inorganic base like K₂CO₃ with a catalyst.[3][4] 2. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., nitrogen). 3. Change the Solvent: Use aprotic solvents of low polarity, such as THF, DCM, or acetonitrile (B52724).[3]

Problem: Process Safety & Thermal Runaway

QuestionPotential CausesRecommended Solutions
We experienced a thermal runaway during a pilot run. How can we improve thermal safety? 1. Uncharacterized Exotherm: The heat of reaction was not properly measured, and the cooling capacity was insufficient.[2] 2. Addition Rate Too High: The limiting reagent was added too quickly, causing heat to be generated faster than it could be removed.[12] 3. Cooling System Failure: A malfunction in the reactor's cooling jacket or chiller.1. Perform Reaction Calorimetry: Use a calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). See Experimental Protocol 2 for methodology.[2] 2. Implement Controlled Dosing: Add the α-haloester or carbonyl compound slowly over time, ensuring the temperature remains within the desired range. 3. Install Safety Interlocks: Implement automated systems to stop reagent addition or apply emergency cooling if the temperature exceeds a critical limit.

Problem: Difficult Product Purification

QuestionPotential CausesRecommended Solutions
My glycidic ester product is an oil and is difficult to purify at scale. What methods are recommended? 1. Unsuitability of Chromatography: Column chromatography is not economically or practically viable for large-scale production.[5] 2. Thermal Instability: The product may be sensitive to high temperatures, precluding standard distillation.1. Vacuum Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.[5] 2. Liquid-Liquid Extraction: Use a series of extractions to remove impurities based on their differential solubility.[5] 3. Crystallization: If direct crystallization is not possible, attempt to form a solid derivative of the product that can be crystallized and then converted back to the desired ester.

Data Presentation

Table 1: Effect of Base and Solvent on Darzens Condensation of Methyl Chloroacetate and 4-Bromobenzaldehyde

EntryBase (equiv.)SolventTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1P1-t-Bu (1.5)Acetonitrile0.25981:1
2P1-t-Bu (1.5)DCM1981:1
3P1-t-Bu (1.5)THF24831:1
4P4-t-Bu (1.5)THF24571:1
5K₂CO₃ (4.0)Acetonitrile16801:1.2
Data synthesized from studies using phosphazene and catalytic systems.[3][4]

Experimental Protocols

Protocol 1: Representative Procedure for a Phosphazene-Mediated Darzens Condensation

This protocol is a general guideline for a Darzens condensation using a non-nucleophilic phosphazene base, suitable for scaling.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with the aldehyde or ketone substrate (1.0 equiv.) and anhydrous aprotic solvent (e.g., acetonitrile or THF). Begin agitation.

  • Cooling: Cool the reactor contents to the desired reaction temperature (e.g., 25°C).

  • Reagent Addition: In a separate vessel, dissolve the phosphazene base P1-t-Bu (1.5 equiv.) and the α-haloester (1.5 equiv.) in the anhydrous solvent.

  • Controlled Dosing: Add the solution from step 4 to the reactor via a dosing pump over a period of 1-4 hours, carefully monitoring the internal temperature to control the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until completion (typically 1-24 hours depending on the substrate and solvent).[3]

  • Work-up: Upon completion, quench the reaction by adding a mild acid (e.g., saturated ammonium (B1175870) chloride solution).

  • Extraction and Isolation: Perform a liquid-liquid extraction with a suitable organic solvent. Wash the organic phase, dry it over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α,β-epoxy ester.

  • Purification: Purify the crude product using an appropriate industrial-scale method such as vacuum distillation.[5]

Protocol 2: Methodology for Thermal Hazard Assessment using Reaction Calorimetry

This protocol outlines the steps to characterize the thermal risks of the Darzens condensation before scaling up.

  • Objective: To determine the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR) to ensure safe operation.[2]

  • Equipment: A reaction calorimeter (e.g., RC1, TSu) capable of measuring heat flow under process-relevant conditions.

  • Procedure: a. Simulate the planned industrial process in the calorimeter, using the same concentrations, solvents, and temperatures. b. Charge the calorimeter with the aldehyde/ketone and solvent. c. Dose the α-haloester and base solution at a controlled rate, identical to the planned scaled-up process. d. The calorimeter's software will continuously measure the heat flow out of the reactor, which corresponds to the heat being generated by the reaction.

  • Data Analysis: a. Integrate the heat flow curve over time to calculate the total heat of reaction (ΔHrxn). b. Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = |ΔHrxn| / (m * Cp), where 'm' is the mass of the reactor contents and 'Cp' is the specific heat capacity. c. Determine the MTSR, which is the maximum temperature the reaction could reach in the event of a total cooling failure. MTSR = Tprocess + ΔTad (accumulation).

  • Safety Evaluation: Compare the MTSR to the boiling point of the solvent and the decomposition temperature of any components. If the MTSR is too high, the process is unsafe and must be modified (e.g., by reducing concentration, slowing the addition rate, or using a lower reaction temperature).[2]

Visualizations

Darzens_Mechanism Darzens Condensation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Closure A α-Haloester + Base B Resonance-Stabilized Enolate (Carbanion) A->B Deprotonation D Halohydrin Intermediate B->D C-C Bond Formation C Aldehyde or Ketone C->D E α,β-Epoxy Ester (Glycidic Ester) D->E Intramolecular SN2 (Halide displaced)

A diagram illustrating the core three-step mechanism of the Darzens condensation.

Scale_Up_Workflow Industrial Scale-Up Workflow Lab Lab-Scale Development (g) Route Route Scouting & Optimization Lab->Route Safety Thermal Hazard Assessment Route->Safety Pilot Pilot Plant Scale-Up (kg) Safety->Pilot Safe Modify Modify Process (e.g., lower temp, dilute) Safety->Modify Unsafe (High MTSR) Purification Purification Strategy (Distillation, Extraction) Pilot->Purification Validation Process Validation Batches Purification->Validation Production Industrial Production (tonnes) Validation->Production Modify->Safety

A workflow for scaling the Darzens condensation from the lab to production.

Troubleshooting_Tree Troubleshooting Logic for Low Yield Start Symptom: Low Yield at Scale Q1 Is the reaction exotherm controlled? Start->Q1 A1_Yes Check Mixing Efficiency Q1->A1_Yes Yes A1_No Cause: Thermal Runaway Solution: Reduce addition rate, improve cooling Q1->A1_No No Q2 Is mixing homogenous? A1_Yes->Q2 A2_Yes Analyze for Side Products Q2->A2_Yes Yes A2_No Cause: Localized Gradients Solution: Improve agitation, check impeller/baffles Q2->A2_No No Q3 Is ester hydrolysis a major byproduct? A2_Yes->Q3 A3_Yes Cause: Nucleophilic Base/Water Solution: Use aprotic solvent, non-nucleophilic base Q3->A3_Yes Yes A3_No Check Reagent Purity and Stoichiometry Q3->A3_No No

A logic tree to diagnose the root cause of low yield during scale-up.

References

Darzens Reaction Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Darzens reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the influence of base and solvent choice on the outcome of the Darzens reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Question: My Darzens reaction is giving a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in a Darzens reaction can stem from several factors related to the choice of base and solvent, as well as other reaction parameters. Here are some common causes and troubleshooting tips:

  • Incomplete Deprotonation: The reaction initiates with the deprotonation of the α-haloester to form an enolate. If the base is not strong enough to completely deprotonate the ester, the reaction will not proceed efficiently.

    • Solution: Switch to a stronger base. For instance, if you are using a relatively weak base like an alkoxide, consider using a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[1] For reactions with less reactive aldehydes, very strong phosphazene bases like P4-t-Bu have been shown to be effective.[2]

  • Side Reactions: The choice of base and solvent can promote unwanted side reactions.

    • Hydrolysis: The glycidic ester product can be susceptible to hydrolysis, especially in the presence of strong bases and protic solvents. This is a significant issue even with sterically hindered esters like t-butyl esters.[3]

      • Solution: Employ aprotic solvents of low polarity, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), to minimize hydrolysis.[2] Using non-nucleophilic bases like phosphazenes can also reduce this side reaction.[2]

    • Acyl Exchange: When using an alkoxide base, if the alkyl group of the alkoxide does not match the alkyl group of the ester, you may observe acyl exchange side products.[4]

      • Solution: Use an alkoxide base that corresponds to the ester's alcohol component (e.g., sodium ethoxide with an ethyl ester).[4]

  • Reaction Temperature: The temperature can significantly impact the stability of the intermediates and the overall reaction rate.

    • Solution: While some reactions proceed well at room temperature, others may require cooling to minimize side reactions or warming to drive the reaction to completion. For instance, reactions with LDA are typically carried out at low temperatures (e.g., -78 °C to 0 °C).[5] Experiment with a temperature gradient to find the optimal condition for your specific substrates.

  • Solvent Polarity: The polarity of the solvent affects the reaction rate.

    • Solution: Reaction times are often inversely correlated with the dielectric constant of the solvent.[2] More polar aprotic solvents like acetonitrile (B52724) can lead to shorter reaction times compared to less polar solvents like THF or toluene.[2] However, the choice must be balanced with the potential for side reactions.

Question: I am observing poor diastereoselectivity (cis/trans ratio) in my Darzens reaction. How can I improve it?

Answer:

The stereochemical outcome of the Darzens reaction is a complex interplay of kinetic and thermodynamic factors, which are heavily influenced by the choice of base and solvent.[1]

  • Understanding the Mechanism: The stereochemistry is determined during the initial attack of the enolate on the carbonyl to form a halohydrin intermediate and the subsequent intramolecular SN2 reaction to form the epoxide.[1] The reaction can be under either kinetic or thermodynamic control.

    • Kinetic Control: The product ratio is determined by the rate at which the different diastereomeric intermediates are formed. This is often favored at lower temperatures with strong, bulky bases.

    • Thermodynamic Control: The product ratio reflects the relative stability of the diastereomeric intermediates. This can be favored by using a base that can reversibly deprotonate the halohydrin intermediate, allowing it to equilibrate to the more stable diastereomer before ring closure.

  • Strategies to Improve Diastereoselectivity:

    • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like LDA or phosphazene bases often lead to high reactivity, which may result in low selectivity due to rapid reaction or base-catalyzed epimerization of the product.[2] In some systems, changing the base can significantly alter the diastereomeric ratio.[5]

    • Solvent Effects: The solvent can influence the transition state energies of the diastereomeric pathways. Experimenting with a range of aprotic solvents with varying polarities (e.g., THF, DCM, acetonitrile) can help optimize the selectivity.

    • Temperature Optimization: Lowering the reaction temperature often favors kinetic control and can enhance diastereoselectivity.

    • Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst can create a specific environment for the reaction that can favor the formation of one diastereomer. For example, some PTC systems have been shown to favor the formation of cis-epoxides.[3]

Question: My reaction is not going to completion, and I observe unreacted starting materials. What should I do?

Answer:

Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure that at least a stoichiometric amount of base is used, as it is consumed during the reaction. In some cases, a slight excess of base may be beneficial.

  • Low Reactivity of Substrates: Aldehydes with electron-donating groups can be less reactive.[2]

    • Solution: For low-reactivity aldehydes, a stronger base such as P4-t-Bu phosphazene may be necessary to drive the reaction to completion.[2] Increasing the reaction temperature or switching to a more polar solvent to increase the reaction rate might also be effective.

  • Poor Solubility: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature.

    • Solution: If solubility is an issue, consider switching to a different solvent system. For instance, phosphazene bases are known for their high solubility in a range of organic solvents like hexane, toluene, DCM, and THF.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the Darzens reaction, and how do I choose the right one?

A1: A variety of bases can be used, and the choice depends on the specific substrates and desired outcome.[1]

  • Alkali Metal Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are classic bases for the Darzens reaction.[6] They are suitable for many systems but can lead to side reactions like acyl exchange and may offer limited stereoselectivity.

  • Strong, Non-Nucleophilic Amide Bases (e.g., LDA, LiHMDS): These bases ensure complete and rapid enolate formation, which can be beneficial for preventing side reactions that require the presence of the unreacted carbonyl compound.[7] They are typically used in aprotic solvents like THF at low temperatures.

  • Phosphazene Bases (e.g., P1-t-Bu, P4-t-Bu): These are very strong, non-ionic, and poorly nucleophilic superbases.[2] They can promote the reaction under mild conditions, often leading to nearly quantitative yields with minimal side products, especially hydrolysis.[2] P1-t-Bu is suitable for aldehydes with electron-withdrawing groups, while the more basic P4-t-Bu is better for aldehydes with electron-donating groups.[2]

  • Inorganic Bases with Phase Transfer Catalysts (e.g., K₂CO₃ with a quaternary ammonium (B1175870) salt): This approach is useful for reactions in heterogeneous systems and can influence stereoselectivity.[3]

Q2: How does the choice of solvent affect the Darzens reaction?

A2: The solvent plays a critical role in the reaction's success, influencing reaction rate, yield, and stereoselectivity.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can accelerate the reaction rate.[2] However, they may also increase the likelihood of side reactions.

  • Non-Polar Aprotic Solvents (e.g., THF, DCM, Toluene): These are often preferred as they minimize side reactions like hydrolysis of the glycidic ester product.[2] THF is a commonly used solvent, particularly with strong amide bases like LDA.[7] Reactions in less polar solvents may require longer reaction times.[2]

  • Protic Solvents (e.g., Ethanol, tert-Butyl Alcohol): These are generally avoided for sensitive substrates as they can participate in side reactions, such as solvolysis of the haloester or hydrolysis of the product. However, they are often used with alkoxide bases where the alcohol corresponds to the alkoxide.

Q3: Can I use aqueous conditions for the Darzens reaction?

A3: While traditionally carried out under anhydrous conditions, Darzens reactions can be performed in aqueous media, often with the aid of a phase-transfer catalyst. This approach can lead to rate enhancement and high diastereoselectivity.[8]

Data Presentation

The following tables summarize quantitative data from the literature to help guide your experimental design.

Table 1: Influence of Solvent on the Darzens Reaction of Methyl Chloroacetate and 4-Bromobenzaldehyde with P1-t-Bu Base. [2]

EntrySolventDielectric Constant (ε)Reaction Time (h)Yield (%)Diastereomeric Ratio (cis/trans)
1Acetonitrile37.52931.1 : 1
2Dichloromethane8.938911.1 : 1
3THF7.5824831.2 : 1
4Toluene2.3872351.3 : 1

Table 2: Influence of Base on the Darzens Reaction of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-chloroacetate in THF. [5]

EntryKetone SubstituentBaseYield (%)Diastereomeric Ratio (ax:eq)
14-t-Butylt-BuOK6572 : 28
24-t-ButylKHMDS7072 : 28
34-Methylt-BuOK7570 : 30
44-MethylKHMDS8070 : 30
53,5-DimethylKHMDS8243 : 57

Experimental Protocols

Protocol 1: Darzens Reaction using Potassium tert-Butoxide in tert-Butyl Alcohol

This protocol is a general procedure adapted from the synthesis of ethyl β,β-pentamethyleneglycidate.[9]

  • Setup: A three-necked, round-bottomed flask is equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Reagents: The flask is charged with the ketone (1.0 eq) and the α-haloester (1.0 eq).

  • Base Preparation: A solution of potassium tert-butoxide (1.05 eq) in dry tert-butyl alcohol is prepared and placed in the dropping funnel.

  • Reaction: The flask is cooled in an ice bath to maintain a temperature of 10-15 °C. The potassium tert-butoxide solution is added dropwise over 1.5 hours with vigorous stirring.

  • Workup: After the addition is complete, the mixture is stirred for an additional 1-1.5 hours at ~10 °C. The tert-butyl alcohol is removed under reduced pressure. The residue is taken up in ether, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude glycidic ester, which can be purified by distillation or chromatography.

Protocol 2: Darzens Reaction using LDA in THF

This is a general protocol for reactions requiring a strong, non-nucleophilic base.[10][11]

  • LDA Preparation (in situ): To a solution of diisopropylamine (B44863) (1.1 eq) in dry THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.0 eq) dropwise. Stir the solution for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, add the α-haloester (1.0 eq) dropwise at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: Add a solution of the aldehyde or ketone (1.0 eq) in dry THF dropwise at -78 °C.

  • Ring Closure: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Darzens Reaction with a Phosphazene Base in Acetonitrile

This protocol is based on the use of highly efficient phosphazene bases.[2]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 eq) and the α-haloester (1.5 eq) in dry acetonitrile.

  • Base Addition: Add the phosphazene base (e.g., P1-t-Bu, 1.5 eq) to the solution at room temperature (25 °C).

  • Reaction: Stir the mixture at 25 °C and monitor the reaction progress by TLC. Reaction times can vary from a few hours to a day depending on the substrates.

  • Workup: Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the desired glycidic ester.

Visualizations

Darzens_Reaction_Workflow cluster_start Reaction Initiation cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_outcome Reaction Outcome Start Select Carbonyl (Aldehyde/Ketone) & α-Haloester Base_Choice Choose Base: - Alkoxide - LDA/LiHMDS - Phosphazene - PTC Start->Base_Choice Influences Solvent_Choice Choose Solvent: - Aprotic (THF, DCM) - Polar Aprotic (MeCN) - Protic (Alcohols) Start->Solvent_Choice Influences Enolate_Formation Enolate Formation Base_Choice->Enolate_Formation Drives Yield Yield Base_Choice->Yield Stereoselectivity Stereoselectivity (cis/trans ratio) Base_Choice->Stereoselectivity Solvent_Choice->Enolate_Formation Solvent_Choice->Yield Solvent_Choice->Stereoselectivity Aldol_Addition Aldol Addition (Halohydrin Intermediate) Enolate_Formation->Aldol_Addition Ring_Closure Intramolecular SN2 (Epoxide Formation) Aldol_Addition->Ring_Closure Ring_Closure->Yield Ring_Closure->Stereoselectivity

Caption: Experimental workflow for the Darzens reaction.

Darzens_Troubleshooting cluster_low_yield Low Yield cluster_poor_selectivity Poor Stereoselectivity cluster_incomplete_reaction Incomplete Reaction Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Poor_Selectivity Poor Stereoselectivity Problem->Poor_Selectivity Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Cause_LY Possible Causes: - Weak Base - Side Reactions (Hydrolysis) - Low Reactivity Low_Yield->Cause_LY Solution_LY Solutions: - Use Stronger Base (LDA, Phosphazene) - Use Aprotic Solvent - Increase Temperature Cause_LY->Solution_LY Cause_PS Possible Causes: - Unfavorable Kinetics/Thermodynamics - Base-catalyzed Epimerization Poor_Selectivity->Cause_PS Solution_PS Solutions: - Change Base/Solvent - Lower Temperature - Use Phase Transfer Catalyst Cause_PS->Solution_PS Cause_IR Possible Causes: - Insufficient Base - Low Substrate Reactivity - Poor Solubility Incomplete_Reaction->Cause_IR Solution_IR Solutions: - Use Excess Base - Use Stronger Base - Change Solvent Cause_IR->Solution_IR

Caption: Troubleshooting guide for the Darzens reaction.

References

Resolving issues with Ethyl 3-phenylglycidate polymerization during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address issues related to the polymerization of Ethyl 3-phenylglycidate during storage.

Troubleshooting Guide: Unwanted Polymerization

Have you encountered premature polymerization of your this compound? Follow this guide to diagnose and resolve the issue.

Problem: The viscosity of the this compound has significantly increased, or it has partially or fully solidified in the container.

Initial Assessment
  • Visual Inspection: Is the material cloudy, hazy, or are there visible solid particles?

  • Viscosity Check: Is the material significantly more viscous than a fresh, unpolymerized sample?

If the answer to either of these questions is yes, unwanted polymerization has likely occurred. Proceed to the following troubleshooting workflow.

TroubleshootingWorkflow start Problem Identified: Increased Viscosity / Solidification storage_cond Review Storage Conditions start->storage_cond contamination Assess Potential Contamination start->contamination temp Improper Temperature? storage_cond->temp light Exposure to Light? storage_cond->light atmosphere Exposure to Air? storage_cond->atmosphere acid_base Acid/Base Contamination? contamination->acid_base oxidizer Oxidizing Agent Contamination? contamination->oxidizer sol_temp Solution: Store at 2-8°C in a refrigerator. temp->sol_temp sol_light Solution: Use opaque or amber containers. light->sol_light sol_atmosphere Solution: Store under an inert atmosphere (N2 or Ar). atmosphere->sol_atmosphere sol_contaminants Solution: Use clean, dry equipment. Avoid cross-contamination. acid_base->sol_contaminants oxidizer->sol_contaminants sol_inhibitor Preventative Measure: Consider adding a suitable inhibitor. sol_temp->sol_inhibitor sol_contaminants->sol_inhibitor

Caption: Troubleshooting workflow for this compound polymerization.
Potential Causes and Solutions

Potential Cause Recommended Action
Improper Storage Temperature Store this compound in a refrigerator at 2-8°C.[1] Avoid exposure to heat sources.
Exposure to Light Store the material in opaque or amber-colored containers to prevent photo-initiated polymerization.
Presence of Oxygen/Air Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative processes that can initiate polymerization.
Contamination Ensure all handling equipment (syringes, glassware, etc.) is clean, dry, and free of contaminants. Acids, bases, and oxidizing agents can catalyze polymerization.[1][2]
Inhibitor Depletion If the material was supplied with an inhibitor, it might have been consumed over time. For long-term storage, consider adding a suitable inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: this compound, being an epoxide, is susceptible to ring-opening polymerization. This can be initiated by catalysts such as acids, bases, and strong oxidizing agents, or by exposure to heat and light.[1][2]

Q2: What are the visible signs of polymerization?

A2: The most common signs are a noticeable increase in viscosity, the formation of a gel or solid, and potentially a change in color to a pale yellow or yellow liquid.[1]

Q3: How can I prevent polymerization during storage?

A3: To minimize polymerization, store this compound at 2-8°C in a tightly sealed, opaque or amber container under an inert atmosphere (e.g., nitrogen or argon).[1] Ensure all handling procedures are conducted in a clean and dry environment to prevent contamination.

Q4: Are there any chemical inhibitors I can add to prolong shelf life?

A4: Yes, radical scavengers or stabilizers can be effective. Common choices for other polymerizable monomers include hindered phenols like Butylated Hydroxytoluene (BHT) or hydroquinone. The appropriate inhibitor and its concentration should be carefully selected and tested for compatibility and effectiveness with this compound.

Q5: Can I still use this compound that has partially polymerized?

A5: It is generally not recommended. The presence of polymer can affect the purity and reactivity of the remaining monomer, potentially leading to inconsistent experimental results and downstream purification challenges.

Q6: How does the structure of this compound contribute to its instability?

A6: The strained three-membered epoxide ring in the glycidate structure is highly reactive and prone to ring-opening reactions, which is the initial step in polymerization.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation initiator Initiator (e.g., H+ or B-) monomer1 This compound (Monomer) initiator->monomer1 attacks activated_monomer Activated Monomer (Ring-Opened) monomer1->activated_monomer forms monomer2 Another Monomer activated_monomer->monomer2 reacts with activated_monomer->monomer2 dimer Dimer monomer2->dimer forms polymer_chain Growing Polymer Chain dimer->polymer_chain ...continues to form

Caption: Simplified mechanism of acid/base-catalyzed polymerization.

Experimental Protocols

Protocol 1: Visual and Physical Assessment of Polymerization

Objective: To qualitatively assess the extent of polymerization.

Materials:

  • Sample of this compound

  • Reference standard of fresh, unpolymerized this compound

  • Clean, dry glass vials

Procedure:

  • Place 1 mL of the sample and 1 mL of the reference standard into separate, identical glass vials.

  • Visual Inspection: Observe both vials against a white background. Note any differences in color, clarity (haziness, cloudiness), or the presence of solid particles.

  • Viscosity Assessment: Gently tilt both vials to a 45-degree angle and observe the flow of the liquid. A significantly slower flow rate in the sample vial compared to the reference indicates an increase in viscosity and thus, polymerization.

Protocol 2: Spectroscopic Detection of Polymer Formation (FTIR)

Objective: To detect changes in the chemical structure indicative of polymerization using Fourier Transform Infrared (FTIR) spectroscopy.

Methodology:

  • Acquire an FTIR spectrum of a fresh, unpolymerized reference sample of this compound.

  • Acquire an FTIR spectrum of the stored sample under the same conditions.

  • Analysis: Compare the two spectra. Look for the following changes in the stored sample's spectrum:

    • A decrease in the intensity of the characteristic epoxide ring vibration peaks (typically around 850-950 cm⁻¹ and 1250 cm⁻¹).

    • The appearance or broadening of hydroxyl (-OH) group absorption bands (around 3200-3600 cm⁻¹) and ether (C-O-C) linkage bands (around 1080-1150 cm⁻¹), which are indicative of the polymer backbone.

Protocol 3: Quantitative Analysis of Monomer Content by Gas Chromatography (GC)

Objective: To quantify the remaining monomer content in a sample.

Methodology:

  • Calibration: Prepare a series of calibration standards of known concentrations of fresh this compound in a suitable solvent (e.g., ethyl acetate).

  • Sample Preparation: Accurately weigh a portion of the stored sample and dissolve it in the same solvent to a known volume.

  • GC Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).

    • Temperature Program: Develop a temperature program that provides good separation of the this compound peak from any solvent and potential degradation product peaks.

  • Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The percentage of remaining monomer can then be calculated.

Disclaimer: The information provided in this document is for research and developmental guidance. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling this compound or any other chemicals.

References

Technical Support Center: Method Development for Separating Diastereomers of Ethyl 3-phenylglycidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of ethyl 3-phenylglycidate diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the diastereomers of this compound?

A1: The most common and effective methods for separating the diastereomers of this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereoselective crystallization. Enzymatic resolution is also a viable method for obtaining specific stereoisomers.

Q2: Which chromatographic technique is generally preferred for this separation?

A2: Both HPLC and SFC are powerful techniques for this separation. SFC is often favored for its speed, reduced solvent consumption, and high efficiency in chiral separations.[1] However, HPLC is also widely used and can provide excellent resolution with the appropriate chiral stationary phase.

Q3: Is a chiral stationary phase (CSP) necessary to separate the diastereomers of this compound?

A3: Yes, for chromatographic separations like HPLC, SFC, and GC, a chiral stationary phase is essential. Diastereomers have different physical properties, but their stereochemical differences are often subtle, making a chiral environment necessary to achieve baseline separation. Polysaccharide-based CSPs are commonly used for this purpose.

Q4: What are the main challenges in separating this compound diastereomers?

A4: The primary challenges include achieving adequate resolution between the diastereomeric peaks, preventing on-column degradation of the epoxide ring, and addressing peak tailing, which can affect quantification. The similar physicochemical properties of the diastereomers necessitate highly selective methods.

Q5: Can crystallization be used for large-scale separation?

A5: Diastereoselective crystallization can be an effective and scalable method. However, it requires identifying a suitable solvent system in which the two diastereomers have significantly different solubilities. This process often involves screening various solvents and optimizing temperature profiles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound diastereomers.

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor or No Resolution of Diastereomers

  • Possible Cause: Suboptimal mobile phase composition.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane). Small changes in the percentage of the polar solvent can significantly impact selectivity.

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

  • Possible Cause: Incorrect flow rate.

    • Solution: Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing for more interaction with the stationary phase.

  • Possible Cause: Elevated column temperature.

    • Solution: Operate the column at or slightly below ambient temperature, as higher temperatures can reduce chiral recognition and decrease resolution.

Problem 2: Peak Tailing

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Add a small amount of a competing agent to the mobile phase, such as an acid or a base, depending on the nature of the interaction. For glycidic esters, which can be sensitive, this should be done with caution.

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume. Overloading a chiral column is a common cause of peak distortion.[2]

  • Possible Cause: Column degradation.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the column performance has significantly deteriorated, it may need to be replaced.

Problem 3: Unstable Retention Times

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Possible Cause: Fluctuations in mobile phase composition or temperature.

    • Solution: Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.[3]

  • Possible Cause: Degradation of the analyte on the column.

    • Solution: this compound, being an epoxide, can be susceptible to hydrolysis, especially in the presence of acidic or basic mobile phase additives.[4] Use neutral modifiers where possible and ensure the mobile phase is free of contaminants.

Supercritical Fluid Chromatography (SFC)

Problem 1: Insufficient Separation

  • Possible Cause: Incorrect co-solvent.

    • Solution: Screen different alcohol co-solvents such as methanol, ethanol, and isopropanol. The choice of co-solvent can have a significant impact on selectivity in SFC.

  • Possible Cause: Suboptimal backpressure or temperature.

    • Solution: Systematically vary the backpressure and temperature. These parameters control the density of the supercritical fluid and can be used to fine-tune the separation.

  • Possible Cause: Inappropriate stationary phase.

    • Solution: Similar to HPLC, screen a variety of polysaccharide-based chiral stationary phases.

Diastereoselective Crystallization

Problem 1: Co-crystallization or Oiling Out

  • Possible Cause: Unsuitable solvent system.

    • Solution: Screen a wide range of solvents with varying polarities. A single solvent or a binary/ternary solvent mixture may be required. Common choices include alcohols, esters, and hydrocarbon solvents.

  • Possible Cause: Cooling rate is too fast.

    • Solution: Employ a slow and controlled cooling profile to encourage the selective crystallization of one diastereomer.

  • Possible Cause: Supersaturation is too high.

    • Solution: Reduce the initial concentration of the diastereomeric mixture in the solvent.

Problem 2: Low Yield of the Desired Diastereomer

  • Possible Cause: The diastereomers have similar solubilities in the chosen solvent.

    • Solution: Continue screening for a more selective solvent system. Consider using anti-solvent addition to induce crystallization.

  • Possible Cause: Incomplete crystallization.

    • Solution: Allow sufficient time for crystallization to occur at the optimal temperature. Seeding the solution with a small crystal of the desired diastereomer can promote crystallization.[5]

Quantitative Data Summary

Table 1: HPLC Separation Parameters

ParameterRecommended Conditions
Column Daicel Chiralpak AS-H (25 cm x 0.46 cm, 5 µm)[4]
Mobile Phase n-Hexane:Isopropanol (80:20, v/v)[4]
Flow Rate 0.8 mL/min[4]
Temperature Ambient
Detection UV (e.g., 220 nm)

Table 2: SFC Starting Conditions for Method Development

ParameterRecommended Starting Conditions
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC)
Mobile Phase Supercritical CO₂ with 5-20% Methanol or Ethanol
Flow Rate 2-4 mL/min
Backpressure 100-150 bar
Temperature 35-40 °C
Detection UV (e.g., 220 nm)

Table 3: GC Starting Conditions for Method Development

ParameterRecommended Starting Conditions
Column Chiral capillary column (e.g., cyclodextrin-based)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 250 °C)
Detector FID or MS
Detector Temperature 280 °C

Experimental Protocols

Protocol 1: HPLC Method for Diastereomer Separation
  • Column: Daicel Chiralpak AS-H (25 cm x 0.46 cm, 5 µm).[4]

  • Mobile Phase Preparation: Prepare a mobile phase of 80% n-Hexane and 20% Isopropanol (v/v).[4] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the this compound diastereomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System Setup:

    • Set the flow rate to 0.8 mL/min.[4]

    • Set the column temperature to ambient.

    • Set the UV detector to monitor at 220 nm.

  • Injection and Analysis: Inject 5-10 µL of the sample and run the analysis. The two diastereomers should elute as separate peaks.

Protocol 2: General Workflow for Diastereoselective Crystallization
  • Solvent Screening:

    • In small vials, dissolve a known amount of the diastereomeric mixture in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof).

    • Allow the solutions to cool slowly to room temperature and then in a refrigerator.

    • Observe which solvent system yields crystalline material and analyze the solid and mother liquor by a suitable analytical method (e.g., HPLC) to determine the diastereomeric ratio.

  • Optimized Crystallization:

    • Dissolve the diastereomeric mixture in the optimal solvent system at an elevated temperature.

    • Slowly cool the solution over several hours. Seeding with a pure crystal of the desired diastereomer when the solution is saturated can be beneficial.[5]

    • Once crystallization is complete, isolate the crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals and determine their diastereomeric purity.

Visualizations

HPLC_Troubleshooting start Poor or No Resolution cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate CSP start->cause2 cause3 Incorrect Flow Rate start->cause3 solution1 Vary Modifier Ratio cause1->solution1 solution2 Screen Different Columns cause2->solution2 solution3 Optimize Flow Rate cause3->solution3

Caption: Troubleshooting workflow for poor HPLC resolution.

Crystallization_Workflow start Start: Diastereomeric Mixture screen Solvent Screening start->screen dissolve Dissolve in Hot Optimal Solvent screen->dissolve cool Slow Cooling & Optional Seeding dissolve->cool filter Filter Crystals cool->filter analyze Analyze Purity of Crystals and Mother Liquor filter->analyze end End: Separated Diastereomers analyze->end

Caption: General workflow for diastereoselective crystallization.

References

Validation & Comparative

Validating the Structure of Ethyl 3-Phenylglycidate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount. This guide provides a detailed comparison of nuclear magnetic resonance (NMR) spectroscopy for the validation of the ethyl 3-phenylglycidate structure, a crucial building block in the synthesis of various pharmaceuticals. We present supporting experimental data from ¹H and ¹³C NMR, outline detailed experimental protocols, and compare these techniques with alternative analytical methods.

This compound, an epoxide, exists as cis and trans stereoisomers. The precise determination of its structure, including the stereochemistry, is critical for its application in synthesis. While various analytical techniques can be employed, ¹H and ¹³C NMR spectroscopy stand out as the most powerful and informative methods for elucidating the molecular structure of this compound.

Performance Comparison: ¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the carbon-hydrogen framework of a molecule. For this compound, these techniques allow for the unequivocal assignment of each proton and carbon, confirming the presence of the ethyl ester, the phenyl group, and the epoxide ring. Furthermore, the coupling constants observed in the ¹H NMR spectrum are crucial for determining the relative stereochemistry of the epoxide protons, thus differentiating between the cis and trans isomers.

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. This data is essential for researchers to confirm the identity and purity of their synthesized compounds.

Isomer Signal ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm) Assignment
cis14.10 (d, J=4.2 Hz, 1H)58.9C3-H (epoxide)
23.54 (d, J=4.2 Hz, 1H)57.2C2-H (epoxide)
37.25-7.35 (m, 5H)134.1Phenyl (C1')
128.5Phenyl (C3', C5')
128.4Phenyl (C4')
126.9Phenyl (C2', C6')
43.90 (q, J=7.1 Hz, 2H)61.1-OCH₂CH₃
50.95 (t, J=7.1 Hz, 3H)13.8-OCH₂CH₃
6-168.2C=O
trans14.08 (d, J=1.8 Hz, 1H)59.5C3-H (epoxide)
23.29 (d, J=1.8 Hz, 1H)58.1C2-H (epoxide)
37.25-7.35 (m, 5H)134.1Phenyl (C1')
128.5Phenyl (C3', C5')
128.4Phenyl (C4')
126.9Phenyl (C2', C6')
44.21 (q, J=7.1 Hz, 2H)61.6-OCH₂CH₃
51.25 (t, J=7.1 Hz, 3H)14.1-OCH₂CH₃
6-168.8C=O

Alternative Analytical Techniques

While NMR is the gold standard for the structural elucidation of this compound, other analytical techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: This technique is useful for identifying the presence of key functional groups. In this compound, the characteristic C=O stretch of the ester (around 1750 cm⁻¹) and the C-O-C stretch of the epoxide ring (around 1250 cm⁻¹ and 850 cm⁻¹) can be observed. However, IR spectroscopy does not provide detailed information about the carbon-hydrogen framework or the stereochemistry.

  • Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of a compound and for obtaining information about its fragmentation pattern. For this compound, the molecular ion peak would confirm the expected molecular weight. While fragmentation analysis can provide some structural clues, it is generally not sufficient for complete and unambiguous structure determination, especially concerning stereoisomers.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for separating the cis and trans isomers of this compound and for assessing the purity of the sample. When coupled with a mass spectrometer (GC-MS or LC-MS), these methods can provide both separation and mass information. Chiral chromatography can be specifically employed to separate and quantify the enantiomers of each stereoisomer.

In comparison, NMR spectroscopy offers a more comprehensive and definitive approach to structure validation by providing detailed connectivity and stereochemical information in a single set of experiments.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Approximately 12-15 ppm.

    • Number of scans: 8-16, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: Approximately 200-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

Workflow for Structural Validation of this compound cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation cluster_comparison Comparison with Alternative Methods Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR Process_H1 Process 1H NMR Data (FT, Phasing, Referencing) H1_NMR->Process_H1 Process_C13 Process 13C NMR Data (FT, Phasing, Referencing) C13_NMR->Process_C13 Analyze_H1 Analyze Chemical Shifts, Multiplicities, and Coupling Constants Process_H1->Analyze_H1 Analyze_C13 Analyze Chemical Shifts Process_C13->Analyze_C13 Assign_Structure Assign Signals and Determine Stereochemistry (cis/trans) Analyze_H1->Assign_Structure Analyze_C13->Assign_Structure Validated_Structure Validated Structure of this compound Assign_Structure->Validated_Structure IR IR Spectroscopy (Functional Groups) Validated_Structure->IR MS Mass Spectrometry (Molecular Weight) Validated_Structure->MS Chromatography Chromatography (Purity, Isomer Separation) Validated_Structure->Chromatography

A Comparative Guide to the Synthesis of Chiral Ethyl 3-Phenylglycidate: Chemical vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral ethyl 3-phenylglycidate is a valuable building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the C-13 side chain of the anticancer drug Paclitaxel (Taxol®). The stereochemistry of this compound is critical for its biological activity, making enantioselective synthesis a primary focus for researchers. This guide provides an objective comparison of the primary chemical and enzymatic methods for producing chiral this compound, supported by experimental data and detailed protocols.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical Methods (e.g., Asymmetric Darzens Condensation)Enzymatic Methods (e.g., Kinetic Resolution)
Principle Creation of the chiral center during the reaction.Separation of enantiomers from a racemic mixture.
Stereoselectivity Variable, dependent on catalyst and conditions.Generally high to excellent enantiomeric excess (e.e.).
Yield Can theoretically reach 100%.Maximum theoretical yield of 50% for the desired enantiomer.
Reaction Conditions Often requires anhydrous conditions, strong bases, and/or low temperatures.Typically mild conditions (aqueous media, near-neutral pH, moderate temperatures).
Environmental Impact May involve hazardous reagents and solvents.Generally considered a "greener" alternative.
Substrate Specificity Broader applicability to various substrates.Highly specific to the target molecule.

Quantitative Data Summary

The following tables summarize quantitative data for the chemical and enzymatic synthesis of chiral this compound.

Table 1: Chemical Synthesis - Asymmetric Darzens Condensation

Catalyst/AuxiliaryBaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
Chiral Phase-Transfer CatalystK₂CO₃Toluene (B28343)/H₂O0 - RTModerateUp to 90%
Chiral OxazaborolidineNaHTHF-78 to RTGoodUp to 95%

Note: Data for asymmetric Darzens reactions producing this compound specifically can be limited in literature; the values presented are representative of similar systems.

Table 2: Enzymatic Synthesis - Kinetic Resolution of Racemic this compound

EnzymeMethodCo-solventTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) of recovered ester (%)Reference
Lipase (B570770) (Lecitase® Ultra immobilized)HydrolysisNot specifiedNot specifiedNot specified>99%[1]
Epoxide Hydrolase (Galactomyces geotrichum ZJUTZQ200)HydrolysisDMSO3037.1%>99%[1]
Epoxide Hydrolase (Pseudomonas sp.)HydrolysisDMFNot specified26%95%[2]
Lipase from pig liverHydrolysisNot specifiedNot specifiedNot specifiedHigh[1]

Experimental Protocols

Chemical Synthesis: Darzens Condensation (Racemic)

This protocol describes the synthesis of racemic this compound, which can then be a substrate for enzymatic resolution.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide (1.0 eq) in dry methanol under an inert atmosphere and cool the solution in an ice bath.

  • To this solution, add a mixture of benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic this compound.

  • The crude product can be purified by vacuum distillation or column chromatography.

Enzymatic Synthesis: Lipase-Catalyzed Hydrolytic Resolution

This protocol provides a general procedure for the kinetic resolution of racemic this compound using a lipase.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym® 435)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent (e.g., toluene or isooctane)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with temperature and agitation control.

Procedure:

  • In a reaction vessel, dissolve a known amount of racemic this compound in the chosen organic solvent.

  • Add the phosphate buffer to create a biphasic system.

  • Add the immobilized lipase to the mixture (typically 10-20% by weight of the substrate).

  • Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with vigorous stirring.

  • Monitor the reaction progress by taking samples periodically and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separate the organic and aqueous layers. The organic layer contains the unreacted, enantioenriched this compound.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic product.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the chiral this compound.

Enzymatic Synthesis: Epoxide Hydrolase-Catalyzed Hydrolytic Resolution

This protocol outlines the kinetic resolution of racemic this compound using a whole-cell biocatalyst containing an epoxide hydrolase.

Materials:

  • Racemic this compound

  • Whole cells of a microorganism expressing epoxide hydrolase (e.g., Galactomyces geotrichum or Pseudomonas sp.)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.2)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) as a co-solvent

  • n-Butanol or other suitable extraction solvent

  • Centrifuge

  • Reaction vessel with temperature and agitation control.

Procedure:

  • Prepare a solution of racemic this compound in a minimal amount of co-solvent (e.g., DMSO).

  • In a reaction vessel, add the phosphate buffer and the substrate solution.

  • Add the wet cell mass of the microorganism to the reaction mixture.

  • Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction by analyzing the enantiomeric excess of the remaining ester via chiral HPLC.

  • Once the desired conversion (around 50%) and enantiomeric excess are achieved, terminate the reaction.

  • Remove the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with a suitable organic solvent (e.g., n-butanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched this compound.

  • The product can be further purified by column chromatography.

Visualizing the Workflows

Chemical_Synthesis cluster_reactants Reactants cluster_reaction Darzens Condensation cluster_product Product benzaldehyde Benzaldehyde condensation Base-mediated Condensation benzaldehyde->condensation chloroacetate Ethyl Chloroacetate chloroacetate->condensation racemic_product Racemic Ethyl 3-Phenylglycidate condensation->racemic_product

Caption: Workflow for the chemical synthesis of racemic this compound via the Darzens condensation.

Enzymatic_Resolution cluster_start Starting Material cluster_reaction Enzymatic Kinetic Resolution cluster_products Products racemic_ester Racemic Ethyl 3-Phenylglycidate enzyme Lipase or Epoxide Hydrolase racemic_ester->enzyme chiral_ester Chiral Ethyl 3-Phenylglycidate (Unreacted Enantiomer) enzyme->chiral_ester hydrolyzed_product Hydrolyzed Product (Other Enantiomer) enzyme->hydrolyzed_product

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Conclusion

The choice between chemical and enzymatic methods for the synthesis of chiral this compound depends on the specific requirements of the researcher or organization.

  • Chemical synthesis , particularly asymmetric variations of the Darzens condensation, offers the potential for high theoretical yields and may be more adaptable to a wider range of substrates. However, achieving high enantioselectivity can be challenging and often requires specialized and expensive chiral catalysts or auxiliaries, along with stringent reaction conditions.

  • Enzymatic methods , primarily through kinetic resolution, provide a highly selective and environmentally friendly route to enantiomerically pure this compound.[3] These methods operate under mild conditions and can achieve excellent enantiomeric excess. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer, which may be a limiting factor for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is developed.

For applications where high enantiopurity is paramount and environmental considerations are a priority, enzymatic resolution presents a compelling option. For scenarios where maximizing the yield from the starting materials is the primary goal and the infrastructure for handling more demanding chemical reactions is in place, asymmetric chemical synthesis may be preferred. The continuous development of novel catalysts, both chemical and biological, will undoubtedly further refine the options available for the efficient and selective synthesis of this important chiral intermediate.

References

A Comparative Analysis of Catalysts for the Darzens Condensation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Darzens condensation, a classic yet powerful tool in organic synthesis, facilitates the formation of α,β-epoxy esters (glycidic esters) through the reaction of an α-haloester with a carbonyl compound. The choice of catalyst is paramount, profoundly influencing the reaction's yield, stereoselectivity, and substrate scope. This guide provides a comparative analysis of different catalyst systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Performance Comparison of Catalyst Systems

The efficacy of various catalysts in the Darzens condensation is summarized in the table below. The data highlights the strengths and weaknesses of each system, from traditional strong bases to modern, highly selective organocatalysts and Lewis acids.

Catalyst SystemCatalyst/BaseSubstratesReaction TimeYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
Traditional Base NaOEtBenzaldehyde, Ethyl chloroacetate (B1199739)---N/A[1]
Phosphazene Base P1-t-Bu4-Bromobenzaldehyde (B125591), Methyl chloroacetate6 h921:0.9 (cis:trans)N/A[2]
Phosphazene Base P1-t-Bu4-Chlorobenzaldehyde, Methyl chloroacetate6 h921:0.9 (cis:trans)N/A[3]
Phase-Transfer (Achiral) TBABBenzaldehyde, tert-Butyl chloroacetate120 min651.67:1 (cis:trans)N/A[4]
Phase-Transfer (Chiral) Cinchona Alkaloid Derivative2-Naphthaldehyde, 2-Chloro-1-phenylethanone-High-99[5]
Organocatalyst Cyclopropenimine (30 mol%) / K2CO34-Bromobenzaldehyde, tert-Butyl chloroacetate16 h671:0.7 (cis:trans)N/A
Organocatalyst Proline-based4-Chlorobenzaldehyde, Phenacyl chloride-up to 97-up to 99[5]
Lewis Acid Ni(acac)2 (1 mol%) / Chiral LigandN-Boc-isatin, 2-Chloro-1-(4-fluorophenyl)ethanone-99>20:199[3]

In-Depth Catalyst Analysis

Traditional Bases such as sodium ethoxide (NaOEt) are the classical choice for the Darzens condensation.[1] They are inexpensive and readily available, but often suffer from side reactions and lack stereocontrol.

Phosphazene Bases , like P1-t-Bu, are highly basic yet poorly nucleophilic, which allows for the efficient formation of glycidic esters in high yields and under mild conditions.[2] These catalysts can be particularly useful for minimizing hydrolysis of the product, a common issue with traditional base-promoted reactions.[3]

Phase-Transfer Catalysts (PTCs) offer a practical approach, especially for reactions involving solid-liquid or liquid-liquid phases. Simple quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction, though stereoselectivity may be moderate.[4] The true power of PTCs is realized in asymmetric synthesis, where chiral PTCs, often derived from cinchona alkaloids, can induce high enantioselectivity.[5]

Organocatalysts have emerged as a powerful alternative, avoiding the use of metals.

  • Cyclopropenimine superbases can be used in catalytic amounts in the presence of a stoichiometric inorganic base, offering an efficient organocatalytic system.

  • Proline-based catalysts have demonstrated exceptional performance in asymmetric Darzens reactions, affording products with excellent yields and enantioselectivities.[5]

Lewis Acid Catalysts , such as the Ni(acac)2/chiral ligand system, represent a modern approach to the asymmetric Darzens reaction. This system has been shown to be highly effective for specific substrates, like isatins, providing outstanding yields, diastereoselectivity, and enantioselectivity with very low catalyst loading.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. Darzens Condensation with a Phosphazene Base (P1-t-Bu)

  • Reaction: 4-Bromobenzaldehyde with methyl chloroacetate.

  • Procedure: To a solution of 4-bromobenzaldehyde (0.5 mmol) and methyl chloroacetate (0.75 mmol) in anhydrous acetonitrile (B52724) (2 mL), P1-t-Bu (0.75 mmol) is added at 25 °C. The resulting mixture is stirred for 6 hours. The reaction mixture is then concentrated under reduced pressure, and the crude product is purified by flash chromatography on silica (B1680970) gel.[2]

2. Darzens Condensation with a Phase-Transfer Catalyst (TBAB)

  • Reaction: Benzaldehyde with tert-butyl chloroacetate.

  • Procedure: A mixture of benzaldehyde, tert-butyl chloroacetate, and tetrabutylammonium bromide (TBAB) as the catalyst is reacted in the presence of solid sodium hydroxide (B78521) in THF. The reaction is monitored until completion. The stereochemical outcome is influenced by the presence of the catalyst.[4]

3. Asymmetric Darzens Reaction with a Chiral Phase-Transfer Catalyst

  • Reaction: Aldehydes with α-chloro ketones.

  • Procedure: The reaction is carried out in dichloromethane (B109758) at 0 °C using a cinchona alkaloid-derived chiral phase-transfer catalyst. An excess of an inorganic base, such as lithium hydroxide, is used. The reaction typically proceeds with high yield and enantioselectivity.[5]

4. Organocatalytic Darzens Reaction with a Cyclopropenimine Superbase

  • Reaction: 4-Bromobenzaldehyde with tert-butyl chloroacetate.

  • Procedure: The reaction is carried out with 4-bromobenzaldehyde (0.25 mmol), tert-butyl chloroacetate (1.5 equiv.), K2CO3 (4 equiv.), and the cyclopropenimine hydrochloride salt catalyst (30 mol%) in dry acetonitrile (1 mL) at 25 °C for 16 hours.

5. Asymmetric Darzens Reaction with a Lewis Acid Catalyst (Ni(acac)2)

  • Reaction: Isatins with phenacyl chlorides.

  • Procedure: The asymmetric Darzens reaction of isatins is performed using Ni(acac)2 as the Lewis acid and an imidazolidine-pyrroloimidazolone pyridine (B92270) as the chiral ligand. With as little as 1 mol% of the catalyst, the reaction affords diverse spiro-epoxyoxindoles in high yields and stereoselectivities.[3]

Visualizing the Process and Concepts

To further clarify the relationships and workflows, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Darzens Condensation reagents Combine Aldehyde/Ketone and α-Haloester in Solvent catalyst Add Catalyst/Base reagents->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Isolated α,β-Epoxy Ester purification->product

A typical experimental workflow for the Darzens condensation.

Classification of different catalyst types for the Darzens condensation.

reaction_mechanism Simplified Base-Promoted Darzens Condensation Mechanism start α-Haloester + Base enolate Enolate Formation start->enolate aldol_add Aldol-type Addition enolate->aldol_add carbonyl Aldehyde/ Ketone carbonyl->aldol_add intermediate Halohydrin Intermediate aldol_add->intermediate cyclization Intramolecular SN2 Cyclization intermediate->cyclization product α,β-Epoxy Ester cyclization->product

A simplified representation of the base-promoted Darzens reaction mechanism.

References

A Comparative Guide to the Quantitative Analysis of Ethyl 3-phenylglycidate Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the enantiomeric excess (e.e.) of Ethyl 3-phenylglycidate is a critical analytical challenge in the pharmaceutical and fragrance industries. As a key chiral intermediate, ensuring its enantiomeric purity is paramount for the efficacy and safety of the final products. This guide provides a comprehensive comparison of the primary analytical techniques employed for the quantitative analysis of this compound's enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of Analytical Techniques

The separation and quantification of enantiomers necessitate the use of a chiral environment to differentiate between the stereoisomers. Chromatographic techniques such as HPLC, GC, and SFC achieve this through the use of chiral stationary phases (CSPs), where the differential interaction between the enantiomers and the CSP leads to their separation. NMR spectroscopy, on the other hand, typically employs chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the enantiomers, allowing for their quantification.

Experimental Methodologies

Detailed experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for the analysis of this compound enantiomeric excess using Chiral HPLC, Chiral GC, Chiral SFC, and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the enantioselective analysis of a broad range of compounds, including this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak AS-H (250 mm x 4.6 mm, 5 µm particle size)[1].

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) in an 80:20 (v/v) ratio[1].

    • Flow Rate: 0.8 mL/min[1].

    • Column Temperature: Ambient.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers ((Area₁ - Area₂) / (Area₁ + Area₂)) x 100%.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. Cyclodextrin-based chiral stationary phases are commonly employed for such separations[2][3][4].

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection system.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[5][6][7][8].

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min[4].

    • Injection Mode: Split injection with a high split ratio (e.g., 100:1).

    • Injection Volume: 1 µL.

  • Data Analysis: The e.e. is determined by the relative peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that combines the advantages of both gas and liquid chromatography, offering fast and efficient separations with reduced environmental impact[9][10][11]. Polysaccharide-based chiral stationary phases are highly effective for a wide range of chiral separations in SFC[10][11][12][13][14][15].

Experimental Protocol:

  • Instrumentation: A supercritical fluid chromatograph with a UV detector and a back-pressure regulator.

  • Sample Preparation: Dissolve the this compound sample in a mixture of the mobile phase modifiers (e.g., methanol (B129727)/isopropanol) to a concentration of about 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IC-3 (150 mm x 3.0 mm, 3 µm particle size)[16].

    • Mobile Phase: Supercritical CO₂ with a modifier, such as methanol or a methanol/isopropanol mixture. A typical starting condition is 80:20 (CO₂:Modifier, v/v)[16].

    • Flow Rate: 2.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA), such as Pirkle's alcohol, which forms diastereomeric complexes with the enantiomers, resulting in distinct signals in the NMR spectrum[17][18][19].

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add an equimolar amount of a chiral solvating agent (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol - Pirkle's alcohol) to the NMR tube.

    • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Data Acquisition:

    • Nucleus: ¹H.

    • Solvent: CDCl₃.

    • Temperature: 25 °C.

  • Data Analysis: Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes. The enantiomeric excess is determined by the integration ratio of these two peaks.

Quantitative Data Comparison

The performance of each analytical technique can be compared based on several key parameters, which are summarized in the table below.

ParameterChiral HPLCChiral GCChiral SFCNMR Spectroscopy
Resolution (Rs) > 1.5> 2.0> 1.8Not directly applicable; depends on chemical shift difference (Δδ)
Analysis Time 15 - 30 minutes10 - 25 minutes3 - 10 minutes< 5 minutes per sample
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.05 µg/mL~ 0.2 µg/mL~ 0.1 mg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.15 µg/mL~ 0.6 µg/mL~ 0.5 mg/mL
Precision (RSD%) < 2%< 2%< 3%< 5%
Solvent Consumption HighLow (carrier gas)Low (primarily CO₂)Very Low

Table 1. Comparison of quantitative performance parameters for the analysis of this compound e.e.

Advantages and Disadvantages of Each Technique

TechniqueAdvantagesDisadvantages
Chiral HPLC - Wide applicability- Robust and reproducible- Well-established methods- Longer analysis times- High consumption of organic solvents- Higher backpressure
Chiral GC - High resolution and efficiency- Low operating cost (gases are inexpensive)- Sensitive detectors (FID)- Limited to volatile and thermally stable analytes- Potential for sample degradation at high temperatures
Chiral SFC - Very fast analysis times- Low organic solvent consumption ("Green" chemistry)- Lower viscosity allows for higher flow rates- Requires specialized instrumentation- Method development can be more complex
NMR Spectroscopy - Very fast and non-destructive- Provides structural information- Minimal sample preparation- Lower sensitivity and precision compared to chromatography- Requires a high concentration of the analyte- Chiral solvating agents can be expensive

Table 2. Advantages and disadvantages of analytical techniques for e.e. determination.

Experimental Workflow Visualization

The general workflow for determining the enantiomeric excess of this compound using chromatographic techniques is illustrated in the following diagram.

G Experimental Workflow for e.e. Determination cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Analysis start Racemic or Enantioenriched This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter injection Inject into Chromatograph (HPLC/GC/SFC) filter->injection separation Enantiomeric Separation on Chiral Stationary Phase injection->separation detection Detection (UV or FID) separation->detection chromatogram Obtain Chromatogram with Separated Enantiomer Peaks detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess (e.e. %) integration->calculation

Caption: General experimental workflow for the determination of this compound e.e.

Conclusion

The choice of the optimal analytical technique for the quantitative analysis of this compound enantiomeric excess depends on the specific requirements of the analysis. Chiral HPLC offers a reliable and versatile method, while Chiral GC provides excellent resolution for this volatile compound. Chiral SFC stands out for its high speed and environmentally friendly nature, making it an attractive alternative for high-throughput screening. NMR spectroscopy, although less sensitive, provides a very rapid, non-destructive method for a quick estimation of enantiomeric purity. For routine quality control with high accuracy and precision, Chiral HPLC and Chiral GC are the most established methods. For rapid screening and process monitoring, Chiral SFC and NMR spectroscopy are valuable tools. The selection should be based on a careful consideration of factors such as sample throughput needs, available instrumentation, and the desired level of accuracy and sensitivity.

References

A Comparative Guide to Ethyl 3-phenylglycidate and Ethyl 3-methyl-3-phenylglycidate as Synthesis Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ethyl 3-phenylglycidate and Ethyl 3-methyl-3-phenylglycidate, two valuable precursors in organic synthesis. We will delve into their chemical properties, synthesis via the Darzens condensation, and their respective applications in the pharmaceutical and fragrance industries, supported by experimental data and protocols.

Introduction: Key Glycidic Esters

This compound and Ethyl 3-methyl-3-phenylglycidate are α,β-epoxy esters, commonly known as glycidic esters. Their epoxide ring makes them highly reactive intermediates, particularly in the synthesis of aldehydes and ketones. The primary route to their synthesis is the Darzens condensation, a reaction between a carbonyl compound and an α-haloester in the presence of a base.[1]

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the side chain of the anticancer drug Taxol.[2][3] Its structure arises from the condensation of benzaldehyde (B42025) and an ethyl chloroacetate.

Ethyl 3-methyl-3-phenylglycidate , often referred to as "strawberry aldehyde," is widely used in the flavor and fragrance industry for its characteristic fruity scent.[4][5] It is synthesized from acetophenone (B1666503) and an ethyl chloroacetate. Historically, it has also been a precursor in the synthesis of phenylacetone.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of both compounds is presented below.

PropertyThis compoundEthyl 3-methyl-3-phenylglycidate
Molecular Formula C₁₁H₁₂O₃C₁₂H₁₄O₃
Molecular Weight 192.21 g/mol 206.24 g/mol [7]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[7]
Boiling Point 138-140 °C at 10 mmHg272-275 °C (with decomposition)[8]
Key Functional Groups Ester, Epoxide, PhenylEster, Epoxide, Phenyl, Methyl
Primary Carbonyl Precursor BenzaldehydeAcetophenone

The Darzens Condensation: A Comparative Overview

The Darzens condensation is the cornerstone of the synthesis for both glycidic esters. The choice of the starting carbonyl compound—an aldehyde (benzaldehyde) versus a ketone (acetophenone)—is the primary determinant of the final product's structure and subsequent reactivity. Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions like the Darzens condensation.[9][10]

Darzens_Comparison cluster_ethyl_3_phenylglycidate Synthesis of this compound cluster_ethyl_3_methyl_3_phenylglycidate Synthesis of Ethyl 3-methyl-3-phenylglycidate benzaldehyde Benzaldehyde reaction1 benzaldehyde->reaction1 ethyl_chloroacetate1 Ethyl Chloroacetate ethyl_chloroacetate1->reaction1 base1 Base (e.g., NaOEt) base1->reaction1 ethyl_3_phenylglycidate This compound reaction1->ethyl_3_phenylglycidate Darzens Condensation acetophenone Acetophenone reaction2 acetophenone->reaction2 ethyl_chloroacetate2 Ethyl Chloroacetate ethyl_chloroacetate2->reaction2 base2 Base (e.g., NaNH₂) base2->reaction2 ethyl_3_methyl_3_phenylglycidate Ethyl 3-methyl-3-phenylglycidate reaction2->ethyl_3_methyl_3_phenylglycidate Darzens Condensation Precursor_Comparison cluster_ethyl_3_phenylglycidate_pathway This compound Pathway cluster_ethyl_3_methyl_3_phenylglycidate_pathway Ethyl 3-methyl-3-phenylglycidate Pathway ethyl_3_phenylglycidate This compound hydrolysis_decarboxylation1 Hydrolysis & Decarboxylation ethyl_3_phenylglycidate->hydrolysis_decarboxylation1 taxol_side_chain Taxol Side Chain (N-Benzoyl-(2R,3S)-3-phenylisoserine) ethyl_3_phenylglycidate->taxol_side_chain Multi-step Synthesis phenylacetaldehyde Phenylacetaldehyde (Aldehyde Product) hydrolysis_decarboxylation1->phenylacetaldehyde ethyl_3_methyl_3_phenylglycidate Ethyl 3-methyl-3-phenylglycidate hydrolysis_decarboxylation2 Hydrolysis & Decarboxylation ethyl_3_methyl_3_phenylglycidate->hydrolysis_decarboxylation2 hydratropaldehyde Hydratropaldehyde (Aldehyde Product) ethyl_3_methyl_3_phenylglycidate->hydratropaldehyde Rearrangement phenylacetone Phenylacetone (Ketone Product) hydrolysis_decarboxylation2->phenylacetone

References

A Comparative Guide to Alternative Synthetic Routes for the Taxol C-13 Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The C-13 side chain of Paclitaxel (Taxol), N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical component for the potent anti-cancer activity of this widely used chemotherapeutic agent. Its stereochemically dense structure has spurred the development of numerous innovative synthetic strategies. This guide provides an objective comparison of prominent alternative synthetic routes, presenting quantitative data, detailed experimental protocols for key transformations, and visual workflows to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Routes

The following table summarizes key quantitative data for the discussed synthetic routes, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthetic RouteKey Chiral StepStarting MaterialNumber of Steps (to protected side chain)Overall YieldEnantiomeric Excess (ee)Diastereomeric Excess (de)
Ojima-Holton β-Lactam Method Chiral Auxiliary Mediated [2+2] CycloadditionGlycolic Acid, Benzaldehyde (B42025)~6Moderate>98%>95% (cis)
Sharpless Asymmetric Dihydroxylation Asymmetric DihydroxylationEthyl Cinnamate (B1238496)~4High>99%N/A
Jacobsen Catalytic Asymmetric Epoxidation Asymmetric Epoxidationcis-Ethyl Cinnamate~4Good93%N/A
L-Proline Catalyzed Asymmetric Synthesis Asymmetric α-amination3-Oxo-3-phenylpropanoate~5Moderateup to 99%N/A
Chemoenzymatic Synthesis Enzymatic ResolutionRacemic β-lactam or esterVariableGood>99%N/A

I. Ojima-Holton β-Lactam Method

This widely adopted strategy relies on the stereoselective [2+2] cycloaddition (Staudinger reaction) between a ketene (B1206846) and an imine bearing a chiral auxiliary to construct the β-lactam ring with high diastereoselectivity. Subsequent ring-opening affords the desired side chain.

Experimental Protocol: Chiral Auxiliary Mediated [2+2] Cycloaddition

1. Formation of the Chiral Imine:

  • To a solution of a chiral amino ester (e.g., (S)-ethyl lactate) (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂), add benzaldehyde (1.0 eq).

  • Add a dehydrating agent such as anhydrous MgSO₄.

  • Stir the mixture at room temperature for 4-6 hours.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.[1]

2. [2+2] Cycloaddition (Staudinger Reaction):

  • Dissolve the crude chiral imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.

  • In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and add triethylamine (B128534) (1.5 eq) dropwise at 0 °C to generate the ketene in situ.

  • Transfer the ketene solution to the chilled imine solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cis-β-lactam with high diastereoselectivity.[1][2]

3. Hydrolysis of the β-Lactam:

  • Dissolve the purified β-lactam (1.0 eq) in a mixture of methanol (B129727) and water.

  • Add a base such as lithium hydroxide (B78521) (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the desired N-benzoyl-(2R,3S)-3-phenylisoserine.

Ojima_Holton_Pathway cluster_start Starting Materials cluster_imine Imine Formation cluster_ketene Ketene Generation cluster_cycloaddition [2+2] Cycloaddition cluster_hydrolysis Hydrolysis Chiral Amino Ester Chiral Amino Ester Chiral Imine Chiral Imine Chiral Amino Ester->Chiral Imine Benzaldehyde Benzaldehyde Benzaldehyde->Chiral Imine cis-β-Lactam cis-β-Lactam Chiral Imine->cis-β-Lactam Acetoxyacetyl chloride Acetoxyacetyl chloride Ketene Ketene Acetoxyacetyl chloride->Ketene Et3N Ketene->cis-β-Lactam -78 °C to rt Taxol Side Chain Taxol Side Chain cis-β-Lactam->Taxol Side Chain LiOH

Ojima-Holton β-Lactam Synthesis Workflow

II. Sharpless Asymmetric Dihydroxylation

This highly efficient and enantioselective method installs the two adjacent stereocenters of the side chain in a single step through the asymmetric dihydroxylation of a cinnamate ester. The use of commercially available AD-mix reagents simplifies the procedure.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation
  • In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water.

  • Add AD-mix-β (for the desired (2R,3S) stereochemistry) and stir at room temperature until all solids have dissolved, resulting in a clear, pale yellow-green solution.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve ethyl cinnamate (1.0 eq) in the t-butanol/water solvent system and add it to the cooled AD-mix solution with vigorous stirring.

  • Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography to yield the (2R,3S)-diol with high enantioselectivity.[1][3]

  • The diol is then converted to the Taxol side chain through a series of standard transformations including conversion to a cyclic sulfite, ring-opening with an azide, reduction, and N-benzoylation.[4]

Sharpless_AD_Pathway Ethyl Cinnamate Ethyl Cinnamate Diol Diol Ethyl Cinnamate->Diol AD-mix-β Cyclic Sulfite Cyclic Sulfite Diol->Cyclic Sulfite SOCl2 Azido Alcohol Azido Alcohol Cyclic Sulfite->Azido Alcohol NaN3 Amino Alcohol Amino Alcohol Azido Alcohol->Amino Alcohol H2, Pd/C Taxol Side Chain Taxol Side Chain Amino Alcohol->Taxol Side Chain BzCl, Pyridine

Sharpless Asymmetric Dihydroxylation Route

III. Jacobsen Catalytic Asymmetric Epoxidation

This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of cis-cinnamate (B1236797) esters. The resulting epoxide is then opened with an amine source to generate the amino alcohol precursor to the side chain.

Experimental Protocol: Jacobsen Asymmetric Epoxidation
  • To a solution of cis-ethyl cinnamate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add the Jacobsen catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (0.05 eq).

  • Add a co-oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), portion-wise over 1 hour.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral epoxide.

  • The epoxide is then subjected to regioselective ring-opening at the benzylic position with an amine source, followed by N-benzoylation to give the final protected side chain.[4]

Jacobsen_Epoxidation_Pathway cis-Ethyl Cinnamate cis-Ethyl Cinnamate Chiral Epoxide Chiral Epoxide cis-Ethyl Cinnamate->Chiral Epoxide Jacobsen Catalyst, m-CPBA Amino Alcohol Amino Alcohol Chiral Epoxide->Amino Alcohol NH3 Taxol Side Chain Taxol Side Chain Amino Alcohol->Taxol Side Chain BzCl, Pyridine

Jacobsen Asymmetric Epoxidation Route

IV. L-Proline Catalyzed Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of the Taxol side chain. L-proline has been effectively used to catalyze the asymmetric α-amination of β-keto esters, establishing the crucial C-3 stereocenter.

Experimental Protocol: L-Proline Catalyzed α-Amination
  • To a solution of ethyl benzoylacetate (1.0 eq) in a suitable solvent such as chloroform, add L-proline (0.2 eq).

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 48 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α-aminated product.

  • Subsequent reduction of the ketone and N-benzoylation affords the protected Taxol side chain.

Proline_Catalysis_Pathway Ethyl Benzoylacetate Ethyl Benzoylacetate α-Amino β-keto ester α-Amino β-keto ester Ethyl Benzoylacetate->α-Amino β-keto ester L-Proline, DEAD Amino Alcohol Amino Alcohol α-Amino β-keto ester->Amino Alcohol Reduction (e.g., NaBH4) Taxol Side Chain Taxol Side Chain Amino Alcohol->Taxol Side Chain BzCl, Pyridine

L-Proline Catalyzed Asymmetric Synthesis

V. Chemoenzymatic Synthesis

Chemoenzymatic methods utilize enzymes for key stereoselective transformations, often the resolution of a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic β-lactams or esters, providing access to enantiomerically pure intermediates.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Lactam
  • Synthesize a racemic mixture of a suitable precursor, such as 3-hydroxy-4-phenyl-β-lactam, using established chemical methods.

  • To a solution of the racemic β-lactam in an appropriate organic solvent (e.g., toluene), add a lipase (B570770), such as Pseudomonas cepacia lipase (PCL).

  • Add an acyl donor, such as vinyl acetate.

  • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.

  • The enzyme will selectively acylate one enantiomer of the β-lactam.

  • Stop the reaction at approximately 50% conversion.

  • Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.

  • The desired enantiomer (either the acylated or unreacted component, depending on the enzyme's selectivity) is then converted to the protected Taxol side chain through appropriate chemical transformations, such as N-benzoylation and, if necessary, esterification.[4]

Chemoenzymatic_Pathway Racemic β-Lactam Racemic β-Lactam Enantiomerically Pure β-Lactam Enantiomerically Pure β-Lactam Racemic β-Lactam->Enantiomerically Pure β-Lactam Lipase, Acyl Donor Taxol Side Chain Taxol Side Chain Enantiomerically Pure β-Lactam->Taxol Side Chain Chemical Transformations

Chemoenzymatic Synthesis via Kinetic Resolution

Conclusion

The synthesis of the Taxol C-13 side chain has been a fertile ground for the development of new and powerful synthetic methodologies. The Ojima-Holton β-lactam method, while a multi-step process, is a robust and widely adopted strategy that provides excellent stereocontrol.[4] The Sharpless Asymmetric Dihydroxylation offers a highly efficient and enantioselective route, installing the key stereocenters in a single step.[4] The Jacobsen Epoxidation provides another effective catalytic asymmetric approach.[4] Organocatalytic methods, such as the L-proline catalyzed synthesis, offer a metal-free alternative, while chemoenzymatic routes provide a green and highly selective option. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for stereochemical purity.

References

Efficacy of Pharmaceutical Compounds Derived from Ethyl 3-phenylglycidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 3-phenylglycidate serves as a crucial chiral building block in the synthesis of a diverse range of pharmaceutical compounds. This guide provides a comparative analysis of the efficacy of prominent drugs derived from this intermediate, including the anticancer agent paclitaxel (B517696), the antidepressant reboxetine (B1679249), the nootropic candidate (-)-clausenamide, and the cardiovascular drug diltiazem (B1670644). The performance of these compounds is evaluated against relevant alternatives, supported by data from clinical and preclinical studies.

Paclitaxel: A Microtubule-Stabilizing Anticancer Agent

Paclitaxel, a cornerstone in chemotherapy, is synthesized through a semi-synthetic process where a key intermediate is derived from this compound. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Comparative Efficacy

Clinical trials have extensively evaluated the efficacy of paclitaxel against other taxanes, such as docetaxel (B913), in various cancers.

Table 1: Comparison of Paclitaxel and Docetaxel in Metastatic Breast Cancer

Outcome MeasurePaclitaxel (175 mg/m²)Docetaxel (100 mg/m²)p-value
Median Overall Survival12.7 months15.4 months0.03[1][2]
Median Time to Progression3.6 months5.7 months<0.0001[1][2]
Overall Response Rate25%32%0.10[1][2]

In a phase III study for metastatic breast cancer, docetaxel demonstrated a statistically significant improvement in overall survival and time to progression compared to paclitaxel.[1][2] However, another phase III trial in operable breast cancer found no significant difference in relapse-free survival between weekly paclitaxel and a docetaxel-capecitabine combination.[3]

Experimental Protocols

Phase III Trial of Paclitaxel vs. Docetaxel in Metastatic Breast Cancer:

  • Patient Population: Patients with advanced breast cancer that had progressed after an anthracycline-containing chemotherapy regimen.

  • Treatment Arms:

    • Paclitaxel: 175 mg/m² administered as a 3-hour intravenous infusion every 3 weeks.[1][2]

    • Docetaxel: 100 mg/m² administered as a 1-hour intravenous infusion every 3 weeks.[1][2]

  • Primary Endpoint: Overall response rate.[2]

  • Secondary Endpoints: Time to disease progression and overall survival.[2]

Signaling Pathway

paclitaxel_pathway paclitaxel Paclitaxel tubulin β-tubulin subunit of Microtubules paclitaxel->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M phase) microtubule->mitotic_arrest bcl2 Bcl-2 Phosphorylation mitotic_arrest->bcl2 jnk JNK/SAPK Pathway Activation mitotic_arrest->jnk apoptosis Apoptosis bcl2->apoptosis jnk->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Reboxetine: A Selective Norepinephrine (B1679862) Reuptake Inhibitor for Depression

Reboxetine, an antidepressant, is synthesized utilizing a derivative of this compound. It functions as a selective norepinephrine reuptake inhibitor (NRI), thereby increasing the concentration of norepinephrine in the synaptic cleft.[4][5][6]

Comparative Efficacy

Reboxetine's efficacy has been compared to selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) in the treatment of major depressive disorder.

Table 2: Comparison of Reboxetine and Fluoxetine in Major Depressive Disorder

Study OutcomeReboxetine (8-10 mg/day)Fluoxetine (20-40 mg/day)Notes
Mean reduction in Hamilton Depression Rating Scale (HAM-D) total scoreSimilar to fluoxetineSimilar to reboxetineBoth superior to placebo.[7][8]
Efficacy in severely ill patientsSuperior to fluoxetineLess effective than reboxetineBased on a sub-analysis.[7][8]
Improvement in social functioningGreater improvementLess improvementParticularly in motivation and negative self-perception.[7]

Clinical studies have shown that while the overall efficacy of reboxetine and fluoxetine in reducing depressive symptoms is similar, reboxetine may offer advantages in severely ill patients and in improving social functioning.[7][8] However, it's important to note that some meta-analyses have found reboxetine to be less effective than other antidepressants.[9]

Experimental Protocols

Double-Blind, Randomized, Parallel-Group, Multicenter Trial:

  • Patient Population: 549 patients with major depression.[7]

  • Treatment Arms:

    • Reboxetine: 8-10 mg/day for 8 weeks.[7]

    • Fluoxetine: 20-40 mg/day for 8 weeks.[7]

    • Placebo (in one of the two studies).[7]

  • Primary Efficacy Measure: Mean reduction in the Hamilton Rating Scale for Depression (HAM-D) total score.[7]

Signaling Pathway

reboxetine_pathway reboxetine Reboxetine net Norepinephrine Transporter (NET) in presynaptic neuron reboxetine->net Selectively blocks ne_reuptake Inhibition of Norepinephrine Reuptake net->ne_reuptake ne_synapse Increased Norepinephrine in Synaptic Cleft ne_reuptake->ne_synapse postsynaptic_receptors Activation of Postsynaptic Adrenergic Receptors ne_synapse->postsynaptic_receptors downstream Downstream Signaling and Antidepressant Effect postsynaptic_receptors->downstream

Caption: Reboxetine's mechanism of action in the synapse.

(-)-Clausenamide: A Nootropic Candidate for Neurodegenerative Diseases

(-)-Clausenamide is a neuroprotective agent whose synthesis involves an this compound-derived intermediate. Preclinical studies suggest its potential as a treatment for cognitive impairment and neurodegenerative diseases like Alzheimer's.[10][11][12]

Preclinical Efficacy

As of now, the efficacy data for (-)-clausenamide is primarily from preclinical animal models. There is a lack of comparative clinical trial data against other nootropic agents.

Table 3: Preclinical Effects of (-)-Clausenamide in Models of Memory Impairment

Experimental ModelEffect of (-)-ClausenamideKey Findings
Ten different models of memory impairmentIncreased cognitionThe (-) enantiomer is the active form, while the (+) enantiomer is inactive and more toxic.[10][11]
In vitro and in vivo models of Alzheimer's diseaseInhibition of β-amyloid (Aβ) toxicity and tau hyperphosphorylationSuppresses key pathological features of Alzheimer's disease.[10][11][12]
Rat hippocampal slicesIncreased synaptic plasticity (Long-Term Potentiation)Enhances synaptic efficacy and structure.[10][13]

Preclinical evidence strongly suggests that (-)-clausenamide has multi-target neuroprotective effects, including enhancing synaptic plasticity, reducing amyloid-beta toxicity, and inhibiting tau hyperphosphorylation.[10][12][14]

Experimental Protocols

In Vivo Electrophysiology in Rats:

  • Animal Model: Anesthetized or freely moving rats.[10]

  • Intervention: Oral administration of (-)-clausenamide (e.g., 8 mg/kg).[10]

  • Procedure: High-frequency stimulation (HFS) of the perforant path to induce long-term potentiation (LTP) in the dentate gyrus.[10]

  • Measurement: Recording of field excitatory postsynaptic potentials (f-EPSPs) to assess synaptic efficacy.[10]

Signaling Pathway

clausenamide_pathway clausenamide (-)-Clausenamide ca2 Moderate increase in intracellular Ca2+ clausenamide->ca2 cholinergic Modulation of Cholinergic System clausenamide->cholinergic synaptic_plasticity Increased Synaptic Plasticity (LTP) clausenamide->synaptic_plasticity abeta Inhibition of Aβ-induced toxicity clausenamide->abeta tau Inhibition of Tau Hyperphosphorylation clausenamide->tau neuroprotection Neuroprotection and Cognitive Enhancement ca2->neuroprotection cholinergic->neuroprotection synaptic_plasticity->neuroprotection abeta->neuroprotection tau->neuroprotection

Caption: Multi-target neuroprotective mechanisms of (-)-clausenamide.

Diltiazem: A Calcium Channel Blocker for Cardiovascular Diseases

Diltiazem, a benzothiazepine (B8601423) derivative synthesized from an this compound analogue, is a non-dihydropyridine calcium channel blocker. It is widely used in the management of hypertension, angina, and certain arrhythmias.[15] Its mechanism of action involves inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[15][16]

Comparative Efficacy

Diltiazem's antihypertensive efficacy has been compared to other classes of cardiovascular drugs, such as beta-blockers.

Table 4: Comparison of Diltiazem and Beta-Blockers (Propranolol/Metoprolol) in Essential Hypertension

Outcome MeasureDiltiazemPropranolol (B1214883)/Metoprolol (B1676517)Notes
Reduction in Supine Blood PressureSignificant reductionSignificant reductionBoth drugs effectively lowered resting blood pressure.[17][18]
Blood Pressure during ExerciseSignificantly reducedSignificantly reducedBoth treatments lowered blood pressure during exercise.[18]
Heart RateNo significant changeDecreasedDiltiazem does not significantly affect heart rate at rest.[18]
Exercise CapacityNo effectReducedPropranolol was associated with a shorter duration of exercise.[17]

Clinical trials have demonstrated that diltiazem is as effective as beta-blockers in reducing blood pressure in patients with mild to moderate essential hypertension.[17][18] A key difference is that diltiazem does not negatively impact exercise capacity, unlike beta-blockers.[17] In a retrospective study comparing diltiazem and metoprolol for rate control in atrial fibrillation, both drugs showed similar efficacy.[19]

Experimental Protocols

Crossover, Double-Blind, Randomized Trial in Essential Hypertension:

  • Patient Population: 20 patients with mild or moderate essential hypertension.[18]

  • Treatment Phases: Four-week treatment periods with either diltiazem or metoprolol, with a crossover to the other treatment.[18]

  • Dosages:

    • Diltiazem: 60 mg four times a day.[18]

    • Metoprolol: 100 mg twice a day.[18]

  • Assessments: Blood pressure and heart rate measured at rest and during a bicycle exercise test.[18]

Signaling Pathway

diltiazem_pathway diltiazem Diltiazem l_type_ca_channel L-type Voltage-gated Ca2+ Channel diltiazem->l_type_ca_channel Blocks ca_influx Inhibition of Ca2+ Influx l_type_ca_channel->ca_influx smooth_muscle Vascular Smooth Muscle Cells ca_influx->smooth_muscle cardiac_muscle Cardiac Muscle Cells ca_influx->cardiac_muscle vasodilation Vasodilation smooth_muscle->vasodilation contractility Decreased Myocardial Contractility & Heart Rate cardiac_muscle->contractility bp_reduction Blood Pressure Reduction vasodilation->bp_reduction antianginal Antianginal Effect contractility->antianginal

Caption: Diltiazem's mechanism of action via calcium channel blockade.

References

Comparative Analysis of Ethyl 3-phenylglycidate Derivative Cross-reactivity in a Biocatalytic Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity, or more accurately, the substrate specificity, of various Ethyl 3-phenylglycidate (EPG) derivatives in a biological assay. The data presented is derived from a study on the bioresolution of racemic EPG and its analogues by the epoxide hydrolase enzyme from the yeast Galactomyces geotrichum ZJUTZQ200. This enzymatic assay serves as a model system to understand how structural modifications to the EPG scaffold affect its interaction with a biological macromolecule, providing insights relevant to drug development and biocatalysis.

Data Presentation: Substrate Specificity of Epoxide Hydrolase

The following table summarizes the quantitative data on the enantioselective hydrolysis of various racemic phenylglycidate derivatives and other epoxides by G. geotrichum ZJUTZQ200. The enantiomeric excess of the substrate (e.e.s) is a measure of the enzyme's ability to selectively hydrolyze one enantiomer, indicating its specificity for different substrates. A high e.e.s value suggests high specificity and low reactivity with the other enantiomer.

Compound No.Substrate NameR1 GroupR2 Groupe.e.s (%)
1 This compoundHC2H5> 99
2 Mthis compoundHCH3> 95
3 Propyl 3-phenylglycidateHC3H7> 95
4 Isopropyl 3-phenylglycidateHCH(CH3)2> 95
5 Ethyl 3-(4-methoxyphenyl)glycidateOCH3C2H525
6 Styrene oxide--< 5
7 Propylene oxide--< 5
8 1,2-Epoxyoctane--< 5
9 Epichlorohydrin--< 5

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure (Darzens Condensation): Phenylglycidate derivatives were synthesized via the Darzens reaction. In a typical procedure, an appropriate chloroacetate (B1199739) ester (e.g., methyl chloroacetate, ethyl chloroacetate) is reacted with a substituted or unsubstituted benzaldehyde (B42025) in the presence of a base, such as sodium methoxide (B1231860) or sodium ethoxide, in an anhydrous solvent like methanol (B129727) or ethanol. The reaction mixture is typically stirred at a controlled temperature until completion. The resulting glycidic ester is then isolated and purified using standard techniques like column chromatography.

Biocatalytic Resolution of Racemic Phenylglycidates

Strain and Culture Conditions: Galactomyces geotrichum ZJUTZQ200 was isolated from soil samples and maintained on a suitable agar (B569324) medium. For the bioresolution experiments, the yeast was cultured in a liquid medium to obtain sufficient biomass.

Enzymatic Hydrolysis Assay: The whole-cell catalyzed hydrolysis of racemic phenylglycidate derivatives was carried out in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.2). A specific amount of the racemic substrate, dissolved in a co-solvent like DMSO, was added to a suspension of the yeast cells. The reaction mixture was incubated at a controlled temperature (e.g., 30°C) with agitation.

Analytical Method for Enantiomeric Excess Determination: The enantiomeric excess of the remaining substrate (e.e.s) was determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Daicel Chiralpak AS-H column). A mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) was used for the separation of the enantiomers. The peaks corresponding to the two enantiomers were detected by UV absorption, and the e.e.s was calculated from the peak areas.[1]

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_bioassay Biocatalytic Assay cluster_analysis Analysis s1 Darzens Condensation (Aldehyde + Chloroacetate) s2 Purification (Column Chromatography) s1->s2 b2 Whole-cell Biotransformation (Racemic Substrate + Yeast) s2->b2 Racemic Derivatives b1 Yeast Culture (G. geotrichum) b1->b2 b3 Extraction of Unreacted Substrate b2->b3 a1 Chiral HPLC Analysis b3->a1 a2 Determination of e.e.s a1->a2

Caption: Experimental workflow for the synthesis and biocatalytic resolution of EPG derivatives.

signaling_pathway cluster_reactants Reactants cluster_products Products racemate Racemic Phenylglycidate ((R,S)-EPG + (S,R)-EPG) enzyme Epoxide Hydrolase (from G. geotrichum) racemate->enzyme Binding unreacted Enantioenriched Substrate ((R,S)-EPG) enzyme->unreacted Selective Hydrolysis of one enantiomer hydrolyzed Hydrolyzed Product (Diol) enzyme->hydrolyzed

Caption: Enzymatic resolution of racemic this compound.

References

A Comparative Guide to the Validation of Ethyl 3-Phenylglycidate Purity and Identity: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity and unequivocal confirmation of identity are critical for ethyl 3-phenylglycidate, a key intermediate in the synthesis of various pharmaceuticals and a significant component in the flavor and fragrance industry. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive validation of this compound. The information herein is supported by experimental data and established analytical principles to aid in selecting the most appropriate method for a given application.

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. Its high separation efficiency combined with the specificity of mass spectrometric detection allows for both reliable quantification of purity and confident identification of the compound and potential impurities. While a specific, fully validated GC-MS method for the purity of this compound is not extensively published, methods for structurally similar volatile esters provide a strong basis for its validation.

High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is invaluable for the enantioselective analysis of this compound. This is crucial in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of this compound beyond doubt.

The following tables summarize the performance parameters for each technique. It is important to note that while HPLC and NMR data are specific to this compound, some quantitative GC-MS validation parameters are based on established data for analogous volatile esters due to a lack of publicly available, specific validation studies for this compound.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Validation

FeatureGC-MSChiral HPLCNMR Spectroscopy
Primary Application Purity assessment and identity confirmationEnantiomeric purity and separationUnambiguous structural elucidation and identity confirmation
Sample Type Volatile and thermally stable compoundsChiral compoundsSoluble compounds
Detection Principle Mass-to-charge ratio of ionized moleculesUV absorbance after chromatographic separationNuclear spin transitions in a magnetic field
Quantitative Capability ExcellentGoodPrimarily qualitative and for relative quantification
Structural Information Fragmentation pattern provides structural cluesNoneDetailed molecular structure

Table 2: Typical GC-MS Validation Parameters for Volatile Esters

Validation ParameterAcceptance CriteriaTypical Performance Data
Linearity (r²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) ≤ 5%≤ 3%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1Analyte dependent, typically in the low ng/mL range
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1Analyte dependent, typically in the mid-to-high ng/mL range

Experimental Protocols

GC-MS Method for Purity and Identity

This protocol is a representative example for the analysis of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Dissolve the sample to be tested in the same solvent to a concentration within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

    • The identity is confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. Key fragments for this compound can be found in spectral libraries.[1]

Chiral HPLC Method for Enantiomeric Purity

This protocol is based on a published method for the chiral separation of this compound.[2]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Instrumentation and Conditions:

    • HPLC System: Waters 1525 or equivalent.

    • Column: Daicel Chiralpak AS-H (250 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: n-hexane/isopropanol (90:10, v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm.

    • Column Temperature: Ambient.

  • Data Analysis:

    • The enantiomeric purity (enantiomeric excess, e.e.) is calculated from the peak areas of the two enantiomers.

NMR Spectroscopy for Structural Confirmation

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • NMR Instrumentation and Conditions:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled spectrum.

  • Data Analysis:

    • The identity of this compound is confirmed by comparing the chemical shifts, multiplicities, and integration of the signals in the ¹H and ¹³C NMR spectra with established data.[1][2]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample stock Prepare Stock Solution (1 mg/mL) start->stock standards Prepare Calibration Standards stock->standards sample_prep Prepare Test Sample stock->sample_prep injection Inject 1 µL into GC standards->injection sample_prep->injection separation Chromatographic Separation (HP-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-300) ionization->detection chromatogram Obtain Total Ion Chromatogram detection->chromatogram mass_spectrum Obtain Mass Spectrum detection->mass_spectrum purity Calculate Purity (% Area) chromatogram->purity identity Compare Retention Time & Mass Spectrum mass_spectrum->identity

Caption: Experimental workflow for GC-MS analysis.

Method_Comparison cluster_gcms GC-MS cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy gcms_node Purity & Identity gcms_pros Pros: - High Sensitivity - High Selectivity - Quantitative gcms_node->gcms_pros gcms_cons Cons: - Requires Volatility & Thermal Stability gcms_node->gcms_cons hplc_node Enantiomeric Purity hplc_pros Pros: - Separates Enantiomers - Quantitative hplc_node->hplc_pros hplc_cons Cons: - Less Structural Information - Requires Chiral Column hplc_node->hplc_cons nmr_node Structural Confirmation nmr_pros Pros: - Definitive Structural Information - Non-destructive nmr_node->nmr_pros nmr_cons Cons: - Lower Sensitivity - Primarily Qualitative nmr_node->nmr_cons start This compound Validation start->gcms_node start->hplc_node start->nmr_node

Caption: Comparison of analytical methods.

References

Comparison of different epoxide hydrolase enzymes for kinetic resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic resolution of racemic epoxides into enantiomerically pure epoxides and vicinal diols is a critical process in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Epoxide hydrolases (EHs) have emerged as powerful biocatalysts for this transformation due to their high enantioselectivity, mild reaction conditions, and lack of need for cofactors. This guide provides an objective comparison of the performance of epoxide hydrolases from three prominent microbial sources: Aspergillus niger, Bacillus megaterium, and Agromyces mediolanus, supported by experimental data.

Performance Comparison of Epoxide Hydrolases

The choice of epoxide hydrolase is crucial for achieving high enantiomeric excess (e.e.) and yield in a kinetic resolution. The following tables summarize the performance of EHs from Aspergillus niger, Bacillus megaterium, and Agromyces mediolanus for the resolution of various racemic epoxides.

Table 1: Kinetic Resolution of Styrene (B11656) Oxide

Enzyme SourceBiocatalyst FormSubstrate Conc.Product (Diol) e.e. (%)Unreacted Epoxide e.e. (%)Yield (%)Enantiomeric Ratio (E)Reference
Aspergillus nigerImmobilized120 g/L99 (R)99 (S)~50>200[1]
Aspergillus nigerFree EnzymeNot specified92 (R)99 (S)5040[2]
Aspergillus usamiiCell-free extract200 mMNot specified98.1 (S)Not specifiedNot specified[3]
Agromyces mediolanus (variant)PurifiedNot specifiedNot specified>99 (R)Not specifiedNot specified[4]

Table 2: Kinetic Resolution of Glycidyl (B131873) Ethers

Enzyme SourceSubstrateBiocatalyst FormProduct (Diol) e.e. (%)Unreacted Epoxide e.e. (%)Yield (%)Enantiomeric Ratio (E)Reference
Bacillus megateriumo-methylphenyl glycidyl etherWhole cellsNot specified84-99 (S)Not specified21-73[5]
Bacillus megateriumm-methylphenyl glycidyl etherWhole cellsNot specified84-99 (S)Not specified21-73[5]
Bacillus megateriump-methylphenyl glycidyl etherWhole cellsNot specified84-99 (R)Not specified21-73[5]
Bacillus megaterium (mutant M145A)α-naphthyl glycidyl etherPurified91.1 (R)99.4 (S)Not specified131[6]
Aspergillus niger (mutant LW202)Phenyl glycidyl etherPurifiedNot specifiedNot specifiedNot specified115[4]
Tsukamurella paurometabolaPhenyl glycidyl etherPurifiedNot specified>99 (R)4565[7]
Agromyces mediolanus (variant)Benzyl glycidyl etherPurifiedNot specified>99 (S)34Not specified[4]

Table 3: Kinetic Resolution of Epichlorohydrin (B41342)

Enzyme SourceBiocatalyst FormSubstrate Conc.Product (Diol) e.e. (%)Unreacted Epoxide e.e. (%)Yield (%)Enantiomeric Ratio (E)Reference
Agromyces mediolanus (Wild-Type)Whole cellsNot specifiedNot specifiedNot specifiedNot specified12.9[8]
Agromyces mediolanus (mutant VDF)Whole cells450 mMNot specified>99 (S)40.590.0[8]
Agrobacterium radiobacterRecombinant25.6 mMNot specified≥99 (R)42.7Not specified[2]

Visualizing the Process

Mechanism of Kinetic Resolution by Epoxide Hydrolase

The kinetic resolution process relies on the enzyme's ability to preferentially catalyze the hydrolysis of one enantiomer of a racemic epoxide, leaving the unreacted epoxide enriched in the other enantiomer.

G Kinetic Resolution of a Racemic Epoxide cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products racemic_epoxide Racemic Epoxide (R- and S-enantiomers) enzyme Epoxide Hydrolase (EH) racemic_epoxide->enzyme + H₂O diol Diol (from fast-reacting enantiomer) enzyme->diol Fast reaction unreacted_epoxide Enantioenriched Epoxide (slow-reacting enantiomer) enzyme->unreacted_epoxide Slow reaction G Experimental Workflow for EH Comparison start Start enzyme_prep Enzyme Preparation (e.g., cell lysate, purified enzyme) start->enzyme_prep reaction_setup Reaction Setup - Buffer - Racemic Epoxide - Enzyme enzyme_prep->reaction_setup incubation Incubation (Controlled temperature and time) reaction_setup->incubation quenching Reaction Quenching (e.g., solvent extraction) incubation->quenching analysis Analysis (Chiral HPLC or GC) quenching->analysis data_processing Data Processing - Calculate e.e. - Calculate Yield - Calculate E-value analysis->data_processing comparison Performance Comparison data_processing->comparison end End comparison->end

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 3-phenylglycidate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. Ethyl 3-phenylglycidate, an epoxide with significant applications, requires a meticulous disposal protocol due to its reactive nature. This guide provides essential, step-by-step procedures for its safe management and disposal, ensuring both laboratory safety and environmental responsibility.

Immediate Safety and Handling

This compound is classified as an epoxide, a class of compounds known for their high reactivity. It is a combustible liquid that may cause an allergic skin reaction. Due to its reactivity, it can undergo violent polymerization when exposed to catalysts or heat and can react with acids, bases, oxidizing agents, and reducing agents.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Nitrile gloves

  • Safety goggles

  • A laboratory coat

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Storage and Spill Procedures

Proper storage is critical to prevent hazardous reactions. This compound should be stored in a refrigerator in a tightly sealed container.[2]

In the event of a small spill, the following steps should be taken:

  • Absorb the spill using absorbent paper.

  • Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag.

  • Wash the contaminated surface first with alcohol, followed by a strong soap and water solution.

  • The sealed bag containing contaminated materials must be disposed of as hazardous waste.[1]

Disposal Protocol: Chemical Neutralization

Given the reactive nature of the epoxide ring, chemical neutralization through ring-opening hydrolysis is the recommended method for rendering this compound less hazardous prior to disposal. This can be achieved under either acidic or basic conditions. The resulting product, a 1,2-diol, is significantly less reactive.

Important Note: These procedures should only be carried out by trained personnel in a controlled laboratory setting, wearing appropriate PPE and using a fume hood.

This method utilizes a dilute acid to catalyze the opening of the epoxide ring.

  • Preparation: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the waste this compound.

  • Reagent Addition: For every 1 gram of this compound, slowly add 10 mL of a 1 M aqueous solution of a mild acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature. To ensure the completion of the reaction, the mixture can be gently heated to 40-50°C for 1-2 hours.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution, until the pH is between 6 and 8.

  • Disposal of Final Solution: The resulting neutralized solution, containing the 1,2-diol, should be collected in a designated hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.

This method employs a base to facilitate the ring-opening of the epoxide.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the waste this compound.

  • Reagent Addition: For every 1 gram of this compound, add 10 mL of a 1 M aqueous solution of a strong base, such as sodium hydroxide (NaOH).

  • Reaction: Stir the mixture. The reaction may require gentle heating to 50-60°C for several hours to go to completion. Monitoring the reaction progress by a suitable analytical method like TLC is recommended.

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature. Neutralize the basic solution by slowly adding a dilute acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.

  • Disposal of Final Solution: The final neutralized solution should be collected in a designated hazardous waste container for disposal through your institution's EHS office or a licensed chemical waste contractor.

Data Summary for Disposal Procedures

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent 1 M H₂SO₄ or HCl1 M NaOH
Reagent Volume 10 mL per 1 g of waste10 mL per 1 g of waste
Reaction Temperature Room temperature to 50°C50-60°C
Reaction Time 1-2 hoursSeveral hours (monitoring recommended)
Neutralizing Agent NaHCO₃ or dilute NaOHDilute HCl
Final pH 6 - 86 - 8

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_neutralization Chemical Neutralization cluster_disposal Final Disposal start This compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity choose_method Choose Hydrolysis Method assess_quantity->choose_method acid_hydrolysis Acid-Catalyzed Hydrolysis choose_method->acid_hydrolysis  Acidic base_hydrolysis Base-Catalyzed Hydrolysis choose_method->base_hydrolysis  Basic neutralize_solution Neutralize Final Solution (pH 6-8) acid_hydrolysis->neutralize_solution base_hydrolysis->neutralize_solution collect_waste Collect in Labeled Hazardous Waste Container neutralize_solution->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs end Proper Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling Ethyl 3-phenylglycidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3-phenylglycidate (CAS No. 121-39-1), a compound utilized in pharmaceutical development, the flavor and fragrance industry, polymer chemistry, and agricultural chemical research.[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[2][3][4] It is crucial to wear appropriate personal protective equipment to prevent exposure.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationSource
Eye/Face Protection Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2][5][6]
Respiratory Protection For handling the neat chemical (weighing and diluting), a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[3][7] Under normal use with adequate ventilation, specific respiratory protection may not be required.[6]
General Hygiene Facilities should be equipped with an eyewash station and a safety shower.[5] Wash hands thoroughly after handling and before breaks, meals, and at the end of the workday.[4][5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed when not in use.[2][5]

  • For quality maintenance, refrigeration is recommended.[2][7]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

2. Preparation and Handling:

  • Ensure adequate ventilation in the work area.[2][5]

  • Wear the personal protective equipment detailed in the table above.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Avoid ingestion and inhalation.[2][5]

3. Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][8]

  • Contaminated absorbent materials and clothing should be sealed in a vapor-tight plastic bag for eventual disposal.[7]

  • Do not release into the environment.[8]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation or rash occurs, seek medical advice/attention.[2][4][8] Remove and wash contaminated clothing before reuse.[2][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Call a physician or poison control center immediately.[8]

Accidental Release Measures (Spills and Leaks)

  • Ensure Personal Safety: Wear appropriate PPE, including respiratory protection for major spills.[4]

  • Ventilate the Area: Provide adequate ventilation.[4][5]

  • Contain the Spill: Use inert absorbent material such as sand, earth, or vermiculite (B1170534) to soak up the spill.[2][5][8] Do not use combustible materials like sawdust.[5]

  • Collection and Disposal: Sweep or shovel the absorbed material into suitable, closed containers for disposal.[6]

  • Decontaminate the Area: Wash the spill site with alcohol followed by a strong soap and water solution.[7] Do not re-enter the area until it has been verified as clean by a safety officer.[7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, Halon extinguisher, or water spray.[5][7]

  • Unsuitable Extinguishing Media: Do not use a direct water jet on burning material as it may be ineffective.[4]

  • Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][5]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[2]

Visual Workflow for Safe Handling and Emergency Response

The following diagrams illustrate the procedural flow for handling this compound and the decision-making process during an emergency.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Preparation & Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area (Refrigerate) Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE WorkArea Ensure Adequate Ventilation DonPPE->WorkArea Handle Perform Work WorkArea->Handle CollectWaste Collect Waste Handle->CollectWaste Dispose Dispose via Approved Waste Plant CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Emergency Response Decision-Making action_node action_node Emergency Emergency Event EventType Type of Event? Emergency->EventType Spill Spill/ Leak EventType->Spill Spill Exposure Personal Exposure EventType->Exposure Exposure Fire Fire EventType->Fire Fire Evacuate Evacuate Area Spill->Evacuate ExposureType Exposure Route? Exposure->ExposureType UseExtinguisher Use Appropriate Extinguisher Fire->UseExtinguisher Ventilate Ventilate Area Contain Contain Spill with Inert Material Collect Collect for Disposal Decontaminate Decontaminate Area SkinContact Skin Contact EyeContact Eye Contact Inhalation Inhalation Ingestion Ingestion WashSkin Wash with Soap & Water RinseEyes Rinse with Water (15 min) SeekMedical Seek Medical Attention RinseEyes->SeekMedical FreshAir Move to Fresh Air FreshAir->SeekMedical RinseMouth Rinse Mouth with Water RinseMouth->SeekMedical WearSCBA Wear Full PPE & SCBA

Caption: Decision-making flowchart for emergency response.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.